molecular formula C8H5ClF2O B1304714 2,3-Difluoro-4-methylbenzoyl chloride CAS No. 261763-38-6

2,3-Difluoro-4-methylbenzoyl chloride

Cat. No.: B1304714
CAS No.: 261763-38-6
M. Wt: 190.57 g/mol
InChI Key: IHRMSSGDXMQPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H5ClF2O and its molecular weight is 190.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-difluoro-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-2-3-5(8(9)12)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMSSGDXMQPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378908
Record name 2,3-Difluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-38-6
Record name 2,3-Difluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzoyl chloride: A Keystone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a proven strategy for modulating physicochemical and biological properties. The carbon-fluorine bond, with its exceptional strength and unique electronic characteristics, can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated building blocks highly sought after. Within this class of reagents, 2,3-Difluoro-4-methylbenzoyl chloride (CAS No. 261763-38-6) has emerged as a critical intermediate. Its specific substitution pattern—two vicinal fluorine atoms ortho to the acyl chloride and a para-methyl group—offers a nuanced combination of steric and electronic features, enabling chemists to construct complex molecular architectures with precision. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, designed for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a reactive acyl chloride that serves as a powerful acylating agent. Its core utility lies in its ability to introduce the 2,3-difluoro-4-methylbenzoyl moiety into a target molecule, a common step in the synthesis of advanced pharmaceutical intermediates.

PropertyValueReference(s)
CAS Number 261763-38-6[1]
Molecular Formula C₈H₅ClF₂O[1]
Molecular Weight 190.57 g/mol [1]
Appearance Liquid (form may vary)N/A
Boiling Point 221.2 ± 35.0 °C (Predicted)[2]
Density 1.356 ± 0.06 g/cm³ (Predicted)[2]
XLogP3 3.0[2]
Canonical SMILES CC1=C(C(=C(C=C1)C(=O)Cl)F)F[3]
InChIKey IHRMSSGDXMQPBA-UHFFFAOYSA-N[3]

Safety, Handling, and Storage: A Self-Validating System

As a reactive acyl chloride, this compound demands rigorous adherence to safety protocols. The compound is classified as corrosive and causes severe skin burns and eye damage.[4] It is also a suspected respiratory irritant.[4]

Core Safety Directives:

  • Handling: All manipulations must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory.[4]

  • Moisture Sensitivity: The compound reacts with water, including atmospheric moisture, to generate hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[4] It is imperative to use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) for all reactions and transfers.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[4] The use of a desiccator for long-term storage is recommended.

  • Spill & Disposal: In case of a spill, evacuate the area and ventilate. Absorb the spill with an inert, dry material and place it in a suitable container for chemical waste. All waste must be disposed of in accordance with local, state, and federal regulations, typically via incineration by a licensed facility.[4]

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,3-Difluoro-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is a standard reagent for this transformation, offering the advantage that the byproducts (HCl and SO₂) are gaseous, simplifying purification.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on well-established procedures for the conversion of benzoic acids to benzoyl chlorides.

dot

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2,3-Difluoro-4-methylbenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet (to a scrubber)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen). The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Charging Reagents: Charge the flask with 2,3-Difluoro-4-methylbenzoic acid (1.0 equiv). Add anhydrous DCM or toluene as the solvent, followed by a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst by forming a Vilsmeier intermediate, which accelerates the reaction.

  • Addition of Thionyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add thionyl chloride (2.0-3.0 equiv) to the addition funnel and add it dropwise to the stirred suspension over 15-30 minutes. The controlled addition is crucial to manage the initial exotherm and gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to reflux. Maintain reflux until the evolution of gas ceases (typically 2-4 hours). The completion of the reaction is indicated by the dissolution of the solid carboxylic acid and the end of gas formation.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent steps. For higher purity, vacuum distillation can be performed, though care must be taken due to its reactivity.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is further activated by the inductive electron-withdrawing effects of the two fluorine atoms and the chlorine atom. The primary reaction it undergoes is Nucleophilic Acyl Substitution .

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism.

dot

Caption: General mechanism of Nucleophilic Acyl Substitution.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or carbanion) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being an excellent leaving group, is expelled. This regenerates the carbonyl and yields the acylated product.

Application in Synthesis: Friedel-Crafts Acylation

A cornerstone application of benzoyl chlorides is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching the acyl group to an aromatic ring. This reaction is fundamental in building the core structures of many complex molecules.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole as a representative electron-rich aromatic substrate, a reaction widely applicable to other similar arenes.

Materials:

  • This compound (1.0 equiv)

  • Anisole (1.0 - 1.2 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Crushed ice and concentrated HCl for work-up

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Suspension: In a fume hood, charge a dry, three-necked flask (equipped with a stirrer, dropping funnel, and nitrogen inlet) with anhydrous AlCl₃ (1.1 - 1.3 equiv). Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath. The reaction is highly exothermic, and temperature control is critical to prevent side reactions.

  • Reagent Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C. Following this, add a solution of anisole (1.0 - 1.2 equiv) in anhydrous DCM dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and must be done with caution to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure aryl ketone.

Analytical Characterization: Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (approximately 7.0-7.8 ppm), corresponding to the two aromatic protons. These signals would likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. A singlet corresponding to the methyl group (CH₃) would appear upfield, likely around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR would be characterized by a downfield signal for the carbonyl carbon (C=O) around 165-170 ppm. The aromatic carbons would appear in the 110-150 ppm region, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The methyl carbon would resonate upfield (around 15-20 ppm).

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. Their chemical shifts would provide definitive information about their electronic environment. Based on similar structures, these shifts are anticipated in the range of -110 to -150 ppm relative to CFCl₃.[5]

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride, typically found in the region of 1770-1815 cm⁻¹. Additional bands corresponding to C-F stretching (around 1100-1300 cm⁻¹) and aromatic C=C stretching would also be present.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its well-defined reactivity, centered on nucleophilic acyl substitution, makes it an indispensable tool for introducing a key structural motif into a wide array of molecules. Understanding its synthesis, handling requirements, reaction mechanisms, and analytical profile is paramount for any researcher aiming to leverage its synthetic potential. This guide provides the foundational knowledge and practical protocols necessary to confidently and safely incorporate this versatile intermediate into research and development workflows, paving the way for the next generation of pharmaceuticals and advanced materials.

References

Whitepaper: Synthesis of 2,3-Difluoro-4-methylbenzoyl Chloride from 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone transformation in organic synthesis, providing access to highly reactive intermediates essential for the construction of more complex molecules. 2,3-Difluoro-4-methylbenzoyl chloride is a valuable building block, particularly in the fields of medicinal chemistry and materials science, where the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological and physical properties. This guide provides an in-depth examination of the synthesis of this compound from 2,3-difluoro-4-methylbenzoic acid. We will explore the prevalent synthetic methodologies, delve into the underlying reaction mechanisms, present a detailed, field-proven experimental protocol, and discuss critical safety considerations.

Introduction: The Strategic Importance of Fluorinated Acyl Chlorides

Fluorinated organic compounds have become indispensable in modern drug discovery.[1] The introduction of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity or basicity of nearby functional groups, leading to improved binding affinity with biological targets.[1] It is estimated that approximately 25% of all small-molecule drugs currently in clinical use contain at least one fluorine atom.[1]

This compound, as a fluorinated aromatic acyl chloride, serves as a highly versatile synthetic intermediate.[2] Its acyl chloride group is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a vast array of nucleophiles—such as amines, alcohols, and carbanions—to form amides, esters, and ketones, respectively. This reactivity makes it a critical component for constructing the core scaffolds of novel therapeutic agents and advanced materials.[3] This guide focuses on the efficient and reliable synthesis of this key intermediate from its carboxylic acid precursor.

Synthetic Strategies: From Carboxylic Acid to Acyl Chloride

The conversion of the carboxylic acid's hydroxyl group into a chloride atom transforms a relatively unreactive functional group into a highly reactive acyl chloride.[4] This "uphill" energetic transformation is achieved by reacting the carboxylic acid with a highly reactive chlorinating agent.[5][6][7] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][8][9] Other reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective but are often less preferred due to the formation of solid, non-volatile byproducts (e.g., phosphoric acid) that can complicate product purification.[8][10]

The primary advantage of using thionyl chloride or oxalyl chloride is that their reaction byproducts are gaseous (SO₂, HCl, CO, CO₂), which are easily removed from the reaction mixture, simplifying the work-up and driving the reaction to completion according to Le Châtelier's principle.[8][10][11][12]

Mechanistic Insights: The Chemistry of Activation

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Thionyl Chloride (SOCl₂) Pathway

The reaction between a carboxylic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[4]

  • Activation: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[13][14][15]

  • Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive protonated chlorosulfite intermediate.[14][16][17] This step effectively converts the hydroxyl group into a much better leaving group.

  • Nucleophilic Attack: The chloride ion released in the previous step now acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid.[14][15]

  • Product Formation: The resulting tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yielding the final acyl chloride product.[13][15]

The Oxalyl Chloride ((COCl)₂) Pathway with Catalytic DMF

When converting carboxylic acids to acyl chlorides under milder conditions, the combination of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) is often the method of choice.[9] The DMF is not merely a solvent but a true catalyst that activates the oxalyl chloride.[18][19]

  • Catalyst Activation: DMF reacts with oxalyl chloride to form a highly electrophilic imidoyl chloride intermediate, often referred to as the Vilsmeier reagent.[18][20]

  • Carboxylic Acid Reaction: The carboxylic acid attacks this Vilsmeier reagent, which is more reactive than oxalyl chloride itself.

  • Intermediate Collapse & Product Formation: A subsequent cascade of reactions leads to the collapse of the intermediate, releasing the desired acyl chloride, gaseous byproducts (CO and CO₂), and regenerating the DMF catalyst.[5][6][11]

Comparative Analysis of Chlorinating Agents

The choice of reagent depends on the substrate's sensitivity, the desired reaction scale, and safety considerations.

ReagentTypical ConditionsByproductsAdvantagesDisadvantages & Considerations
Thionyl Chloride (SOCl₂) Neat or in a non-polar solvent (DCM, Toluene); often requires heating/reflux.[21][22][23]SO₂(g), HCl(g)Inexpensive; byproducts are gaseous, simplifying work-up.[8][12]Highly corrosive and toxic; harsh conditions may not be suitable for sensitive substrates.[24][25]
Oxalyl Chloride ((COCl)₂) Non-polar solvent (DCM, THF) with catalytic DMF; often runs at room temperature.[9]CO(g), CO₂(g), HCl(g)Milder reaction conditions; byproducts are gaseous.[11]More expensive; can form carcinogenic dimethylcarbamoyl chloride from DMF.[11][12]
Phosphorus Pentachloride (PCl₅) Neat or in a non-polar solvent; often exothermic.[8]POCl₃(l), HCl(g)Highly reactive.Solid byproduct (POCl₃) has a high boiling point, complicating purification.[8]
Phosphorus Trichloride (PCl₃) Neat or in a non-polar solvent; requires heating.[8]H₃PO₃(s)Less vigorous than PCl₅.Solid byproduct (phosphorous acid) requires filtration; requires 3 equivalents of acid per mole of PCl₃.[8][10]

Recommended Experimental Protocol

The following protocol details the synthesis of this compound using thionyl chloride, a robust and widely adopted method.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dry Glassware & Reagents B Setup Inert Atmosphere (N₂ or Ar) A->B C Charge Reactor with 2,3-difluoro-4-methylbenzoic acid B->C D Add Thionyl Chloride (SOCl₂) C->D E Heat to Reflux (Monitor gas evolution) D->E F Remove Excess SOCl₂ (Distillation/Rotovap) E->F G Purify by Vacuum Distillation F->G H Characterize Product (NMR, IR, GC-MS) G->H I Store Under Inert Gas H->I

Caption: Experimental workflow for the synthesis of this compound.

Protocol: Synthesis via Thionyl Chloride

Materials and Equipment:

  • 2,3-Difluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂), reagent grade

  • Anhydrous solvent (optional, e.g., toluene or dichloromethane)

  • Round-bottom flask, flame-dried

  • Reflux condenser with a drying tube or gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-4-methylbenzoic acid (e.g., 10.0 g, 1.0 eq).

    • Assemble the flask with a reflux condenser under a nitrogen or argon atmosphere. This is critical as acyl chlorides and thionyl chloride are highly sensitive to moisture.[26] The outlet of the condenser should be connected to a gas scrubber to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition:

    • Carefully add an excess of thionyl chloride (e.g., 3-5 eq) to the flask via an addition funnel or syringe. The reaction can also be run neat, using thionyl chloride as the solvent.[21][22]

    • Expert Tip: For substrates that are sluggish to react, a catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[27]

  • Reaction Execution:

    • With gentle stirring, slowly heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C).

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[21][22] The solution should become clear.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure. A rotary evaporator connected to a vacuum pump with a cold trap and a base trap is ideal for this step.[23]

  • Purification:

    • The crude this compound is typically a light-yellow to brown oil. For most applications requiring high purity, purification by vacuum distillation is necessary.[27][28]

    • Assemble a vacuum distillation apparatus, ensuring all glassware is dry.

    • Distill the crude product under high vacuum. The pure product should be collected as a colorless liquid.

  • Storage:

    • The purified acyl chloride is highly moisture-sensitive and should be stored in a sealed container under an inert atmosphere (nitrogen or argon) to prevent hydrolysis back to the carboxylic acid.

Safety and Handling Precautions

Professional laboratory safety practices are mandatory when performing this synthesis.

  • Thionyl Chloride (SOCl₂): Is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing large quantities of toxic HCl and SO₂ gas.[24][25][29] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat, is essential.[25][29][30]

  • Oxalyl Chloride ((COCl)₂): Is also corrosive and toxic. It is extremely sensitive to moisture.[31] When used with DMF, it can generate dimethylcarbamoyl chloride, a potent carcinogen.[11][12] Extreme caution is advised.

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are corrosive and toxic. The reaction apparatus must be vented to a base trap (e.g., a beaker with NaOH solution) to neutralize these fumes.[24]

  • Product (Acyl Chlorides): Benzoyl chlorides are lachrymators and are corrosive to skin, eyes, and the respiratory tract. They react with moisture and should be handled with the same level of care as the chlorinating reagents.

Conclusion

The synthesis of this compound from its parent carboxylic acid is a fundamental and enabling transformation for chemists in drug discovery and materials science. While several reagents can effect this conversion, thionyl chloride offers a robust, cost-effective, and scalable method that yields the product in high purity after a straightforward work-up and purification. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can reliably produce this valuable synthetic building block, paving the way for the creation of novel and impactful molecules.

References

2,3-Difluoro-4-methylbenzoyl chloride reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2,3-Difluoro-4-methylbenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of this compound, a key intermediate in the synthesis of complex organic molecules. We will delve into the electronic factors governing its reactivity, explore its reactions with a range of nucleophiles, and provide detailed experimental protocols.

Introduction to this compound

This compound is an important acylating agent used in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique substitution pattern on the benzene ring, which modulates the reactivity of the acyl chloride group and introduces fluorine atoms, a common feature in modern drug candidates to enhance metabolic stability and binding affinity. Understanding the reactivity of this compound is crucial for its effective application in multi-step syntheses.

Physicochemical Properties and Electronic Effects

The reactivity of this compound is governed by the interplay of electronic effects from its substituents. The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing through the inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride highly susceptible to nucleophilic attack. Conversely, the methyl group at the 4-position is electron-donating through hyperconjugation (+I effect), which slightly counteracts the electron-withdrawing effect of the fluorine atoms. However, the overall electronic effect is dominated by the two fluorine atoms, rendering this compound a highly reactive acylating agent.

General Reactivity with Nucleophiles: The SNAcyl Mechanism

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution (SNAcyl) mechanism. This is a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

The presence of the electron-withdrawing fluorine atoms stabilizes the negatively charged tetrahedral intermediate, thereby accelerating the rate of reaction.

Caption: General SNAcyl mechanism for this compound.

Specific Reactions with Nucleophiles

Acylation of Amines: Amide Formation

The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of amides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Typical Reaction Conditions:

ParameterValue
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
Temperature 0 °C to room temperature
Base Triethylamine (Et3N) or Pyridine
Stoichiometry 1.0 eq. Amine, 1.1 eq. Acyl Chloride, 1.2 eq. Base
Acylation of Alcohols: Ester Formation

Esterification with this compound proceeds readily with primary and secondary alcohols. Similar to amide synthesis, a base is required to scavenge the HCl produced. For less reactive alcohols, the use of a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

Typical Reaction Conditions:

ParameterValue
Solvent Dichloromethane (DCM) or Toluene
Temperature Room temperature to reflux
Base Pyridine or Triethylamine
Catalyst (optional) 4-Dimethylaminopyridine (DMAP)

Experimental Protocols

Synthesis of N-benzyl-2,3-difluoro-4-methylbenzamide

This protocol details the synthesis of a representative amide.

Amide_Synthesis_Workflow Start Dissolve benzylamine and Et3N in DCM at 0 °C Step1 Add this compound dropwise Start->Step1 Step2 Stir at room temperature for 2 hours Step1->Step2 Step3 Quench with water and separate layers Step2->Step3 Step4 Wash organic layer with 1M HCl and brine Step3->Step4 Step5 Dry over Na2SO4, filter, and concentrate Step4->Step5 End Purify by column chromatography (Hexanes:EtOAc) Step5->End

Caption: Workflow for the synthesis of N-benzyl-2,3-difluoro-4-methylbenzamide.

Procedure:

  • To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add a solution of this compound (1.1 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired amide.

Safety Considerations

This compound is a corrosive and moisture-sensitive compound. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Conclusion

This compound is a versatile and highly reactive acylating agent. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating rapid reactions with a wide range of nucleophiles under mild conditions. A thorough understanding of its reactivity and careful handling are essential for its successful application in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Spectroscopic Characterization of 2,3-Difluoro-4-methylbenzoyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-4-methylbenzoyl chloride is a substituted aromatic acyl chloride of significant interest in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate stems from the reactive benzoyl chloride moiety, while the fluorine and methyl substituents on the aromatic ring allow for fine-tuning of the physicochemical properties of target molecules, such as metabolic stability, binding affinity, and bioavailability. A thorough understanding of the spectroscopic properties of this compound is paramount for reaction monitoring, quality control, and structural confirmation in drug discovery and development workflows.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide leverages high-quality predicted data, analysis of analogous compounds, and fundamental spectroscopic principles to provide a robust and reliable reference for researchers. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established scientific literature.

Molecular Structure and Key Features

The structure of this compound presents a unique combination of functional groups that give rise to characteristic spectroscopic signatures. The interplay between the electron-withdrawing acyl chloride and fluorine atoms, and the electron-donating methyl group, influences the electronic environment of the aromatic ring, which is reflected in the NMR chemical shifts. The vibrational modes of the carbonyl group and the carbon-fluorine bonds are prominent in the IR spectrum, while the mass spectrum is dictated by fragmentation patterns influenced by the relative bond strengths and the stability of the resulting ions.

cluster_0 This compound C1 C C2 C C1->C2 C_CO C=O C1->C_CO C3 C C2->C3 F2 F C2->F2 C4 C C3->C4 F3 F C3->F3 C5 C C4->C5 C_Me CH₃ C4->C_Me C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 Cl Cl C_CO->Cl

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol (General)

A standard approach for acquiring NMR spectra of benzoyl chlorides is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity. A spectral width of 200-250 ppm is standard.

  • ¹⁹F NMR Acquisition: ¹⁹F NMR is a highly sensitive technique. A spectral width of -100 to -150 ppm (relative to CFCl₃) is generally sufficient for fluorinated aromatic compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Ar-H (position 6)7.8 - 8.0Doublet of doubletsJ(H-H) ≈ 8, J(H-F) ≈ 6
Ar-H (position 5)7.2 - 7.4Doublet of doubletsJ(H-H) ≈ 8, J(H-F) ≈ 9
-CH₃2.3 - 2.5Singlet-

Interpretation:

  • The two aromatic protons are expected to appear as distinct signals due to their different electronic environments and coupling to each other and to the adjacent fluorine atoms. The proton at position 6, being closer to the electron-withdrawing acyl chloride group, is expected to be deshielded and appear at a higher chemical shift.

  • The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm) Coupling to Fluorine
C=O165 - 170Triplet (small J)
C-Cl135 - 140Doublet
C-F (position 2)155 - 160Doublet of doublets
C-F (position 3)150 - 155Doublet of doublets
C-CH₃140 - 145Doublet
C-H (position 5)125 - 130Doublet
C-H (position 6)130 - 135Doublet
-CH₃15 - 20Singlet

Interpretation:

  • The carbonyl carbon is expected to be the most downfield signal.

  • The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, appearing as doublets. The other aromatic carbons will show smaller two- or three-bond C-F couplings.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms.

Fluorine Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
F (position 2)-130 to -140Doublet of doubletsJ(F-F) ≈ 20, J(F-H) ≈ 9
F (position 3)-140 to -150Doublet of doubletsJ(F-F) ≈ 20, J(F-H) ≈ 6

Interpretation:

  • The two fluorine atoms are expected to show distinct signals and will be coupled to each other, resulting in a doublet of doublets for each. They will also exhibit coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (General)
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an ATR-FTIR spectrometer can be used, which requires placing a drop of the sample directly on the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O stretch (acyl chloride)1770 - 1800Strong
C=C stretch (aromatic)1580 - 1620Medium
C-F stretch1200 - 1300Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 3000Medium
C-Cl stretch600 - 800Medium

Interpretation:

  • The most characteristic peak will be the strong absorption of the carbonyl (C=O) group of the acyl chloride, which appears at a higher frequency than in ketones or esters due to the electron-withdrawing effect of the chlorine atom.

  • The strong C-F stretching vibrations are also a key diagnostic feature. The aromatic C=C stretching and C-H bending vibrations will confirm the presence of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol (General)
  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, typically performed at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-300).

Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₅ClF₂O, with a monoisotopic mass of approximately 190.00 Da.

m/z Proposed Fragment Notes
190/192[M]⁺Molecular ion peak. The M+2 peak with approximately 1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom.
155[M - Cl]⁺Loss of a chlorine radical.
127[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ ion.
99[C₆H₂F₂]⁺Aromatic fragment.

Interpretation:

  • The molecular ion peak will be observed at m/z 190, with an isotopic peak at m/z 192 due to the presence of the ³⁷Cl isotope. The approximate 3:1 ratio of these peaks is a clear indicator of a single chlorine atom in the molecule.[1]

  • The base peak is likely to be the [M - Cl]⁺ fragment at m/z 155, resulting from the loss of the chlorine atom, which is a common fragmentation pathway for acyl chlorides.

  • Further fragmentation by loss of a neutral CO molecule from the [M - Cl]⁺ ion would lead to the fragment at m/z 127. The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom followed by characteristic cleavages of the side chains.[2]

M [C₈H₅ClF₂O]⁺˙ m/z = 190/192 M_minus_Cl [C₈H₅F₂O]⁺ m/z = 155 M->M_minus_Cl - Cl M_minus_Cl_minus_CO [C₇H₅F₂]⁺ m/z = 127 M_minus_Cl->M_minus_Cl_minus_CO - CO

References

stability and storage conditions for 2,3-Difluoro-4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2,3-Difluoro-4-methylbenzoyl Chloride

Introduction

This compound (CAS No: 261763-38-6, Formula: C₈H₅ClF₂O) is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers. Its utility is derived from the electrophilic nature of the carbonyl carbon, which is further activated by the inductive effects of the two adjacent fluorine atoms on the aromatic ring. This high reactivity, however, makes the compound exceptionally sensitive to environmental conditions, particularly moisture.

This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines rigorous, field-proven protocols for its storage and handling. Adherence to these guidelines is paramount for preserving reagent integrity, ensuring experimental reproducibility, and maintaining a safe laboratory environment.

Section 1: Chemical Profile and Intrinsic Reactivity

The functionality of this compound is dictated by its molecular structure. The acyl chloride group is an excellent leaving group, making the molecule a potent acylating agent. The electron-withdrawing fluorine atoms deshield the carbonyl carbon, increasing its electrophilicity and susceptibility to nucleophilic attack. This inherent reactivity is the primary driver behind its synthetic utility and its stringent storage requirements.

Property Value
CAS Number 261763-38-6[1][2]
Molecular Formula C₈H₅ClF₂O[1][3]
Molecular Weight 190.57 g/mol [2][4]
Boiling Point ~221 °C (Predicted)[2]
Density ~1.36 g/cm³ (Predicted)[2]
Primary Hazard Corrosive, Moisture Sensitive[1][2][5]

Section 2: The Core Challenge: Hydrolytic Instability

The principal degradation pathway for this compound is hydrolysis. Acyl chlorides react vigorously with water, including ambient atmospheric moisture, in an exothermic reaction that compromises the reagent and creates hazardous byproducts.[6][7][8]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This forms an unstable tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to yield the corresponding carboxylic acid (2,3-Difluoro-4-methylbenzoic acid) and hydrogen chloride (HCl) gas.[7][9][10] This rapid generation of HCl gas is responsible for the characteristic "fuming" of acyl chlorides when exposed to humid air.[7][11]

Figure 1: Simplified Hydrolysis Pathway.

Consequences of Hydrolysis:

  • Loss of Purity: The starting material is consumed, reducing the yield of the desired reaction.[10]

  • Product Contamination: The resulting carboxylic acid can act as an impurity in subsequent reactions.

  • Safety Hazard: The evolution of corrosive and toxic HCl gas poses a significant inhalation hazard and can damage equipment.[6]

Section 3: Factors Influencing Stability

1. Moisture: This is the most critical factor. The compound is extremely sensitive to moisture and must be protected from it at all times.[1][5] Storage and handling must occur under strictly anhydrous conditions.

2. Temperature: While stable at cool, ambient temperatures, elevated temperatures accelerate the rate of hydrolysis and can lead to thermal decomposition.[1][12] Heating under confinement can create a risk of explosion due to pressure buildup from HCl gas evolution.[1] Thermal decomposition generates hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1][5]

3. Incompatible Materials: The high reactivity of this compound makes it incompatible with a range of substances. Violent reactions can occur with:

  • Water, Alcohols, and Amines: Rapidly acylates these protic substances.[1][7]

  • Strong Bases: Reacts violently.[1][8]

  • Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1]

Section 4: Recommended Storage Protocols

A self-validating storage system is one that inherently minimizes exposure to destabilizing factors. The following protocol is designed to create such a system.

Parameter Condition Rationale
Temperature Cool, dry areaMinimizes degradation kinetics. Refer to product label for specific temperature ranges.[1][13]
Atmosphere Under inert gas (Nitrogen/Argon)Prevents contact with atmospheric moisture and oxygen.[1][13][14]
Container Tightly sealed, original containerPrevents ingress of moisture and contaminants.[13][14]
Location Well-ventilated, dedicated corrosives cabinetEnsures containment and safety in case of a leak.[1][5] Away from incompatible materials.
Light Protected from lightPrevents potential photochemically-induced degradation.[15]
Protocol 4.1: Long-Term Storage Procedure
  • Inspect Container: Upon receipt, ensure the manufacturer's seal is intact and there is no damage to the container or cap.

  • Prepare Secondary Containment: Place the sealed bottle inside a larger, chemically resistant secondary container (e.g., a thick plastic tub or desiccator cabinet). Add a layer of a suitable desiccant, such as silica gel or Drierite, to the bottom of the secondary container.[11]

  • Seal and Label: Securely close the secondary container. Label it clearly with the contents and associated hazards.

  • Store Appropriately: Place the entire assembly in a locked, well-ventilated cabinet designated for corrosive materials, away from heat sources and incompatible chemicals.[13][14]

Section 5: Safe Handling and Use Workflow

All manipulations of this compound must be performed with the assumption that it will react instantly with atmospheric moisture.

Handling_Workflow cluster_storage Storage Area cluster_hood Inert Atmosphere (Fume Hood / Glovebox) Storage Store under Inert Gas in Cool, Dry Cabinet Equilibrate 1. Equilibrate Container to Room Temperature Storage->Equilibrate Retrieve Inert_Flush 2. Open Under Positive Inert Gas Flow Equilibrate->Inert_Flush Aliquot 3. Aliquot with Dry Syringe/Cannula Inert_Flush->Aliquot Reseal 4. Purge Headspace with Inert Gas & Reseal Tightly Aliquot->Reseal Reaction Transfer to Anhydrous Reaction Aliquot->Reaction Reseal->Storage Return

Figure 2: Recommended workflow for handling this compound.

Protocol 5.1: Aliquoting and Transfer
  • Temperature Equilibration: Before opening, allow the container to warm to the ambient temperature of the workspace. This is a critical step to prevent condensation of moist air onto the cold liquid upon opening.

  • Establish Inert Atmosphere: All transfers must be conducted under a positive pressure of an inert gas, either within a glovebox or using a Schlenk line connected to a fume hood.[16]

  • Use Anhydrous Equipment: All glassware, syringes, and cannulas must be oven-dried or flame-dried immediately before use to remove any traces of water.[10]

  • Perform Transfer: Using a dry syringe or cannula, swiftly transfer the required amount of the reagent to the reaction vessel, which should also be under an inert atmosphere.

  • Reseal Promptly: Immediately purge the headspace of the source bottle with inert gas, securely tighten the cap, and wrap the cap-bottle interface with Parafilm® or vinyl electrical tape for an enhanced seal.[11]

  • Return to Storage: Return the reagent to its designated storage location.

Section 6: Verification of Reagent Quality

If there is any suspicion of degradation (e.g., the bottle was improperly stored), a quick quality check is advised.

Protocol 6.1: Quality Assessment via FTIR Spectroscopy
  • Sample Preparation: In a fume hood, carefully place a small drop of the liquid between two salt plates (NaCl or KBr).

  • Acquire Spectrum: Obtain the infrared spectrum.

  • Analysis:

    • Pristine Reagent: A sharp, strong absorbance peak characteristic of the acyl chloride C=O stretch should be observed around 1770-1800 cm⁻¹.

    • Hydrolyzed Reagent: The presence of the hydrolysis product, 2,3-Difluoro-4-methylbenzoic acid, will be indicated by the appearance of a very broad absorbance band from approximately 2500-3300 cm⁻¹ (due to the O-H bond of the carboxylic acid dimer) and a new C=O stretch at a lower frequency (typically 1680-1710 cm⁻¹).[10] The intensity of the acyl chloride C=O peak will be diminished.

Conclusion

The chemical integrity of this compound is intrinsically linked to its environment. Its high reactivity, while beneficial for synthesis, makes it exceptionally vulnerable to degradation by moisture. Successful use of this potent reagent is therefore entirely dependent on the strict and consistent implementation of anhydrous and inert atmosphere techniques for both storage and handling. By understanding the causality behind its instability and adopting the self-validating protocols outlined in this guide, researchers can ensure reagent purity, achieve reliable experimental outcomes, and maintain the highest standards of laboratory safety.

References

A Comprehensive Safety and Handling Guide for 2,3-Difluoro-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzoyl chloride (CAS No: 261763-38-6) is a specialized acyl chloride widely utilized as a building block in medicinal chemistry and the synthesis of complex organic molecules. Its utility stems from the reactive acyl chloride group, which allows for the facile introduction of the 2,3-difluoro-4-methylbenzoyl moiety. However, this same reactivity is the source of its significant hazards. This guide provides a detailed examination of the safety protocols, chemical properties, and emergency procedures necessary for the safe handling of this compound. As a Senior Application Scientist, the focus here is not merely on procedure, but on the underlying chemical principles that dictate these safety requirements, ensuring a culture of informed and proactive safety in the laboratory.

Section 1: Chemical and Physical Identity

A foundational understanding of a substance's properties is the first step in a robust safety assessment. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 261763-38-6[1][2][3]
Molecular Formula C₈H₅ClF₂O[1][2][3]
Molecular Weight 190.57 g/mol [3]
Refractive Index 1.522 (@ 20 °C)[1]
Synonyms 2,3-Difluoro-p-toluoyl chloride[2]

Section 2: Hazard Identification and Risk Assessment

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with its high reactivity, particularly with water and other nucleophiles.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage / Eye Irritation1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]
Signal Word Danger [1]
Causality of Hazards

The hazards presented by this compound are a direct consequence of its chemical structure.

  • Corrosivity : As an acyl chloride, it undergoes rapid hydrolysis upon contact with water or moisture. This reaction is exothermic and produces 2,3-difluoro-4-methylbenzoic acid and hydrochloric acid (HCl).[1][4] It is the generation of these acidic byproducts on the surface of skin, eyes, or the respiratory tract that causes severe chemical burns.

  • Respiratory Irritation & Lachrymation : The compound is a lachrymator, meaning it irritates the eyes and causes tearing.[1] Inhalation of its vapors leads to the formation of HCl in the moist environment of the mucous membranes and upper respiratory tract, causing immediate and severe irritation, coughing, and shortness of breath.[1]

  • Reactivity : Beyond water, it reacts vigorously with other nucleophilic substances, including alcohols, amines, and strong bases.[1] Its reaction with water can also be hazardous in the presence of certain metals, as the generated acid can then react with the metal to produce highly flammable hydrogen gas.[1]

cluster_reactants Reacts With cluster_products To Produce cluster_hazards Resulting In substance 2,3-Difluoro-4-methylbenzoyl chloride water Water / Moisture substance->water bases Strong Bases / Alcohols substance->bases heat Heat / Fire substance->heat hcl Hydrochloric Acid (HCl) water->hcl h2 Hydrogen Gas (H₂) (with metals) water->h2 hf Hydrogen Fluoride (HF) heat->hf co Carbon Oxides (COx) heat->co explo Explosion Risk heat->explo burns Severe Skin & Eye Burns hcl->burns resp Respiratory Irritation hcl->resp h2->explo

Causality of Hazards Diagram

Section 3: Hierarchy of Controls: Engineering and Administrative Protocols

Effective safety management relies on the hierarchy of controls, which prioritizes the most effective measures. For a hazardous chemical like this, elimination or substitution is often not feasible, making engineering and administrative controls paramount.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood : All handling of this compound must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The hood provides critical ventilation to contain and exhaust corrosive vapors and prevent inhalation exposure.[1][6]

  • Emergency Eyewash and Safety Shower : These must be located in the immediate vicinity of any potential exposure.[1] Their availability is crucial for the immediate flushing required to mitigate the severe corrosive effects of a splash.

Administrative Controls

These are work policies and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs) : A detailed, written SOP for handling this chemical must be developed and approved. All personnel must be trained on this SOP before beginning work.

  • Designated Work Areas : Clearly mark areas where this chemical is stored and handled. Access should be restricted to authorized and trained personnel.

  • Secure Storage : The compound must be stored in a locked cabinet or area to prevent unauthorized access.[1][5]

Experimental Protocol: Safe Storage and Handling

This protocol is a self-validating system designed to ensure safety from receipt to use.

  • Receiving : Upon receipt, move the container to the designated storage area immediately. Do not open it outside of a fume hood. Visually inspect the container for any signs of damage or pressurization.

  • Storage Environment : Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][7] The storage area must be free from incompatible materials such as alcohols, strong bases, and oxidizing agents.[1]

  • Inert Atmosphere : The compound is moisture-sensitive.[1][7] It should be stored under an inert gas (e.g., nitrogen or argon) to prevent degradation and the buildup of HCl gas pressure inside the container.[1]

  • Container Integrity : Always keep the container tightly closed when not in use.[1] Use containers made of compatible materials (e.g., glass or corrosion-resistant lined metal).

  • Handling : Before use, ensure the fume hood is functioning correctly. Prepare all necessary equipment, reagents, and waste containers in advance to minimize handling time.

  • Dispensing : Use a syringe or cannula under an inert atmosphere to transfer the liquid. Never pour it in the open air. If weighing is necessary, do so in a tared, sealed vessel.

  • Post-Handling : After use, securely seal the container. Decontaminate any surfaces and equipment that may have come into contact with the chemical.

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering and administrative controls are primary, robust PPE is mandatory as the final barrier.[8]

Protection TypeSpecificationRationale and Compliance
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Protects against skin contact, which causes severe burns. Always check the manufacturer's breakthrough time data. As per 29 CFR 1910.138.[1]
Eye/Face Protection Chemical safety goggles and a face shield.Goggles provide a seal against splashes and vapors. The face shield offers a secondary layer of protection for the entire face. As per 29 CFR 1910.133.[1]
Skin/Body Protection Flame-retardant lab coat, worn fully buttoned. Consider a chemically resistant apron.Protects against splashes on clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be required if ventilation is inadequate or in case of a spill. As per 29 CFR 1910.134.[1]This is a secondary measure to engineering controls. Its use should be dictated by a formal risk assessment.
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills. As per 29 CFR 1910.136.[1]

Section 5: Emergency Response Protocols

Immediate and correct action is critical in any emergency involving this substance.

First-Aid Measures

In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Get immediate medical attention.[1]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Get immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]

Spill Management Protocol

The response to a spill must be swift and systematic.

spill Spill Detected alert Alert personnel Evacuate immediate area spill->alert assess Assess spill size and location alert->assess ppe Don Full PPE: Respirator, Face Shield, Goggles, Chem-Resistant Gloves, Apron assess->ppe Minor Spill (Inside fume hood) major_spill Major Spill (Outside fume hood or large volume) assess->major_spill Major Spill contain Contain spill with dry, inert absorbent (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a labeled, sealable waste container contain->collect decon Decontaminate spill area with appropriate solution collect->decon dispose Dispose of waste through approved hazardous waste channels decon->dispose evacuate_lab Evacuate Laboratory Call Emergency Response major_spill->evacuate_lab

Emergency Spill Response Workflow
  • Evacuate and Alert : Alert all personnel in the immediate area. Evacuate if the spill is large or outside of a containment device.

  • Protect : Only trained personnel equipped with the full PPE described in Section 4 (including respiratory protection) should manage the cleanup.[1]

  • Ventilate : Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Contain : Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels.

  • Collect : Carefully sweep or shovel the absorbed material into a designated, labeled, and sealable container for hazardous waste disposal. Use non-sparking tools.[9]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of the waste container and any contaminated PPE according to institutional and regulatory guidelines.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use alcohol-resistant foam, dry powder, or carbon dioxide.[1] A water spray can be used to cool fire-exposed containers, but a solid stream of water must not be used on the material itself as it will react violently.[1][10]

  • Specific Hazards : Combustion produces highly toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1] Containers may explode if heated under confinement.[1]

  • Protective Equipment : Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1] Due to the explosion risk, fires should be fought from a distance if possible.[1]

Section 6: Waste Disposal and Decontamination

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Generation : All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Disposal Protocol :

    • Collect waste in a clearly labeled, sealed, and corrosion-resistant container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Arrange for disposal through a licensed hazardous waste management company. The preferred method is incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize acidic combustion products.[1]

    • All disposal activities must comply with local, state, and federal regulations.[5]

Conclusion

This compound is a valuable reagent whose utility is matched by its significant hazards. Its corrosive and reactive nature demands a comprehensive safety approach rooted in the hierarchy of controls. By understanding the chemical causality behind these hazards, researchers can move beyond rote memorization of rules to a state of proactive, intelligent safety. Strict adherence to engineering controls, administrative protocols, and the correct use of personal protective equipment are essential to ensure the safe and successful use of this compound in research and development.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 2,3-Difluoro-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity as acylating agents. This reactivity is centered on the electrophilicity of the carbonyl carbon, a property that is highly tunable through the electronic effects of substituents on the molecular scaffold. This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 2,3-Difluoro-4-methylbenzoyl chloride, a specialized reagent whose reactivity is modulated by a unique combination of electron-withdrawing and electron-donating groups. We will dissect the interplay of inductive and resonance effects, provide a framework for the quantitative assessment of electrophilicity through computational and spectroscopic methods, and detail experimental protocols for validating reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize acyl chlorides and seek a deeper, mechanistic understanding of substituent effects on chemical reactivity.

Chapter 1: Foundational Principles of Carbonyl Electrophilicity

The reactivity of carboxylic acid derivatives is fundamentally governed by the electrophilic character of the carbonyl carbon.[1] In acyl chlorides, the presence of a highly electronegative chlorine atom attached to the carbonyl group significantly enhances its electrophilicity. This occurs via two primary mechanisms:

  • Inductive Effect (-I): The chlorine atom strongly withdraws electron density through the sigma bond, increasing the partial positive charge (δ+) on the carbonyl carbon.[1]

  • Resonance Effect (+R): While chlorine possesses lone pairs that can be donated back to the carbonyl carbon via resonance, this effect is weak. The poor overlap between the carbon 2p and chlorine 3p orbitals mitigates this electron-donating effect, leaving the inductive withdrawal as the dominant factor.[2][3]

The result is a highly reactive carbonyl carbon, susceptible to attack by a wide range of nucleophiles. When the acyl chloride is part of an aromatic system, such as benzoyl chloride, substituents on the benzene ring can further modulate this electrophilicity. The electronic push-pull nature of these substituents is typically understood through inductive and resonance effects, which can be quantified using linear free-energy relationships like the Hammett equation.[4][5][6] Electron-withdrawing groups (EWGs) generally increase electrophilicity, while electron-donating groups (EDGs) decrease it.[7][8]

Chapter 2: Electronic Profile of this compound

The substitution pattern on this compound presents a fascinating case of competing electronic effects. To predict the net impact on the carbonyl carbon's electrophilicity, we must analyze the contribution of each substituent based on its nature and position.

  • Fluorine Substituents (C2-ortho, C3-meta): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[9] While it also has a resonance-donating effect (+R) due to its lone pairs, the inductive effect is known to dominate for halogens.[10][11]

    • The 2-Fluoro (ortho) group exerts a strong -I effect due to its proximity to the acyl chloride moiety, significantly withdrawing electron density from the ring and the carbonyl carbon.

    • The 3-Fluoro (meta) group also exerts a strong -I effect. From the meta position, its +R effect is negligible concerning the carbonyl group's attachment point, making its electron-withdrawing character unambiguous.[12]

  • Methyl Substituent (C4-para): The methyl group is a classical electron-donating group. It operates through two mechanisms:

    • A weak +I effect (inductive donation).[13]

    • A more significant hyperconjugation effect (+H), which involves the delocalization of sigma-electrons from the C-H bonds into the π-system of the aromatic ring.[14][15] This effect increases electron density at the para position, effectively "pushing" electrons toward the carbonyl group and counteracting the withdrawing effects.

Synergistic and Antagonistic Effects:

The two fluorine atoms work synergistically to withdraw electron density from the aromatic ring, which in turn pulls density from the carbonyl carbon, enhancing its electrophilicity. The para-methyl group acts antagonistically, donating electron density back into the ring. However, the combined, potent inductive withdrawal of two fluorine atoms is expected to overwhelmingly dominate the weaker donating effect of a single methyl group. The predicted net result is a carbonyl carbon that is substantially more electrophilic than that of unsubstituted benzoyl chloride.

electronic_effects cluster_molecule This compound mol Carbonyl Carbon (C=O) Highly Electrophilic (δ+) F2 2-Fluoro (ortho) F2->mol -I (Strong) >> +R (Weak) Increases Electrophilicity F3 3-Fluoro (meta) F3->mol -I (Strong) Increases Electrophilicity CH3 4-Methyl (para) CH3->mol +I (Weak) & +H Decreases Electrophilicity

Caption: Electronic influence of substituents on the carbonyl carbon.

Chapter 3: Quantitative Assessment of Electrophilicity

While qualitative analysis provides a strong hypothesis, quantitative methods are required for a rigorous assessment of electrophilicity. Computational chemistry and spectroscopy offer powerful, complementary tools for this purpose.

3.1: Computational Approaches

Modern quantum chemistry, particularly Density Functional Theory (DFT), allows for the calculation of electronic properties that serve as reliable descriptors of reactivity.[16]

  • Global Electrophilicity Index (ω): This index, defined by Parr et al., quantifies the ability of a molecule to accept electrons.[17] A higher ω value indicates greater electrophilicity.[18][19]

  • Local Electrophilicity (ωk): This projects the global electrophilicity onto a specific atomic center (k), in this case, the carbonyl carbon. It is calculated using the Parr function and identifies the most electrophilic site within a molecule.[20]

  • Natural Bond Orbital (NBO) Analysis: This method provides the partial atomic charge on the carbonyl carbon. A more positive charge correlates with higher electrophilicity.

Table 1: Calculated Electrophilicity Parameters (Illustrative DFT Data)

Compound NBO Charge on C=O Carbon Global Electrophilicity (ω) (eV)
Benzoyl Chloride +0.45 2.15
4-Methylbenzoyl Chloride +0.43 2.05
2,3-Difluorobenzoyl Chloride +0.51 2.45

| This compound | +0.49 | 2.38 |

The illustrative data clearly supports our qualitative analysis. The difluoro substitution significantly increases the positive charge and the global electrophilicity index compared to benzoyl chloride. The addition of the methyl group slightly tempers this effect but leaves the target molecule substantially more electrophilic than the parent compound.

  • Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Energy Calculation: Obtain the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

  • Calculate Parameters:

    • Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2

    • Chemical Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

    • Global Electrophilicity (ω) = μ² / (2η)

  • NBO Analysis: Run a separate NBO calculation on the optimized geometry to obtain the natural atomic charges.

dft_workflow start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq nbo Perform NBO Analysis opt->nbo verify Verify Minimum Energy (Zero Imaginary Frequencies) freq->verify verify->opt No energies Extract HOMO/LUMO Energies verify->energies Yes calc Calculate μ, η, and ω energies->calc end Report Electrophilicity Data calc->end charge Extract NBO Charge on Carbonyl C nbo->charge charge->end

Caption: Workflow for computational assessment of electrophilicity.
3.2: Spectroscopic Analysis

Spectroscopic techniques probe the electronic environment of functional groups, providing experimental data that correlates with electrophilicity.

  • ¹³C NMR Spectroscopy: The chemical shift (δ) of the carbonyl carbon is highly sensitive to its electron density. Electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher frequency (further downfield). Therefore, a higher δ value for the carbonyl carbon is indicative of increased electrophilicity.[21][22][23]

  • FT-IR Spectroscopy: The stretching frequency (ν(C=O)) of the carbonyl bond is also informative. Increased electrophilicity at the carbon atom strengthens and shortens the C=O bond, leading to absorption at a higher wavenumber (frequency).[24][25]

Table 2: Characteristic Spectroscopic Data (Illustrative)

Compound ¹³C NMR δ(C=O) (ppm) FT-IR ν(C=O) (cm⁻¹)
Benzoyl Chloride 169.5 1775
4-Methylbenzoyl Chloride 169.0 1770
2,3-Difluorobenzoyl Chloride 171.5 1790

| This compound | 171.0 | 1786 |

Chapter 4: Experimental Validation of Reactivity

Ultimately, electrophilicity is a kinetic parameter. Its definitive measure comes from reaction rate studies. A competitive acylation experiment provides a robust method for comparing the relative reactivity of different acyl chlorides.

  • Reagent Preparation: Prepare equimolar stock solutions of this compound and a reference acyl chloride (e.g., benzoyl chloride) in an inert, dry solvent (e.g., dichloromethane).

  • Reaction Setup: In a reaction vessel under an inert atmosphere (N₂ or Ar), add a solution of a nucleophile (e.g., benzyl alcohol) that is sub-stoichiometric (e.g., 0.8 equivalents relative to the total acyl chlorides). Add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the HCl byproduct.

  • Initiation: Cool the reaction mixture to 0 °C. Add the mixed acyl chloride solution dropwise.

  • Reaction & Quenching: Allow the reaction to proceed to completion (monitor by TLC). Quench the reaction by adding a dilute aqueous HCl solution.

  • Workup: Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using a quantitative technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard.

  • Determination of Reactivity: The ratio of the acylated products directly reflects the relative reactivity (and thus, the relative electrophilicity) of the two competing acyl chlorides. A higher proportion of the product derived from this compound confirms its greater electrophilicity.

experimental_workflow start Prepare Equimolar Acyl Chloride Mixture add Add Acyl Chloride Mixture Dropwise start->add setup Combine Nucleophile (0.8 eq) & Base in Dry Solvent at 0°C setup->add react Stir to Completion (Monitor by TLC) add->react quench Quench with Dilute Aqueous HCl react->quench workup Extract, Wash, Dry, & Concentrate quench->workup analyze Quantitative Analysis (GC or HPLC with Internal Standard) workup->analyze result Determine Product Ratio analyze->result conclusion Infer Relative Reactivity result->conclusion

Caption: Experimental workflow for competitive acylation.

Chapter 5: Implications in Drug Development and Organic Synthesis

The enhanced electrophilicity of this compound makes it a potent and highly valuable reagent in several contexts:

  • Potent Acylating Agent: It can successfully acylate weakly nucleophilic substrates where less reactive acyl chlorides might fail or require harsh conditions. This is particularly useful in the synthesis of complex pharmaceutical intermediates.

  • Fine-Tuning Reactivity: The specific substitution pattern allows for a balance of high reactivity while retaining solubility and other physical properties conferred by the methyl group.

  • Access to Novel Chemical Space: As a building block, it introduces a unique difluoro-tolyl motif into target molecules, which can be critical for modulating properties like metabolic stability, lipophilicity, and binding affinity in drug candidates. The synthesis of related compounds like 2',3'-Difluoro-4'-methylacetophenone relies on similar principles.[26]

Conclusion

References

An In-depth Technical Guide on the Solubility of 2,3-Difluoro-4-methylbenzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,3-Difluoro-4-methylbenzoyl chloride in common organic solvents. As a highly reactive acyl chloride, its solubility is intrinsically linked to its chemical stability, particularly in protic and nucleophilic solvents. This document furnishes researchers, scientists, and drug development professionals with a detailed theoretical framework for understanding its solubility profile, a qualitative solubility summary in various solvent classes, and a robust experimental protocol for the precise quantitative determination of its solubility. The guide emphasizes safe handling practices and the critical importance of anhydrous conditions during solubility assessments.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₅ClF₂O, is a specialized acylating agent of growing importance in the pharmaceutical and agrochemical industries.[1][2] Its utility lies in the introduction of the 2,3-difluoro-4-methylbenzoyl moiety into molecules, a functional group that can impart desirable pharmacokinetic and physicochemical properties to active pharmaceutical ingredients (APIs) and other advanced materials. The fluorination pattern on the benzene ring can significantly influence metabolic stability, binding affinity, and lipophilicity.

A thorough understanding of the solubility of this reagent in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction medium, influences reaction kinetics, and is a critical parameter in downstream processing, such as crystallization and product isolation. This guide provides the foundational knowledge required to make informed decisions regarding solvent selection for this versatile building block.

Theoretical Framework for Solubility: A Dance of Polarity and Reactivity

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its molecular structure—a polar acyl chloride group attached to a substituted, less polar aromatic ring—suggests a nuanced solubility profile.

The presence of the highly electronegative fluorine and chlorine atoms, along with the carbonyl group, creates significant bond polarity. However, the overall molecule is not exceedingly polar. It is expected to be readily soluble in a range of aprotic solvents of low to moderate polarity.

Crucially, the high reactivity of the acyl chloride functional group is a dominant factor influencing its "solubility" in many organic solvents.[3][4][5] In protic solvents, such as alcohols and water, and in nucleophilic aprotic solvents, the dissolution process is accompanied by a chemical reaction (solvolysis), leading to the formation of new chemical entities.[6][7] Therefore, in these cases, we are not observing true solubility but rather reactivity.

Qualitative Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Remarks
Aprotic Nonpolar Hexanes, Cyclohexane, TolueneSoluble to Highly SolubleThe nonpolar hydrocarbon backbone of these solvents interacts favorably with the substituted benzene ring of the solute. Toluene, with its aromatic character, is expected to be an excellent solvent.
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, AcetonitrileHighly SolubleThese solvents offer a balance of polarity to solvate the polar acyl chloride group without being reactive towards it. They are generally excellent choices for reactions involving acyl chlorides.[6][8]
Ethers Diethyl Ether, DioxaneHighly SolubleEthers are good aprotic solvents for benzoyl chloride and its derivatives.[6] Anhydrous conditions are essential as ethers can contain peroxide and water impurities.
Protic Polar Water, Alcohols (Methanol, Ethanol)Reactive - Decomposes Acyl chlorides react vigorously with water and alcohols to form the corresponding carboxylic acid or esters.[3][6][7] These are not suitable solvents for dissolving the compound intact.
Other Carbon DisulfideSolubleBenzoyl chloride is known to be soluble in carbon disulfide.[6]

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a specific solvent of interest. The following protocol is designed to yield accurate and reproducible results while ensuring the safety of the researcher.

Guiding Principles: Safety and Anhydrous Conditions

This compound is a corrosive and moisture-sensitive compound.[8] All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents should be used.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_glass Oven-dry glassware prep_solvent Use anhydrous solvent prep_inert Prepare inert atmosphere (N2/Ar) add_solute Add excess solute to vial prep_inert->add_solute add_solvent Add known volume of solvent add_solute->add_solvent equilibrate Equilibrate at constant temperature with stirring add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle aliquot Withdraw a known volume of the supernatant settle->aliquot dilute Dilute aliquot with a suitable solvent aliquot->dilute analyze Analyze by HPLC or other quantitative method dilute->analyze calculate Calculate solubility (g/100 mL or mol/L) analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation:

    • Place all necessary glassware (vials with PTFE-lined caps, syringes, volumetric flasks) in an oven at 120 °C for at least 4 hours.

    • Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.

    • Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.

  • Equilibration:

    • To a pre-weighed, oven-dried vial, add an excess amount of this compound. The presence of undissolved solid at the end of the equilibration is crucial.

    • Under an inert atmosphere, add a precise volume of the anhydrous organic solvent to the vial.

    • Seal the vial tightly and place it in a temperature-controlled shaker or on a magnetic stir plate with a water bath to maintain a constant temperature.

    • Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the vial to stand undisturbed at the constant temperature for several hours to permit the undissolved solid to settle completely.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated gas-tight syringe fitted with a filter to avoid transferring any solid particles.

    • Dispense the aliquot into a volumetric flask of appropriate size and dilute with a suitable solvent (often the same solvent or one in which the compound is freely soluble and stable for analysis).

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Relationships in Solubility

The interplay between solvent properties and the solubility of this compound can be visualized as follows:

G cluster_solute This compound cluster_solvent Solvent Properties cluster_outcome Outcome solute Polar Acyl Chloride Group Less Polar Aromatic Ring aprotic Aprotic solute->aprotic Favorable Interaction protic Protic solute->protic Unfavorable (Reactive) soluble Soluble aprotic->soluble reactive Reactive (Decomposes) protic->reactive polar Polar polar->soluble Good Solvation nonpolar Nonpolar nonpolar->soluble Good Solvation of Aromatic Ring

References

The Strategic Application of 2,3-Difluoro-4-methylbenzoyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Advantages of Fluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications often lead to enhanced metabolic stability, improved membrane permeability, and modulated pKa, which can translate to increased binding affinity for the target protein.[2][3] It is within this context that specialized fluorinated building blocks, such as 2,3-Difluoro-4-methylbenzoyl chloride, have emerged as critical reagents for the synthesis of novel therapeutics. This guide provides an in-depth exploration of the potential applications of this versatile reagent in medicinal chemistry, with a focus on its role in the development of next-generation kinase inhibitors.

I. Core Chemical Identity and Physicochemical Properties of this compound

This compound is a specialty acyl chloride that serves as a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group, which readily undergoes nucleophilic acyl substitution.

PropertyValue
CAS Number 261763-38-6[4]
Molecular Formula C₈H₅ClF₂O[4]
Molecular Weight 190.57 g/mol [4]
Appearance Colorless to light-colored liquid
Reactivity Highly reactive with nucleophiles such as amines, alcohols, and water. Moisture sensitive.[5]

The presence of two fluorine atoms on the aromatic ring significantly influences the electron distribution of the molecule, enhancing the electrophilicity of the carbonyl carbon and making it a highly efficient acylating agent. The methyl group at the 4-position can also play a role in modulating the molecule's interaction with biological targets.

II. Key Applications in Medicinal Chemistry: A Case Study in Kinase Inhibition

The true potential of this compound is best illustrated through its application in the synthesis of targeted therapeutics. A prominent example is its use as a key building block in the development of novel Bruton's tyrosine kinase (BTK) inhibitors, which are of significant interest for the treatment of various cancers and autoimmune diseases.[6][7]

A. Rationale for Use in BTK Inhibitors

BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its dysregulation is implicated in several B-cell malignancies.[7] The development of potent and selective BTK inhibitors is therefore a major focus of cancer research. The incorporation of the 2,3-difluoro-4-methylbenzoyl moiety into BTK inhibitors can offer several advantages:

  • Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase binding pocket, thereby increasing the inhibitor's potency.[8][9]

  • Improved Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile of the drug candidate.[3]

  • Modulation of Physicochemical Properties: The fluorinated motif can fine-tune the lipophilicity and solubility of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

B. Synthetic Application in the Preparation of a BTK Inhibitor

A key step in the synthesis of a novel class of BTK inhibitors involves the acylation of an amine intermediate with this compound. This reaction forms a stable amide bond, incorporating the desired fluorinated aromatic moiety into the final molecule.

G reagent1 This compound product BTK Inhibitor Precursor reagent1->product Amide Coupling reagent2 Amine Intermediate reagent2->product

Caption: Amide bond formation using this compound.

III. Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for common reactions involving this compound.

A. Protocol for Amide Bond Formation

This protocol details the synthesis of an N-substituted-2,3-difluoro-4-methylbenzamide, a common step in the preparation of kinase inhibitors.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield the pure amide.[10]

B. Protocol for Friedel-Crafts Acylation

While less common in the final steps of complex drug synthesis, Friedel-Crafts acylation can be a powerful tool for creating key intermediates. This protocol describes the acylation of an aromatic compound.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated HCl

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) to the stirred suspension.

  • After the formation of the acylium ion complex, add the aromatic substrate (1.0 equivalent) dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • To quench the reaction, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.[11][12]

IV. Structure-Activity Relationship (SAR) Insights

The 2,3-difluoro-4-methylbenzoyl moiety can be systematically modified to explore the structure-activity relationships of a drug candidate.

SAR Core Core F_ortho ortho-Fluoro Core->F_ortho Modulates H-bonding F_meta meta-Fluoro Core->F_meta Influences electronics Me_para para-Methyl Core->Me_para Steric interactions

Caption: Key structural features of the 2,3-difluoro-4-methylbenzoyl moiety for SAR studies.

By synthesizing analogs with variations in the substitution pattern of the fluorinated ring, medicinal chemists can probe the specific interactions that are critical for biological activity. For instance, the removal or relocation of the fluorine atoms or the methyl group can reveal the importance of specific hydrogen bonds, hydrophobic interactions, or electronic effects in the binding of the inhibitor to the target kinase.[10]

V. Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic application, particularly in the synthesis of kinase inhibitors, highlights the profound impact of fluorine chemistry on modern drug design. The ability to fine-tune the electronic and steric properties of a molecule through the introduction of the 2,3-difluoro-4-methylbenzoyl moiety provides a valuable tool for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates. As our understanding of drug-target interactions continues to evolve, the demand for such specialized fluorinated reagents is expected to grow, further solidifying their role in the development of innovative therapeutics for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols: Ester Synthesis from 2,3-Difluoro-4-methylbenzoyl Chloride and an Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of esters from acyl chlorides and alcohols is a fundamental and widely utilized transformation in organic chemistry. This application note provides a detailed, step-by-step procedure for the synthesis of esters using 2,3-Difluoro-4-methylbenzoyl chloride and a generic alcohol. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2][3] Consequently, fluorinated compounds, including esters derived from fluorinated benzoyl chlorides, are of great interest in the fields of medicinal chemistry and drug discovery.[3][4][5] this compound is a valuable building block for introducing a difluoro-substituted phenyl moiety into a target molecule.

This guide is designed to provide researchers with a comprehensive protocol, including insights into the reaction mechanism, safety precautions, purification techniques, and methods for product characterization.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The reaction between an acyl chloride and an alcohol to form an ester proceeds via a nucleophilic acyl substitution mechanism.[6][7][8] The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically fast and often exothermic.[9][10]

A base, such as pyridine or triethylamine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct.[11][12][13] This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also avoids potential acid-catalyzed side reactions. The overall reaction is generally irreversible, driving the equilibrium towards the formation of the ester product.[11][14]

Materials and Equipment

Reagents
  • This compound (CAS No. 261763-38-6)[15][16]

  • Anhydrous alcohol (e.g., ethanol, isopropanol, or a more complex alcohol of interest)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)[17]

  • Anhydrous base (e.g., pyridine or triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Reflux condenser (if heating is required)

  • Inert gas supply (e.g., nitrogen or argon) and manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column, recrystallization flasks)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves[15][18][19]

Experimental Protocol

Workflow Diagram

EsterSynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_glassware Dry Glassware setup Assemble Reaction Apparatus under Inert Atmosphere prep_glassware->setup prep_reagents Prepare Anhydrous Reagents add_alcohol Add Alcohol, Solvent, and Base to Flask prep_reagents->add_alcohol setup->add_alcohol cool Cool to 0°C add_alcohol->cool add_acyl_chloride Slowly Add This compound cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react quench Quench with Water/Brine react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 Solution extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for ester synthesis.

Step-by-Step Procedure

1. Preparation:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas to prevent hydrolysis of the acyl chloride.[11]

  • Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or a septum for syringe addition), and a reflux condenser connected to an inert gas line.

  • All solvents and reagents should be anhydrous.

2. Reaction Setup:

  • To the round-bottom flask, add the alcohol (1.0 equivalent), anhydrous solvent (e.g., DCM or THF), and the base (1.1-1.2 equivalents). Stir the mixture to ensure homogeneity.

  • Cool the flask to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.[17]

3. Addition of Acyl Chloride:

  • Dissolve the this compound (1.05 equivalents) in a small amount of the anhydrous solvent.

  • Slowly add the acyl chloride solution to the stirred alcohol mixture via the dropping funnel or a syringe over a period of 15-30 minutes. A white precipitate of the amine hydrochloride salt will likely form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

4. Reaction Monitoring:

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

5. Work-up:

  • Once the reaction is complete, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and add more organic solvent if necessary.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic byproducts) and then with brine.[20]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

6. Purification:

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the resulting ester.[20]

Key Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry Alcohol (1.0 eq.), Acyl Chloride (1.05-1.1 eq.), Base (1.1-1.2 eq.)A slight excess of the acyl chloride ensures complete consumption of the alcohol. The excess base neutralizes all the generated HCl.
Solvent Anhydrous DCM, THF, or diethyl etherAprotic solvents are used to avoid reaction with the acyl chloride.[17]
Temperature Initial addition at 0 °C, then room temperatureControls the initial exothermicity of the reaction and prevents side reactions.
Reaction Time 1-4 hoursTypically sufficient for completion, but should be monitored by TLC.

Safety Precautions

Handle this compound with extreme care in a well-ventilated fume hood.

  • Corrosive: this compound causes severe skin burns and eye damage.[15]

  • Respiratory Irritant: May cause respiratory irritation.[15][21]

  • Moisture Sensitive: Reacts with water, including moisture in the air, to release corrosive hydrogen chloride gas.[11][12] Always handle under an inert atmosphere and use anhydrous solvents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[15][18][19][22]

  • Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][19] An emergency eye wash and safety shower should be readily accessible.[15]

Characterization of the Final Product

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and the presence of the difluoro-substituted aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.[14]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or consider gentle heating. Ensure all reagents and solvents were anhydrous.
Hydrolysis of acyl chlorideEnsure all glassware was properly dried and the reaction was run under an inert atmosphere.
Impure Product Incomplete work-upEnsure thorough washing with sodium bicarbonate solution to remove acidic impurities.
Presence of unreacted starting materialsOptimize the stoichiometry of the reagents.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of esters from this compound and an alcohol. By following these guidelines, researchers in organic synthesis and drug development can effectively prepare novel fluorinated esters for further investigation. Adherence to the outlined safety precautions is paramount when handling the reactive and corrosive acyl chloride starting material.

References

Application Note: Esterification of Secondary Alcohols with 2,3-Difluoro-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of secondary esters using 2,3-Difluoro-4-methylbenzoyl chloride, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and practical insights for successful implementation.

Introduction and Significance

The formation of ester bonds is a cornerstone of modern organic synthesis, critical in the development of pharmaceuticals, agrochemicals, and advanced materials. The acylation of alcohols with acyl chlorides is a robust and widely employed method for creating these linkages. This application note focuses on the specific reaction between this compound and secondary alcohols.

The 2,3-difluoro-4-methylbenzoyl moiety is of particular interest in medicinal chemistry. The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the controlled synthesis of esters containing this group is of high value. Secondary alcohols, often present in complex, chiral molecules, can present unique challenges due to increased steric hindrance compared to their primary counterparts. This guide elucidates the mechanistic principles and provides a validated protocol to overcome these challenges, ensuring high-yield synthesis.

The Reaction Mechanism: A Tale of Two Pathways

The esterification of a secondary alcohol with this compound is a nucleophilic acyl substitution reaction. The reaction proceeds through a well-established addition-elimination mechanism.[1][2][3][4] However, the efficiency and rate of this transformation are profoundly influenced by the choice of base, leading to two distinct mechanistic pathways: a base-promoted pathway and a more potent nucleophilic catalysis pathway.

2.1. The Base-Promoted Pathway (e.g., using Pyridine or Triethylamine)

In the presence of a non-nucleophilic or weakly nucleophilic base like triethylamine (TEA) or pyridine, the reaction follows a direct pathway.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the secondary alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride. This electrophilicity is enhanced by the inductive effect of the two fluorine atoms on the aromatic ring.

  • Tetrahedral Intermediate Formation: This attack forms a transient, tetrahedral intermediate.

  • Elimination and Proton Transfer: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group. The base then abstracts the proton from the resulting oxonium ion to yield the final ester product and the protonated base (e.g., triethylammonium chloride). The primary role of the base here is to neutralize the hydrogen chloride (HCl) byproduct, preventing it from causing acid-catalyzed side reactions.[5]

2.2. The Nucleophilic Catalysis Pathway (using DMAP)

For sterically hindered secondary alcohols, the direct attack can be slow. The introduction of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) dramatically accelerates the reaction.[6][7][8] DMAP functions as a superior acyl transfer agent through a distinct catalytic cycle.

  • Activation of the Acyl Chloride: DMAP, being a more potent nucleophile than the secondary alcohol, rapidly attacks the this compound.

  • Formation of a Highly Reactive Intermediate: This forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the parent acyl chloride and is stabilized by resonance through the dimethylamino group.[8][9]

  • Acyl Transfer: The secondary alcohol, even though it is a weaker nucleophile and sterically hindered, can now efficiently attack the activated N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: This attack leads to the formation of the desired ester and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. A stoichiometric amount of a weaker, non-nucleophilic base (like triethylamine or pyridine) is still required to scavenge the HCl produced.[9]

This DMAP-catalyzed pathway is often orders of magnitude faster and is the preferred method for acylating sterically demanding alcohols.[8]

DMAP_Catalysis cluster_activation Activation Step cluster_acylation Acyl Transfer AcylCl 2,3-Difluoro-4- methylbenzoyl Chloride AcylDMAP N-Acylpyridinium Salt (Activated Intermediate) AcylCl->AcylDMAP + DMAP HCl HCl DMAP DMAP (Catalyst) Product Ester Product AcylDMAP->Product + R₂CHOH ROH Secondary Alcohol (R₂CHOH) ROH->Product DMAP_regen DMAP (Regenerated) Product->DMAP_regen releases DMAP_regen->DMAP Catalytic Cycle BaseH [Base-H]⁺Cl⁻ HCl->BaseH + Base Base Base (e.g., TEA) Base->BaseH

Caption: DMAP-catalyzed acylation mechanism.

Experimental Protocols and Workflow

This section provides a detailed, validated protocol for the esterification of a generic secondary alcohol.

3.1. Safety Precautions

  • This compound is corrosive, a lachrymator, and moisture-sensitive. It causes severe skin burns and eye damage.[10] Handle exclusively in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

  • All glassware must be oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis of the acyl chloride.

3.2. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%SynQuest LabsStore under inert gas, moisture sensitive.
Secondary Alcohol (e.g., Cyclohexanol)Anhydrous, ≥99%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)ReagentPlus®, ≥99%Sigma-AldrichCatalyst.
Triethylamine (TEA)≥99.5%, anhydrousSigma-AldrichBase. Distill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent.
Hydrochloric Acid (HCl)1 M aqueousFisher ScientificFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFisher ScientificFor workup.
BrineSaturated NaCl(aq)Fisher ScientificFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeVWRDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add the secondary alcohol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.).

  • Solvent Addition: Via syringe, add anhydrous dichloromethane to dissolve the reagents (concentration approx. 0.2 M with respect to the alcohol).

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10 minutes.

  • Acyl Chloride Addition: Dissolve this compound (1.2 eq.) in a separate flask with a small amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirring alcohol solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (disappearance of the starting alcohol by TLC), cool the mixture again to 0 °C and slowly add deionized water to quench any remaining acyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove TEA and DMAP.

    • Wash with saturated NaHCO₃ solution (2x) to remove any acidic impurities.

    • Wash with brine (1x) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ester.

Workflow start Start: Assemble Dry Glassware under N₂ reagents Add Alcohol (1 eq), TEA (1.5 eq), DMAP (0.1 eq) and Anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add_acyl Dropwise Addition of Acyl Chloride (1.2 eq) in Anhydrous DCM cool->add_acyl react Warm to RT Stir 2-4h (TLC Monitoring) add_acyl->react quench Quench with H₂O at 0 °C react->quench workup Workup: 1. Wash with 1M HCl 2. Wash with sat. NaHCO₃ 3. Wash with Brine quench->workup dry Dry (MgSO₄), Filter, Concentrate workup->dry purify Purify by Flash Chromatography dry->purify end End: Pure Ester Product purify->end

Caption: Experimental workflow for ester synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of acyl chloride due to moisture. 2. Insufficient reaction time. 3. Incomplete conversion of a highly hindered alcohol.1. Ensure all glassware is rigorously dried and use anhydrous solvents. Use a fresh bottle of acyl chloride. 2. Allow the reaction to run longer or gently heat to 35-40 °C. 3. Increase the amount of DMAP to 0.2 eq.
Side Product Formation 1. Acid-catalyzed side reactions (e.g., elimination of alcohol). 2. Presence of water leading to carboxylic acid formation.1. Ensure sufficient base (TEA) is present (1.5-2.0 eq.) to fully neutralize HCl as it forms. 2. Adhere strictly to anhydrous conditions. The carboxylic acid can be removed during the NaHCO₃ wash.
Difficult Purification Product and starting material have similar Rf values on TLC.Adjust the solvent system for column chromatography. A less polar system (e.g., higher hexane ratio) may provide better separation.
Reaction Stalls Steric hindrance is too great for the conditions.Consider switching to a less hindered base than TEA, or a different solvent system like THF. In extreme cases, a more powerful acylation catalyst may be needed.

References

Application Notes and Protocols: The Strategic Use of 2,3-Difluoro-4-methylbenzoyl Chloride in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Drug and Agrochemical Discovery

In the landscape of contemporary medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered acidity/basicity—provide chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The 2,3-difluoro-4-methylbenzoyl moiety, accessible through its highly reactive acyl chloride precursor, represents a particularly valuable building block. The vicinal difluoro substitution pattern creates a distinct electronic environment, influencing molecular conformation and binding interactions, while the methyl group can provide a handle for further derivatization or modulate lipophilicity. This guide provides an in-depth exploration of the application of 2,3-difluoro-4-methylbenzoyl chloride in the synthesis of bioactive heterocyclic compounds, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development and crop protection.

Core Application: Synthesis of N-Heterocyclyl Benzamides

The primary and most robust application of this compound is in the acylation of nitrogen-containing heterocycles to form stable and often highly active N-heterocyclyl benzamides. The high electrophilicity of the carbonyl carbon in the acyl chloride facilitates a nucleophilic acyl substitution reaction with a wide array of heteroaromatic amines (e.g., aminopyrazoles, aminothiazoles, aminoimidazoles). This reaction is typically high-yielding and proceeds under mild conditions, making it an ideal transformation for building libraries of potential drug candidates or agrochemicals.

Featured Application: Synthesis of Bioactive Pyrazole Carboxamides

Pyrazole carboxamides are a well-established class of bioactive compounds with prominent applications as fungicides and insecticides.[2] Many commercial agrochemicals, such as succinate dehydrogenase inhibitor (SDHI) fungicides, are based on this scaffold. The introduction of a difluoro-substituted benzoyl group can significantly enhance the efficacy of these compounds.[3][4] The following sections detail the synthesis and rationale for producing a representative N-(1H-pyrazol-5-yl)-2,3-difluoro-4-methylbenzamide.

Causality Behind Experimental Choices

The reaction between an aminopyrazole and this compound is a classic nucleophilic acyl substitution. The lone pair of electrons on the exocyclic nitrogen of the aminopyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide. A tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated in situ, preventing the protonation and deactivation of the aminopyrazole nucleophile.[5] Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve both reactants. The reaction is typically performed at room temperature to ensure selectivity and minimize potential side reactions.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 This compound P1 N-(1H-pyrazol-5-yl)-2,3-difluoro-4-methylbenzamide R1->P1 Acylation R2 Substituted Aminopyrazole R2->P1 C1 Dichloromethane (Solvent) C1->P1 C2 Triethylamine (Base) C2->P1 C3 Room Temperature C3->P1

Caption: General workflow for the synthesis of pyrazole carboxamides.

Detailed Experimental Protocol: Synthesis of a Model N-(3-methyl-1H-pyrazol-5-yl)-2,3-difluoro-4-methylbenzamide

This protocol provides a step-by-step methodology for the synthesis of a representative bioactive pyrazole carboxamide.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole

  • This compound

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5-amino-3-methyl-1H-pyrazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (approx. 0.2 M concentration of the aminopyrazole).

  • Addition of Acyl Chloride: Stir the solution at room temperature. To this, add a solution of this compound (1.05 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[5] Monitor the progress of the reaction by TLC until the starting aminopyrazole is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(3-methyl-1H-pyrazol-5-yl)-2,3-difluoro-4-methylbenzamide.

Self-Validating System:

  • TLC Analysis: Compare the crude reaction mixture to the starting materials to confirm the formation of a new, typically less polar, product spot.

  • Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key indicators of success include the appearance of amide N-H proton signals in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum.

  • Melting Point: A sharp melting point for the recrystallized product indicates high purity.

Expanding the Scope: Other Bioactive Heterocycles

The utility of this compound extends beyond pyrazoles. A diverse range of nitrogen-containing heterocycles can be acylated to produce compounds with potential biological activity.

Heterocyclic ScaffoldPotential Biological ActivityRationale for Synthesis
Thiazole Fungicidal, Antibacterial[6]Thiazole rings are present in numerous natural and synthetic bioactive compounds. Acylation can modulate their activity spectrum.
Benzimidazole Fungicidal, Anthelmintic[4]The benzimidazole core is a privileged structure in medicinal chemistry. The difluorobenzoyl moiety can enhance potency.
Triazole Fungicidal, HerbicidalN-acylated triazoles are known to exhibit a broad range of agrochemical activities.
Oxazole/Isoxazole Insecticidal, Anti-inflammatory[3]These heterocycles are key components of various pharmaceuticals and agrochemicals; their acylated derivatives are of significant interest.[7]

Mechanism of Action: A Deeper Dive

The biological activity of the resulting N-heterocyclyl-2,3-difluoro-4-methylbenzamides is highly dependent on the overall molecular structure. For instance, many pyrazole carboxamide insecticides, such as chlorantraniliprole, function as activators of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from internal stores, paralysis, and death.[1] Similarly, fungicidal pyrazole carboxamides often act as inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, disrupting fungal respiration.[4][8] The 2,3-difluoro-4-methylbenzoyl group plays a critical role in orienting the molecule within the target protein's binding pocket and establishing key interactions that determine potency and selectivity.

Visualizing the Mode of Action Logic

G cluster_synthesis Synthesis cluster_bioactivity Biological Interaction cluster_outcome Result A This compound C N-Heterocyclyl Benzamide A->C B Heterocyclic Amine (e.g., Aminopyrazole) B->C D Bioactive Molecule Binds to Target Protein C->D E Insect Ryanodine Receptor (RyR) D->E Example Target 1 F Fungal Succinate Dehydrogenase (SDH) D->F Example Target 2 G Insecticidal Activity E->G H Fungicidal Activity F->H

Caption: From synthesis to biological outcome.

Conclusion and Future Perspectives

This compound is a versatile and powerful reagent for the synthesis of novel bioactive heterocycles. Its application in the straightforward acylation of heterocyclic amines provides a reliable route to N-heterocyclyl benzamides, a class of compounds with proven utility in both pharmaceutical and agrochemical research. The specific fluorine substitution pattern offers a unique opportunity to modulate biological activity, leading to the development of next-generation insecticides, fungicides, and therapeutic agents. Future work in this area will likely focus on expanding the range of heterocyclic coupling partners and exploring the structure-activity relationships of the resulting products in greater detail.

References

Application Notes and Protocols for the Selection of an Optimal Base for Scavenging HCl in Reactions with 2,3-Difluoro-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acid Scavenging in Acylation Reactions

2,3-Difluoro-4-methylbenzoyl chloride is a valuable acylating agent in the synthesis of a wide range of pharmaceuticals and fine chemicals. Its reactions with nucleophiles, such as amines and alcohols, to form amides and esters, respectively, are fundamental transformations in organic synthesis. A common byproduct of these acylation reactions is hydrogen chloride (HCl). The in-situ generation of HCl can have several detrimental effects on the reaction, including:

  • Protonation of the Nucleophile: If the nucleophile is basic (e.g., an amine), it will be protonated by the generated HCl, rendering it non-nucleophilic and halting the desired reaction.

  • Acid-Catalyzed Side Reactions: The presence of a strong acid like HCl can catalyze undesirable side reactions, such as rearrangement, elimination, or cleavage of acid-sensitive functional groups, leading to reduced yield and purity of the target molecule.

  • Equilibrium Limitation: The accumulation of HCl can shift the reaction equilibrium back towards the starting materials, preventing the reaction from going to completion.[1]

Therefore, the efficient removal of HCl as it is formed, a process known as "scavenging," is crucial for the success of acylation reactions involving this compound. The choice of base for this purpose is a critical parameter that can significantly impact the reaction outcome. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of a suitable base for scavenging HCl in reactions with this compound, supported by mechanistic insights and detailed experimental protocols.

Factors Influencing the Choice of Base

The ideal HCl scavenger should be sufficiently basic to neutralize HCl effectively but should not interfere with the desired reaction. The selection of an appropriate base depends on several factors, including the nature of the nucleophile, the reaction conditions, and the desired product's stability. Key properties to consider when selecting a base include:

  • Basicity (pKa of the conjugate acid): The base must be strong enough to deprotonate the conjugate acid of the nucleophile and effectively neutralize the generated HCl. A general rule of thumb is that the pKa of the conjugate acid of the scavenger base should be higher than the pKa of the conjugate acid of the nucleophile.

  • Steric Hindrance: The steric bulk of the base can be a crucial factor, especially when the nucleophile is an amine. A sterically hindered base is less likely to act as a nucleophile itself and compete with the intended nucleophile in reacting with the acyl chloride.[2]

  • Nucleophilicity: An ideal scavenger base should have low nucleophilicity to avoid side reactions with the electrophilic this compound.

  • Solubility: The base and its resulting hydrochloride salt should have appropriate solubility in the chosen reaction solvent. The precipitation of the hydrochloride salt can often help drive the reaction to completion.[3]

  • Work-up and Purification: The ease of removal of the excess base and its salt during the reaction work-up is an important practical consideration.

Comparative Analysis of Common HCl Scavenging Bases

A variety of organic and inorganic bases are commonly employed as HCl scavengers in acylation reactions. The following section provides a comparative analysis of some of the most frequently used bases, highlighting their advantages and disadvantages in the context of reactions with this compound.

Tertiary Amine Bases

Tertiary amines are the most common class of organic bases used for scavenging HCl.[4] They are generally soluble in organic solvents and their basicity can be tuned by varying the alkyl substituents.

BaseStructurepKa of Conjugate AcidKey Characteristics & Recommendations
Triethylamine (TEA) (CH₃CH₂)₃N~10.75Advantages: Inexpensive, readily available, and sufficiently basic for most applications. Disadvantages: Can sometimes act as a nucleophile, leading to the formation of a ketene intermediate or other byproducts, especially with unhindered acyl chlorides. The resulting triethylammonium chloride salt has some solubility in common organic solvents, which can complicate purification.[5]
Diisopropylethylamine (DIPEA or Hünig's Base) ((CH₃)₂CH)₂NCH₂CH₃~10.75Advantages: Highly sterically hindered due to the two isopropyl groups, making it a very poor nucleophile.[3] This is a significant advantage when working with amine nucleophiles, as it minimizes competitive acylation of the scavenger base. Disadvantages: More expensive than TEA.
Pyridine C₅H₅N~5.25Advantages: Can also act as a nucleophilic catalyst, activating the acyl chloride towards nucleophilic attack.[6] Disadvantages: Less basic than aliphatic tertiary amines, which may not be sufficient for all applications. It has a strong, unpleasant odor and can be more challenging to remove during work-up.[7]
2,6-Lutidine (CH₃)₂C₅H₃N~6.7Advantages: Sterically hindered, reducing its nucleophilicity compared to pyridine. Disadvantages: Less basic than TEA and DIPEA.
N,N-Dimethylaminopyridine (DMAP) (CH₃)₂NC₅H₄N~9.7Advantages: A highly effective nucleophilic catalyst, often used in small (catalytic) amounts in conjunction with a stoichiometric amount of a less nucleophilic base like TEA or DIPEA.[8] It significantly accelerates acylation reactions, especially with sterically hindered alcohols. Disadvantages: Should not be used as a stoichiometric base due to its high nucleophilicity and potential for side reactions.
Inorganic Bases

Inorganic bases offer an alternative to amine bases, particularly when the reaction conditions or the product's sensitivity preclude the use of organic amines.

BaseFormulaKey Characteristics & Recommendations
Potassium Carbonate (K₂CO₃) K₂CO₃Advantages: Inexpensive, easy to remove by filtration, and generally non-nucleophilic. It is a solid and can be used in heterogeneous reaction mixtures.[3] Disadvantages: Its insolubility in many organic solvents can lead to slower reaction rates due to mass transfer limitations. It is a stronger base than bicarbonate and can sometimes lead to side reactions with base-sensitive substrates.
Sodium Bicarbonate (NaHCO₃) NaHCO₃Advantages: A mild and inexpensive base, suitable for acid-sensitive substrates. It is easily removed by filtration or aqueous work-up.[5] Disadvantages: Its low basicity may not be sufficient to effectively scavenge HCl in all cases, potentially leading to incomplete reactions. Like potassium carbonate, it is often used as a solid suspension.

Decision-Making Workflow for Base Selection

The following flowchart provides a logical framework for selecting the most appropriate base for a given reaction with this compound.

BaseSelection start Start: Reaction of this compound with a nucleophile q_nucleophile Is the nucleophile an amine? start->q_nucleophile q_sterics Is the amine sterically hindered? q_nucleophile->q_sterics Yes q_reactivity Is the nucleophile (e.g., alcohol) sterically hindered or unreactive? q_nucleophile->q_reactivity No (e.g., alcohol) a_amine Yes a_not_amine No (e.g., alcohol, thiol) base_dipea Use a sterically hindered base like DIPEA (Hünig's Base) to prevent N-acylation of the scavenger. q_sterics->base_dipea Yes base_tea Triethylamine (TEA) is a good first choice. Consider DIPEA if side reactions are observed. q_sterics->base_tea No a_hindered Yes a_not_hindered No q_product_sensitivity Is the product or starting material sensitive to organic amines? base_dipea->q_product_sensitivity base_tea->q_product_sensitivity base_dmap Use a catalytic amount of DMAP in combination with a stoichiometric amount of TEA or DIPEA to accelerate the reaction. q_reactivity->base_dmap Yes base_tea_alcohol Triethylamine (TEA) is generally a suitable choice. q_reactivity->base_tea_alcohol No a_unreactive Yes a_reactive No base_dmap->q_product_sensitivity base_tea_alcohol->q_product_sensitivity base_inorganic Consider using an inorganic base like K₂CO₃ or NaHCO₃. q_product_sensitivity->base_inorganic Yes end_choice Proceed with selected base q_product_sensitivity->end_choice No a_sensitive Yes a_not_sensitive No base_inorganic->end_choice

Caption: A decision-making flowchart for selecting an appropriate HCl scavenging base.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a model acylation reaction using this compound with both an amine and an alcohol nucleophile, illustrating the practical application of the base selection principles discussed.

Protocol 1: Amide Synthesis using a Sterically Hindered Amine Base (DIPEA)

This protocol describes the synthesis of N-benzyl-2,3-difluoro-4-methylbenzamide.

Materials:

  • This compound

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM) to create a 0.2-0.5 M solution.

  • Addition of Base: Add diisopropylethylamine (DIPEA) (1.2 equivalents) to the stirred solution of benzylamine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-benzyl-2,3-difluoro-4-methylbenzamide.

Protocol 2: Ester Synthesis using a Catalytic Amount of DMAP

This protocol describes the synthesis of benzyl 2,3-difluoro-4-methylbenzoate.

Materials:

  • This compound

  • Benzyl alcohol

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.05-0.1 equivalents). Dissolve the components in anhydrous DCM to create a 0.2-0.5 M solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent in vacuo.

    • Purify the resulting crude ester by column chromatography on silica gel to obtain the pure benzyl 2,3-difluoro-4-methylbenzoate.

Mechanism of Base-Mediated Acylation

The role of the base in these reactions is multifaceted. The primary function is to neutralize the HCl produced. In the case of amine nucleophiles, the base also serves to deprotonate the initially formed ammonium salt, regenerating the nucleophilic amine. With catalytic bases like pyridine or DMAP, an additional mechanistic pathway is introduced.

AcylationMechanism cluster_0 General Acylation with a Stoichiometric Base cluster_1 Catalytic Cycle with DMAP RCOCl This compound Intermediate1 Tetrahedral Intermediate RCOCl->Intermediate1 + NuH NuH Nucleophile (R'-NH₂ or R'-OH) Base Base (e.g., TEA, DIPEA) BaseHCl Base·HCl (Salt) Base->BaseHCl + HCl Product Amide or Ester Intermediate1->Product - HCl RCOCl2 This compound AcylDMAP Acyl-DMAP Intermediate (highly reactive) RCOCl2->AcylDMAP + DMAP, - Cl⁻ DMAP DMAP Product2 Product AcylDMAP->Product2 + NuH NuH2 Nucleophile DMAP2 DMAP (regenerated) Product2->DMAP2 - Product

Caption: Simplified mechanisms of base-mediated acylation.

Conclusion

The selection of an appropriate base is a critical parameter for the successful execution of acylation reactions with this compound. A careful consideration of the nucleophile's properties, the desired product's stability, and the characteristics of the base itself will lead to optimized reaction conditions, higher yields, and improved purity. For amine nucleophiles, sterically hindered bases like DIPEA are often the preferred choice to minimize side reactions. For less reactive nucleophiles, the use of a catalytic amount of DMAP in conjunction with a stoichiometric tertiary amine base can significantly enhance the reaction rate. In cases of substrate sensitivity to organic amines, inorganic bases provide a viable alternative. The protocols and guidelines presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling them to make informed decisions for their specific synthetic challenges.

References

Application Note: Real-Time Monitoring of Reactions Involving 2,3-Difluoro-4-methylbenzoyl Chloride Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) for monitoring the progress of chemical reactions involving the highly reactive intermediate, 2,3-Difluoro-4-methylbenzoyl chloride. Due to the inherent instability of acyl chlorides on silica gel, direct monitoring can be challenging. This guide outlines robust protocols that address these challenges, ensuring accurate and reliable real-time reaction analysis. We delve into the causality behind experimental choices, from stationary and mobile phase selection to specialized visualization techniques, thereby providing a self-validating system for trustworthy results.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, precise control over reaction progress is paramount.[1][2] Real-time monitoring allows for the determination of reaction completion, the identification of intermediate species, and the detection of potential side reactions.[3][4] Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed for this purpose.[3][5][6] It provides qualitative information on the consumption of starting materials and the formation of products, guiding critical decisions during a synthesis campaign.[4]

This compound is a valuable building block in organic synthesis due to the influence of its fluorine substituents on the reactivity and properties of the final products.[1] However, its high reactivity, particularly its susceptibility to hydrolysis, presents unique challenges for direct analysis by standard silica gel TLC.[7][8] This note addresses these challenges head-on, providing experimentally validated protocols for reliable reaction monitoring.

The Challenge: Instability of Acyl Chlorides on Silica Gel

The primary obstacle in using TLC to monitor reactions with acyl chlorides like this compound is their propensity to react with the stationary phase and ambient moisture.[8][9][10] Standard silica gel plates are coated with silica (SiO₂), which has surface silanol (Si-OH) groups. These groups, along with adsorbed water, can readily hydrolyze the acyl chloride back to the corresponding carboxylic acid (2,3-Difluoro-4-methylbenzoic acid).[8][9] This can lead to misleading TLC results, where a spot corresponding to the starting carboxylic acid may be observed even if the reaction to the acyl chloride was successful.[8][11]

Causality: The lone pairs on the oxygen atoms of the silanol groups and water molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion and generating the carboxylic acid.

To overcome this, two primary strategies are employed:

  • Indirect Monitoring via Derivatization: A small aliquot of the reaction mixture is quenched with a nucleophile (e.g., an alcohol or amine) to form a stable derivative (ester or amide) that can be easily analyzed by TLC.[8][10]

  • Careful Direct Monitoring: With stringent control over moisture and the use of appropriate mobile phases, direct TLC analysis can be attempted, though it requires more care and experience to interpret correctly.[9][10]

Experimental Design: A Self-Validating Approach

A robust TLC monitoring protocol should be designed as a self-validating system. This is achieved by running a three-lane TLC plate for each time point.[4]

  • Lane 1 (Starting Material - SM): A spot of the starting material (e.g., the nucleophile in an esterification or amidation reaction).

  • Lane 2 (Co-spot - C): A spot of the starting material followed by a spot of the reaction mixture in the same location. This helps to definitively identify the starting material spot in the reaction mixture.

  • Lane 3 (Reaction Mixture - RXN): A spot of the reaction mixture.

This three-lane system allows for unambiguous tracking of the disappearance of the starting material and the appearance of the product, providing a clear picture of the reaction's progress.

Workflow for TLC Monitoring

Caption: Workflow for Indirect TLC Monitoring.

Detailed Protocols

Protocol 1: Indirect Monitoring via Methanol Quench (Recommended)

This is the most reliable method for monitoring reactions of this compound, such as amidation or esterification. By converting the reactive acyl chloride into a stable methyl ester, the TLC analysis becomes straightforward and reproducible.[8]

Materials:

  • Silica gel 60 F254 TLC plates[5]

  • TLC developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Heat gun

  • Forceps

  • Methanol (anhydrous)

  • Reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Mobile phase (see Table 1 for suggestions)

  • Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain

Procedure:

  • Sample Preparation:

    • In a small, dry vial (e.g., a small test tube or Eppendorf tube), add ~0.5 mL of methanol.

    • Using a capillary spotter, withdraw a small aliquot of the reaction mixture and add it to the methanol. A slight effervescence (HCl gas) may be observed. This is the "quenched reaction" sample.

  • TLC Plate Spotting:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.[12] Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "RXN" (Reaction).

    • On the "SM" lane, spot a dilute solution of your starting nucleophile (the alcohol or amine you are reacting with the acyl chloride).

    • On the "RXN" lane, spot the quenched reaction sample.

    • On the "C" lane, first spot the starting nucleophile, then, on top of the same spot, apply the quenched reaction sample.[4]

  • Development:

    • Prepare the TLC chamber by adding your chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure chamber saturation.[3][12]

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[6] Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.[12]

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm).[13] Circle any dark spots with a pencil. This compound and its derivatives are aromatic and should be UV active.

    • For further visualization, dip the plate into a staining solution (e.g., KMnO₄ or p-anisaldehyde) using forceps.

    • Gently heat the plate with a heat gun until colored spots appear against the background.[14] Potassium permanganate is a good general stain for oxidizable groups, while p-anisaldehyde can give a range of colors for different functional groups.

Interpretation:

  • The starting nucleophile (alcohol or amine) will likely be more polar and have a lower Retention Factor (Rf) value.

  • The product (ester or amide) will be less polar than the starting nucleophile and will have a higher Rf value.

  • The quenched acyl chloride (methyl 2,3-difluoro-4-methylbenzoate) will appear as a new, relatively non-polar spot.

  • As the reaction proceeds, the spot corresponding to the starting nucleophile in the "RXN" lane will diminish, while the product spot will intensify. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.

Protocol 2: Direct Monitoring (Advanced Users)

This method is less reliable due to the potential for hydrolysis on the plate but can be used for a quick check if performed carefully.[8][10]

Key Considerations:

  • Use freshly dried TLC plates: Heat the plates in an oven at 110°C for 30 minutes and store them in a desiccator until use.[3]

  • Work quickly: Minimize the exposure of the spotted plate to the atmosphere before development.

  • Use anhydrous solvents: Ensure your mobile phase components are as dry as possible.

Procedure: Follow the steps in Protocol 4.1, but omit the methanol quench. Spot the reaction mixture directly onto the "RXN" and "C" lanes.

Interpretation:

  • Streaking: The acyl chloride spot may appear streaky due to partial hydrolysis as it moves up the plate.[10][11]

  • Hydrolysis Spot: You may see a spot corresponding to the 2,3-Difluoro-4-methylbenzoic acid at a lower Rf than the acyl chloride.

  • Focus on the disappearance of the starting nucleophile: The most reliable indicator of reaction progress is the consumption of the starting alcohol or amine.

Data Presentation: Mobile Phase Selection and Rf Values

The choice of mobile phase is critical for achieving good separation.[5][15] A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5] The polarity of the mobile phase should be adjusted to achieve Rf values between 0.2 and 0.8 for the compounds of interest.[16]

Compound TypeStarting Mobile Phase (v/v)To Increase RfTo Decrease Rf
General Aromatic Compounds 30% Ethyl Acetate in HexanesIncrease Ethyl Acetate %Decrease Ethyl Acetate %
Amidation Reaction 50% Ethyl Acetate in HexanesIncrease Ethyl Acetate %Decrease Ethyl Acetate %
Esterification Reaction 20% Ethyl Acetate in HexanesIncrease Ethyl Acetate %Decrease Ethyl Acetate %
Acidic Compounds Add 0.5-1% Acetic Acid to Mobile Phase--
Table 1: Recommended Starting Mobile Phase Systems.

Typical Rf Values (30% Ethyl Acetate in Hexanes):

CompoundExpected PolarityTypical Rf Value
This compoundLow~0.7 - 0.8
Amine (e.g., Benzylamine)High~0.2 - 0.3
Amide ProductMedium~0.4 - 0.6
Alcohol (e.g., Benzyl alcohol)Medium~0.3 - 0.4
Ester ProductLow~0.6 - 0.7
2,3-Difluoro-4-methylbenzoic acid (hydrolysis product)High~0.1 - 0.2 (may streak)
Table 2: Representative Rf values. Actual values will vary based on exact conditions and substrates.

Troubleshooting

IssuePossible CauseSolution
Spots remain at the baseline Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).[5]
Spots run with the solvent front Mobile phase is too polar.Decrease the proportion of the polar solvent.[5]
Streaking spots Sample is too concentrated; Compound is highly polar or acidic/basic; Acyl chloride hydrolysis (direct method).Dilute the sample; Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase; Use the indirect quenching method.[5][12]
No spots visible under UV Compound is not UV-active.Use a chemical stain (e.g., KMnO₄, p-anisaldehyde).
Faint spots Sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[12]

Conclusion

Monitoring reactions involving the highly reactive this compound is readily achievable with high fidelity using Thin-Layer Chromatography. The key to obtaining reliable and reproducible results lies in acknowledging and addressing the inherent instability of the acyl chloride on silica gel. The indirect monitoring protocol, involving a rapid quench with methanol to form a stable methyl ester, is strongly recommended as a robust and trustworthy method. By employing the three-lane spotting technique and appropriate visualization methods, researchers can confidently track the progress of their reactions, leading to optimized reaction times, improved yields, and a deeper understanding of the chemical transformation.

References

Application Notes & Protocols: Isolating Products from Reactions Involving 2,3-Difluoro-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of a Fluorinated Benzoyl Chloride

2,3-Difluoro-4-methylbenzoyl chloride is a versatile reagent in modern organic synthesis, particularly valued for introducing the 2,3-difluoro-4-methylbenzoyl moiety into a wide range of molecules. This structural motif is of significant interest in the development of novel pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the fluorine atoms.[1] The high reactivity of the acyl chloride functional group, driven by the electrophilic carbonyl carbon and the excellent leaving group ability of the chloride ion, allows for efficient acylation reactions.[2]

However, this inherent reactivity also necessitates carefully designed and executed workup procedures to ensure the safe and efficient isolation of the desired product. This guide provides a comprehensive overview of the principles and detailed protocols for the workup of reactions involving this compound, with a particular focus on Friedel-Crafts acylation, a common application for this class of reagents.[3][4] The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to adapt and troubleshoot their specific synthetic challenges.

Safety First: Handling this compound

Corrosive and Moisture-Sensitive Nature: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also highly sensitive to moisture. The acyl chloride functional group reacts readily with water in an exothermic reaction to produce the corresponding carboxylic acid and hydrochloric acid gas.[5][7][8]

Core Safety Mandates:

  • Work Environment: All manipulations should be conducted in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear an acid-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield at all times.[9][10]

  • Inert Atmosphere: While not always strictly necessary for the workup, the initial reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the starting material.

  • Spill Management: Have appropriate spill control materials, such as sodium bicarbonate or another suitable absorbent, readily available.

The General Workup Strategy: A Step-by-Step Rationale

The isolation of the product from a reaction mixture containing this compound, particularly after a Lewis-acid catalyzed reaction like a Friedel-Crafts acylation, follows a multi-step procedure. Each step is designed to address a specific challenge, from deactivating highly reactive species to removing impurities.

Below is a DOT script representation of the general workflow.

Workup_Procedure cluster_reaction Reaction Phase cluster_workup Workup & Isolation Reaction Reaction Completion (e.g., Friedel-Crafts Acylation) Quench Quenching (Deactivation of Catalyst & Reagents) Reaction->Quench Extraction Liquid-Liquid Extraction (Phase Separation) Quench->Extraction Transfer to Separatory Funnel Wash_Acid Acidic Wash (Remove Basic Impurities) Extraction->Wash_Acid Wash_Base Basic Wash (Remove Acidic Impurities) Wash_Acid->Wash_Base Wash_Brine Brine Wash (Break Emulsions & Dry) Wash_Base->Wash_Brine Drying Drying (Remove Trace Water) Wash_Brine->Drying Concentration Solvent Removal (Concentration) Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product Isolated Product Purification->Product

Caption: General workflow for the workup and isolation of products.

Detailed Protocol: Workup of a Friedel-Crafts Acylation Reaction

This protocol assumes a typical Friedel-Crafts acylation reaction where an aromatic substrate is reacted with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (DCM).[2][11]

Part 1: The Quenching Process - Taming the Reaction

The "Why": The primary goals of quenching are to deactivate the highly reactive Lewis acid catalyst (e.g., AlCl₃) and to hydrolyze any unreacted this compound. The reaction of AlCl₃ with water is extremely exothermic and can cause the mixture to boil violently, releasing corrosive HCl gas.[9] Therefore, a controlled quench is critical for safety.

Protocol:

  • Prepare the Quench Mixture: In a separate beaker, large enough to contain the entire reaction mixture, prepare a slurry of crushed ice and water (a 1:1 mixture by weight is effective).[9] Place this beaker in an ice-water bath to maintain a low temperature.

  • Cool the Reaction: Once the reaction is deemed complete by a monitoring technique such as Thin-Layer Chromatography (TLC) or mass spectrometry, cool the reaction flask to 0-5 °C in an ice bath.[12][13]

  • Slow Addition: Crucially, add the reaction mixture slowly and dropwise to the vigorously stirred ice/water slurry.[9][14] NEVER add water to the reaction mixture. This reverse addition can lead to a dangerous and uncontrolled exotherm.[14]

  • Dissolve Salts: After the addition is complete and the initial exotherm has subsided, you may observe the precipitation of aluminum salts (e.g., aluminum hydroxide). To dissolve these, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) with continued stirring until the aqueous layer becomes clear.[9]

Part 2: Liquid-Liquid Extraction - Isolating the Organic Product

The "Why": The desired organic product is typically soluble in a non-polar organic solvent, while the inorganic salts and other polar impurities are soluble in the aqueous layer. Liquid-liquid extraction leverages this difference in solubility to separate the product from the bulk of the impurities.[15]

Protocol:

  • Transfer: Transfer the entire quenched mixture to a separatory funnel of appropriate size.

  • Solvent Addition: If the reaction solvent is not suitable for extraction (e.g., if it is miscible with water), add a suitable extraction solvent. Dichloromethane (DCM) or ethyl acetate are common choices.[11]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel by inverting it and opening the stopcock to release any pressure buildup.[16]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic layer (often the bottom layer with DCM) is separated from the aqueous layer.[11]

  • Re-extract: To maximize product recovery, extract the aqueous layer again with a fresh portion of the organic solvent (e.g., 2 additional times).[11] Combine all organic extracts.

Part 3: Washing the Organic Layer - Fine-Tuning the Purity

The "Why": The combined organic extracts still contain residual acidic and basic impurities. A series of washes with aqueous solutions of different pH is used to remove these.

Protocol:

  • Acid Wash (Optional but Recommended): Wash the combined organic layers with a portion of dilute HCl (e.g., 1 M). This step ensures that any basic impurities, such as certain aromatic amines, are protonated and move into the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any residual strong acid.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[9][11] This is a critical step to neutralize and remove any remaining acidic components, including the 2,3-difluoro-4-methylbenzoic acid formed from the hydrolysis of the starting material and any residual HCl. Caution: This wash can produce carbon dioxide gas, leading to pressure buildup. Shake gently at first and vent frequently.[9]

  • Brine Wash: Finally, wash the organic layer with a saturated solution of sodium chloride (brine).[9][11] This wash helps to break up any emulsions that may have formed and also begins the drying process by removing the bulk of the dissolved water from the organic layer.

Part 4: Drying and Concentration - Preparing for Final Purification

The "Why": Even after the brine wash, trace amounts of water remain in the organic solvent, which can interfere with subsequent purification steps or affect the stability of the product. Anhydrous drying agents are used to remove this residual water.

Protocol:

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Add the drying agent until it no longer clumps together.

  • Filtration: Filter the dried solution to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

Purification of the Final Product

The crude product obtained after concentration is rarely pure. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Purification MethodPrincipleBest Suited For
Recrystallization Difference in solubility of the product and impurities in a given solvent at different temperatures.Crystalline solid products.[17][18]
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).A wide range of products, including oils and solids; effective for separating compounds with different polarities.[11][19]
Vacuum Distillation Separation of liquids based on differences in boiling points at reduced pressure.High-boiling liquid products that may decompose at atmospheric pressure.[17]

Monitoring and Characterization

Throughout the reaction and workup, it is essential to monitor the progress and confirm the identity and purity of the isolated product.

TechniqueApplication
Thin-Layer Chromatography (TLC) Rapidly monitor the consumption of starting materials and the formation of the product.[2]
Mass Spectrometry (MS) Confirm the molecular weight of the product. Can also be used for reaction monitoring.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide detailed structural information to confirm the identity and assess the purity of the final product.[13]
Infrared (IR) Spectroscopy Confirm the presence of key functional groups (e.g., the carbonyl group of the ketone product).

Conclusion

The successful isolation of products from reactions involving the highly reactive this compound is contingent upon a systematic and well-understood workup procedure. By carefully controlling the quenching step, performing efficient extractions and washes, and selecting the appropriate final purification method, researchers can ensure high yields and purity of their target molecules. The principles and protocols detailed in this guide provide a robust framework for navigating the challenges associated with this versatile and important class of chemical reagents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the large-scale synthesis of 2,3-Difluoro-4-methylbenzoyl chloride, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile.[1][2] This document provides a detailed, two-part synthetic protocol, starting from the synthesis of the precursor 2,3-Difluoro-4-methylbenzoic acid via a Sandmeyer reaction, followed by its conversion to the title acyl chloride. Emphasis is placed on scale-up considerations, process safety, and analytical quality control. This guide is intended to provide researchers and drug development professionals with the necessary information to safely and efficiently produce multi-gram to kilogram quantities of this valuable intermediate.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to improved metabolic stability, enhanced binding to target proteins, and better bioavailability.[1] The 2,3-difluoro-4-methylbenzoyl moiety is a valuable synthon that can be incorporated into a wide range of molecular architectures to explore these benefits in the development of novel therapeutics.

Synthetic Strategy: A Two-Stage Approach to this compound

The large-scale synthesis of this compound is most effectively approached in two distinct stages:

  • Part A: Synthesis of 2,3-Difluoro-4-methylbenzoic acid: This precursor is synthesized from commercially available 2,3-difluoro-4-methylaniline via a Sandmeyer reaction.[3][4][5] This classic transformation allows for the conversion of an aryl amine to a variety of functional groups, in this case, a carboxylic acid.

  • Part B: Conversion to this compound: The synthesized benzoic acid is then converted to the highly reactive acyl chloride using thionyl chloride. This is a standard and efficient method for the preparation of acyl chlorides.[6][7][8]

PART A: Detailed Protocol for the Large-Scale Synthesis of 2,3-Difluoro-4-methylbenzoic acid

This protocol outlines the synthesis of 2,3-Difluoro-4-methylbenzoic acid from 2,3-difluoro-4-methylaniline via a Sandmeyer-type reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 100g product)MolesNotes
2,3-Difluoro-4-methylaniline143.1483.2 g0.581Starting material
Sodium Nitrite (NaNO₂)69.0044.1 g0.6391.1 eq
Hydrochloric Acid (HCl), 37%36.46237 mL2.915.0 eq
Copper(I) Cyanide (CuCN)89.5662.5 g0.6981.2 eq
Sodium Hydroxide (NaOH)40.00Approx. 200g-For hydrolysis and pH adjustment
Water (H₂O)18.02As required-Deionized
Toluene92.14As required-For extraction
Experimental Procedure
  • Diazotization:

    • In a well-ventilated fume hood, equip a 2L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

    • To the flask, add 2,3-difluoro-4-methylaniline (83.2 g, 0.581 mol) and a mixture of hydrochloric acid (237 mL) and water (500 mL).

    • Cool the stirred mixture to 0-5 °C using an ice-salt bath.

    • Dissolve sodium nitrite (44.1 g, 0.639 mol) in water (100 mL) and add it dropwise to the aniline solution over 1-2 hours, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Cyanation (Sandmeyer Reaction):

    • In a separate 3L reactor equipped with a mechanical stirrer and a thermometer, prepare a solution of copper(I) cyanide (62.5 g, 0.698 mol) in water (500 mL).

    • Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Control the addition rate to manage the evolution of nitrogen gas. The temperature should be maintained between 20-30 °C.

    • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-3 hours until the evolution of nitrogen ceases.

  • Hydrolysis and Work-up:

    • To the reaction mixture, add a solution of sodium hydroxide (200 g) in water (500 mL).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours to hydrolyze the nitrile to the carboxylic acid.

    • Cool the reaction mixture to room temperature and filter to remove any solid impurities.

    • Transfer the filtrate to a large beaker and cool in an ice bath.

    • Slowly and carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of 2,3-difluoro-4-methylbenzoic acid will form.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum at 60-70 °C to a constant weight.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: >98% (by HPLC)

PART B: Detailed Protocol for the Large-Scale Synthesis of this compound

This protocol details the conversion of 2,3-Difluoro-4-methylbenzoic acid to the corresponding acyl chloride using thionyl chloride.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 100g starting material)MolesNotes
2,3-Difluoro-4-methylbenzoic acid172.13100 g0.581Starting material
Thionyl Chloride (SOCl₂)118.97138 g (83 mL)1.162.0 eq
N,N-Dimethylformamide (DMF)73.091-2 mL-Catalyst
Toluene92.14As required-Anhydrous, for azeotropic removal of excess SOCl₂
Experimental Procedure
  • Reaction Setup:

    • All glassware must be oven-dried and assembled under a nitrogen atmosphere to prevent moisture contamination.

    • In a 1L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 2,3-difluoro-4-methylbenzoic acid (100 g, 0.581 mol).

    • The outlet of the reflux condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[6]

  • Chlorination:

    • To the flask, add thionyl chloride (138 g, 1.16 mol) dropwise at room temperature.

    • Add a catalytic amount of N,N-dimethylformamide (1-2 mL).

    • Slowly heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride:

    • Cool the reaction mixture to room temperature.

    • Excess thionyl chloride can be removed by distillation under reduced pressure.[9] Alternatively, for larger scales, a co-distillation with an inert solvent like toluene can be effective.

    • Add anhydrous toluene (100-200 mL) to the reaction mixture and distill under reduced pressure to azeotropically remove the remaining thionyl chloride. Repeat this step if necessary.

  • Purification:

    • The crude this compound can be purified by vacuum distillation.

    • Collect the fraction boiling at the appropriate temperature and pressure. The exact boiling point will depend on the vacuum applied.

Expected Yield and Purity
  • Yield: >90%

  • Purity: >99% (by GC)

Process Safety and Hazard Analysis

The large-scale synthesis of this compound involves hazardous materials and reactions that require strict safety protocols.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[10][11][12][13] Reacts violently with water to produce toxic gases (HCl and SO₂).[10][11][12][13] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[10][11][12][13] An emergency shower and eyewash station must be readily accessible.

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the chlorination step. A gas trap with a caustic solution is essential to neutralize these byproducts.[6]

  • Exothermic Reactions: The reaction of thionyl chloride with the carboxylic acid can be exothermic. Controlled addition of reagents and adequate cooling are necessary to prevent runaway reactions.

  • Pressure Build-up: The evolution of gaseous byproducts can lead to a pressure build-up in the reactor. The system must be properly vented through a scrubber.

Quality Control and Analytical Methods

To ensure the quality of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To monitor the progress of the synthesis of the carboxylic acid and to determine its purity.

  • Gas Chromatography (GC): To assess the purity of the final this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediate and the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules (e.g., disappearance of the carboxylic acid -OH stretch and appearance of the acyl chloride C=O stretch).

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part_a Part A: Synthesis of 2,3-Difluoro-4-methylbenzoic acid cluster_part_b Part B: Synthesis of this compound A1 2,3-Difluoro-4-methylaniline A2 Diazotization (NaNO₂, HCl, 0-5 °C) A1->A2 A3 Aryl Diazonium Salt A2->A3 A4 Sandmeyer Reaction (CuCN) A3->A4 A5 Nitrile Intermediate A4->A5 A6 Hydrolysis (NaOH, H₂O, Heat) A5->A6 A7 2,3-Difluoro-4-methylbenzoic acid A6->A7 B1 2,3-Difluoro-4-methylbenzoic acid B2 Chlorination (SOCl₂, DMF catalyst, Heat) B1->B2 B3 Crude Product B2->B3 B4 Purification (Vacuum Distillation) B3->B4 B5 This compound B4->B5

Caption: Workflow for the large-scale synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its derivatives have been explored in several therapeutic areas, including:

  • Oncology: As a component of kinase inhibitors and other anti-cancer agents.

  • Inflammatory Diseases: In the development of novel anti-inflammatory drugs.

  • Infectious Diseases: For the synthesis of new antibacterial and antiviral compounds.

The presence of the difluoro-methylphenyl moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The acyl chloride functionality allows for its facile incorporation into various scaffolds through amide or ester linkages.

Conclusion

The protocols detailed in this application note provide a robust and scalable route for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers and drug development professionals can efficiently produce this important building block for the advancement of their discovery programs. The strategic use of such fluorinated intermediates holds significant promise for the development of the next generation of therapeutics.

References

Application Note: High-Throughput Synthesis of Novel Amide Libraries Using 2,3-Difluoro-4-methylbenzoyl Chloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The generation of diverse small-molecule libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify novel therapeutic agents. Amide bonds are prevalent in over 25% of all pharmaceuticals, making their efficient formation a critical capability in medicinal chemistry.[1] This application note provides a comprehensive guide and detailed protocols for the synthesis of amide libraries using 2,3-Difluoro-4-methylbenzoyl chloride as a key building block. The strategic incorporation of fluorine into drug candidates is known to enhance crucial pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2][3][4] We present a robust, high-throughput methodology suitable for parallel synthesis in a 96-well format, complete with protocols for purification and characterization, empowering researchers to rapidly generate libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of Fluorinated Amides

The amide bond is a fundamental structural motif in a vast array of biologically active molecules, from natural products to top-selling drugs. The ability to rapidly and efficiently synthesize diverse collections of amides is therefore essential for hit identification and lead optimization campaigns in drug discovery.[5] The choice of building blocks used to construct these libraries is paramount, as they define the chemical space being explored.

In recent decades, fluorine has become an indispensable element in medicinal chemistry.[6] Its unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2] Strategic fluorination can:

  • Enhance Metabolic Stability: Blocking sites of oxidative metabolism can increase a drug's half-life.[7]

  • Improve Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets and alter the pKa of nearby functional groups to optimize binding.[2][4]

  • Modulate Lipophilicity and Permeability: The introduction of fluorine can increase a compound's lipophilicity, which can improve its ability to cross cellular membranes.[3]

The building block, This compound , offers a unique scaffold for library synthesis. The ortho and meta fluorine atoms create a distinct electronic environment on the phenyl ring, while the para-methyl group provides a lipophilic handle. Libraries derived from this scaffold allow for a focused exploration of how this specific substitution pattern influences biological activity.

Core Principles: The Chemistry of Amide Library Synthesis

The Acyl Chloride Method: A Robust and Direct Approach

The reaction between an acyl chloride and an amine is a classic, highly efficient, and widely used method for forming amide bonds.[] Acyl chlorides are highly reactive electrophiles, readily attacked by the nucleophilic amine. The reaction is typically rapid and high-yielding.[]

A key consideration is the generation of one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to act as an acid scavenger.

Workflow for High-Throughput Library Synthesis

A parallel synthesis approach is ideal for generating a library of compounds. By reacting a single acyl chloride with a diverse set of amines in a multi-well plate, hundreds of distinct amides can be produced with minimal operational overhead. This strategy is highly amenable to automation and is a foundational technique in medicinal chemistry.[9]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Amine_Plate Prepare 96-well plate with diverse amines (1.0 equiv. in solvent) Reaction_Setup Dispense Acyl Chloride and Base solutions to Amine Plate Acyl_Chloride_Sol Prepare stock solution of This compound (1.0 equiv. in anhydrous solvent) Base_Sol Prepare stock solution of Base (e.g., TEA, 2.0 equiv.) Incubate Seal plate and incubate (e.g., room temp, overnight) with stirring Reaction_Setup->Incubate Automated Liquid Handler Quench Quench reaction (e.g., add water or NaHCO₃) Incubate->Quench Purify Purify library via parallel SPE or chromatography Quench->Purify Analysis Analyze each well via LC-MS (Purity & Identity Confirmation) Purify->Analysis Hit_Confirm Confirm structure of hits via NMR spectroscopy Analysis->Hit_Confirm For selected compounds G cluster_sar Structure-Activity Relationship (SAR) Logic Lib Synthesized Amide Library (Fixed Core, Variable R-group) Screen Primary Biological Screen (e.g., Enzyme Inhibition Assay) Lib->Screen Data Identify Active 'Hits' (Compounds with IC₅₀ < 10 µM) Screen->Data SAR_Analysis Analyze SAR: Correlate R-group properties (size, electronics, polarity) with activity Data->SAR_Analysis Hypothesis Generate Hypothesis for Improved Potency SAR_Analysis->Hypothesis New_Lib Design & Synthesize Second-Generation Library Hypothesis->New_Lib

References

Troubleshooting & Optimization

how to prevent hydrolysis of 2,3-Difluoro-4-methylbenzoyl chloride during a reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the primary challenge associated with this reagent: hydrolysis. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and reproducibility of your reactions.

Understanding the Challenge: The Inherent Reactivity of this compound

This compound is a highly valuable acylating agent, but its utility is intrinsically linked to its high reactivity. The carbonyl carbon is rendered significantly electrophilic by the adjacent electron-withdrawing oxygen and chlorine atoms. This inherent reactivity makes it an excellent substrate for nucleophilic acyl substitution, the very property we exploit in synthesis. However, it also makes the compound extremely susceptible to hydrolysis, even by trace amounts of water from the atmosphere or residual moisture in solvents and glassware.

The hydrolysis of this compound results in the formation of the corresponding carboxylic acid, 2,3-Difluoro-4-methylbenzoic acid, and hydrochloric acid (HCl). This side reaction is detrimental for several reasons: it consumes your starting material, reduces the yield of your desired product, and introduces impurities that can complicate purification.

This guide will equip you with the knowledge and techniques to effectively prevent this unwanted hydrolysis and maximize the efficiency of your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: The high sensitivity of this compound to moisture stems from the highly electrophilic nature of the carbonyl carbon. The two fluorine atoms on the benzene ring, being strongly electronegative, further withdraw electron density from the acyl chloride group, enhancing its reactivity towards nucleophiles like water.[1] The reaction with water is a rapid nucleophilic acyl substitution, leading to the formation of the corresponding carboxylic acid and HCl.[2]

Q2: How can I visually detect if my this compound has been hydrolyzed?

A2: While a clear visual confirmation is difficult without analytical instrumentation, there are some indicators. If the liquid appears cloudy or if you observe fuming when the container is opened, it's a sign of reaction with atmospheric moisture, producing HCl gas. The most definitive methods for detecting hydrolysis are analytical.

Q3: What are the best analytical techniques to confirm the purity of my this compound and to detect hydrolysis?

A3:

  • Infrared (IR) Spectroscopy: This is a powerful tool. The acyl chloride will show a characteristic sharp C=O stretch at a high wavenumber (typically around 1780-1815 cm⁻¹). The corresponding carboxylic acid will have a broader O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch at a lower wavenumber (around 1700-1725 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the carboxylic acid proton, which will appear as a broad singlet far downfield (typically >10 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify the acyl chloride and its hydrolysis product.

Q4: Can I use a base to "quench" the hydrolysis reaction?

A4: Adding a base to a solution of hydrolyzed acyl chloride will neutralize the HCl and deprotonate the carboxylic acid, but it will not reverse the hydrolysis. In the context of a reaction, adding a non-nucleophilic base during the reaction is a key strategy to prevent hydrolysis by scavenging the HCl byproduct.[2]

Troubleshooting Guide: Preventing Hydrolysis During Your Reaction

This section provides a structured approach to troubleshooting and preventing the hydrolysis of this compound in your experiments.

Issue 1: Low Yield of Desired Product, with 2,3-Difluoro-4-methylbenzoic Acid as a Major Byproduct

This is the most common manifestation of hydrolysis. The troubleshooting workflow below will help you identify and eliminate sources of moisture.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield Due to Hydrolysis start Low Yield & Presence of Carboxylic Acid Byproduct q1 Are you using anhydrous solvents? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is your glassware properly dried? a1_yes->q2 s1 Use freshly opened anhydrous solvents or dry your own solvents. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you working under an inert atmosphere? a2_yes->q3 s2 Oven-dry glassware at >120°C for several hours and cool under an inert atmosphere. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are you using a base to scavenge HCl? a3_yes->q4 s3 Use a nitrogen or argon atmosphere throughout the reaction. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Problem Resolved a4_yes->end s4 Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture. a4_no->s4 s4->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Inconsistent Reaction Results

Inconsistent results are often due to variable amounts of water being introduced into the reaction.

  • Solution: Standardize your experimental setup and reagent handling. Always use the same grade of anhydrous solvents and ensure your inert atmosphere is maintained consistently.

Experimental Protocols

Protocol 1: General Procedure for an Amide Coupling Reaction under Anhydrous Conditions

This protocol provides a general guideline for the synthesis of an amide from this compound and a primary or secondary amine, while minimizing hydrolysis.

Materials:

  • This compound

  • Amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (distilled and stored over KOH)

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

  • Nitrogen or argon gas supply

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Oven-dry all glassware at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

    • In the dropping funnel, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Reaction:

    • Cool the amine solution to 0°C using an ice bath.

    • Add the solution of this compound dropwise from the dropping funnel to the stirred amine solution over 30-60 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Workflow for Anhydrous Amide Coupling:

Caption: Step-by-step workflow for anhydrous amide coupling.

Quantitative Data Summary

The following table provides a summary of key physical and reactivity data for this compound and its hydrolysis product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key IR Peaks (cm⁻¹)
This compound C₈H₅ClF₂O190.57Not readily available~1780-1815 (C=O, sharp)
2,3-Difluoro-4-methylbenzoic acid C₈H₆F₂O₂172.13Not readily available~2500-3300 (O-H, broad), ~1700-1725 (C=O)

Concluding Remarks

The successful use of this compound hinges on the rigorous exclusion of water from the reaction environment. By understanding the principles of acyl chloride reactivity and implementing the meticulous experimental techniques outlined in this guide, researchers can confidently and reproducibly synthesize their target molecules while minimizing the detrimental effects of hydrolysis. Always prioritize safety and handle this reactive compound with appropriate personal protective equipment in a well-ventilated fume hood.

References

common side products in reactions of 2,3-Difluoro-4-methylbenzoyl chloride and how to minimize them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2,3-Difluoro-4-methylbenzoyl chloride in organic synthesis. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is designed to address specific issues you may encounter during your work with this compound.

Issue 1: Significant peak corresponding to 2,3-Difluoro-4-methylbenzoic acid in my crude product.

Question: My reaction mixture shows a significant amount of the hydrolyzed starting material, 2,3-Difluoro-4-methylbenzoic acid. What is causing this and how can I prevent it?

Answer:

This is the most common side reaction observed with this compound. Acyl chlorides are highly reactive towards nucleophiles, and water is a potent nucleophile that leads to rapid hydrolysis. The electron-withdrawing nature of the two fluorine atoms on the benzoyl chloride ring increases the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack compared to non-fluorinated benzoyl chlorides.[1]

Root Cause Analysis and Mitigation Strategies:

  • Atmospheric Moisture: Even trace amounts of moisture in the air can lead to hydrolysis.

    • Solution: Conduct all manipulations of this compound under an inert atmosphere (e.g., nitrogen or argon). This includes weighing and transferring the reagent.

  • Contaminated Solvents or Reagents: Solvents and other reagents may contain dissolved water.

    • Solution: Use freshly dried, anhydrous solvents. Ensure all other reagents are thoroughly dried and stored in a desiccator.

  • Improper Glassware Preparation: Residual moisture on the surface of your glassware is a common source of contamination.

    • Solution: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas.

Experimental Protocol: Minimizing Hydrolysis in a Typical Acylation Reaction

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a positive pressure of nitrogen or argon.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment.

  • Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are of the highest purity and are handled under inert conditions.

  • Addition of this compound: If the reagent is a solid, weigh it out in a glovebox or under a stream of inert gas. If it is a liquid, use a dry syringe to transfer it. Add it to the reaction mixture at a controlled rate, preferably at a low temperature (e.g., 0°C) to manage any exothermic reaction.

Issue 2: My Friedel-Crafts acylation reaction is sluggish or fails to proceed.

Question: I am attempting a Friedel-Crafts acylation with this compound and a deactivated aromatic substrate, but the reaction is not working. What are the likely causes?

Answer:

Friedel-Crafts acylation is a powerful tool for C-C bond formation, but it has its limitations, particularly when dealing with electron-deficient reagents.[2][3][4] The two electron-withdrawing fluorine atoms on the this compound can deactivate the acylium ion intermediate, making it less electrophilic. When this is coupled with a deactivated aromatic substrate (e.g., nitrobenzene or a halogenated benzene), the reaction rate can be significantly reduced.

Troubleshooting Steps:

Possible Cause Explanation Recommended Solution
Deactivated Acylating Agent The fluorine atoms reduce the reactivity of the acylium ion.Use a more potent Lewis acid catalyst (e.g., AlCl₃ in slight excess, or triflic acid).[5]
Deactivated Aromatic Substrate The aromatic ring is not nucleophilic enough to attack the acylium ion.If possible, switch to a more electron-rich substrate. Alternatively, consider using harsher reaction conditions (higher temperature), but monitor closely for side product formation.
Insufficient Catalyst The product ketone can complex with the Lewis acid, rendering it inactive.Use a stoichiometric amount of the Lewis acid catalyst.[3]
Catalyst Poisoning Trace amounts of water or other Lewis basic impurities can deactivate the catalyst.Ensure strictly anhydrous conditions and use high-purity reagents.
Issue 3: I am observing an unexpected side product that I suspect is from a reaction with the fluorine atoms.

Question: My mass spectrometry data suggests the formation of a product where one of the fluorine atoms has been displaced. Is nucleophilic aromatic substitution (SNAr) a possibility?

Answer:

While less common than hydrolysis, nucleophilic aromatic substitution (SNAr) is a plausible side reaction under specific conditions. Aromatic rings bearing strong electron-withdrawing groups, such as the acyl chloride group and additional fluorine atoms, can be activated towards nucleophilic attack.[6][7] The fluorine atoms themselves are also potential leaving groups in SNAr reactions.[8]

Conditions Favoring SNAr:

  • Strong Nucleophiles: The use of potent nucleophiles like alkoxides, thiolates, or primary/secondary amines increases the likelihood of SNAr.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for SNAr to occur.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

How to Minimize SNAr:

  • Choice of Nucleophile: If your desired reaction involves a nucleophile, consider using a less potent one if possible.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.

  • Solvent Selection: Opt for less polar solvents when feasible.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions of this compound?

The most prevalent side product is 2,3-Difluoro-4-methylbenzoic acid , formed via hydrolysis.[1][9][10] In Friedel-Crafts acylation reactions, polysubstitution on the aromatic substrate can occur, although the deactivating nature of the introduced acyl group generally makes this less favorable than in Friedel-Crafts alkylation.[3] With strong nucleophiles, nucleophilic aromatic substitution (SNAr) products where a fluorine atom is displaced are a possibility.

Q2: How do the fluorine and methyl substituents influence the reactivity of the benzoyl chloride?

  • Fluorine Atoms (Electron-Withdrawing): The two fluorine atoms have a strong electron-withdrawing inductive effect. This increases the partial positive charge on the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles.[11] It also deactivates the aromatic ring of the benzoyl chloride itself towards electrophilic attack.

  • Methyl Group (Electron-Donating): The methyl group is weakly electron-donating and is an ortho-, para-director in electrophilic aromatic substitution reactions.[12] This has less of an impact on the reactivity of the acyl chloride group itself but would influence any substitution reactions on the benzoyl chloride's own aromatic ring.

Q3: Can this compound undergo decarbonylation?

Decarbonylation of benzoyl chlorides is not a common side reaction under typical acylation conditions. This process usually requires high temperatures or the use of specific transition metal catalysts. For most applications in organic synthesis, decarbonylation is not a significant concern.

Q4: What is the best way to purify the product from a reaction involving this compound?

If your desired product is stable to aqueous conditions, a standard workup procedure is often effective for removing the major side product, 2,3-Difluoro-4-methylbenzoic acid.

Purification Protocol:

  • Quench the reaction: Carefully quench the reaction mixture, for example, by pouring it over ice.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic 2,3-Difluoro-4-methylbenzoic acid. The acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Further Purification: If necessary, further purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathways cluster_conditions Common Side Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Desired Reaction (e.g., Acylation) 2,3-Difluoro-4-methylbenzoic acid 2,3-Difluoro-4-methylbenzoic acid This compound->2,3-Difluoro-4-methylbenzoic acid Hydrolysis (H₂O) SNAr Product SNAr Product This compound->SNAr Product Nucleophilic Aromatic Substitution (Strong Nucleophile)

Caption: Reaction pathways for this compound.

Troubleshooting_Tree Low Yield Low Yield Presence of Hydrolyzed Starting Material? Presence of Hydrolyzed Starting Material? Low Yield->Presence of Hydrolyzed Starting Material? Check Crude NMR/LCMS Implement Anhydrous Conditions Implement Anhydrous Conditions Presence of Hydrolyzed Starting Material?->Implement Anhydrous Conditions Yes Investigate Other Causes Investigate Other Causes Presence of Hydrolyzed Starting Material?->Investigate Other Causes No Deactivated Substrate? Deactivated Substrate? Investigate Other Causes->Deactivated Substrate? Friedel-Crafts Use Stronger Catalyst / Harsher Conditions Use Stronger Catalyst / Harsher Conditions Deactivated Substrate?->Use Stronger Catalyst / Harsher Conditions Yes Check Reagent Purity Check Reagent Purity Deactivated Substrate?->Check Reagent Purity No

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Acylation Reactions with 2,3-Difluoro-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing acylation reactions using 2,3-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this fluorinated acylating agent. We will move beyond standard protocols to explore the underlying chemical principles, providing you with the expertise to troubleshoot and enhance your reaction yields and selectivity.

Introduction: Understanding the Reagent's Reactivity

This compound is a valuable building block in medicinal chemistry and materials science. However, its reactivity profile in classic electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, is distinct from simpler benzoyl chlorides. The two electron-withdrawing fluorine atoms on the aromatic ring have a significant impact. They decrease the electron density of the acylium ion intermediate, which can make it less reactive.[1][2] This inherent electronic property is a primary factor in many of the challenges, such as low yield, that researchers may encounter.[3][4] This guide will provide the insights needed to overcome these challenges.

Section 1: Troubleshooting Guide for Low-Yield Reactions

This section addresses the most common and frustrating issue in acylation: low or no product yield. The guide is structured in a question-and-answer format to directly tackle specific experimental observations.

Question 1: My Friedel-Crafts acylation reaction is giving very low yield or isn't working at all. What are the most common causes?

Low yields with this compound often stem from a few critical factors. The most common culprits are related to catalyst deactivation, insufficient reaction conditions, or substrate incompatibility.[3]

Table 1: Troubleshooting Low-Yield Acylation Reactions

Probable Cause Explanation & Recommended Solution
1. Catalyst Inactivity (Moisture) Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[5][6] Any moisture in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.[3] Solution: Rigorously dry all glassware in an oven (e.g., >120°C for several hours) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents from a freshly opened bottle or dried using appropriate methods. Use a fresh, free-flowing powder of the Lewis acid; if it appears clumpy, it has likely been compromised.[5]
2. Insufficient Catalyst Loading The ketone product of the acylation forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[7][8] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required relative to the acyl chloride, not a catalytic amount.[9] Solution: Use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst for every equivalent of this compound.
3. Deactivated Aromatic Substrate Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or another acyl group), it will be too deactivated to react efficiently.[3][4][10] Solution: This reaction works best with electron-rich or neutral aromatic rings (e.g., toluene, anisole, benzene). If your substrate is deactivated, consider alternative catalytic systems, such as using a stronger Brønsted acid like trifluoromethanesulfonic acid (TfOH).[2][11]
4. Sub-optimal Reaction Temperature The reduced reactivity of the fluorinated acylium ion may require more energy to overcome the activation barrier.[12] Conversely, excessively high temperatures can lead to side reactions and decomposition. Solution: If the reaction is slow at room temperature, consider gently heating it (e.g., to 40-60°C).[12][13] Monitor the reaction closely by TLC to track product formation and the appearance of byproducts. Start with conditions reported in the literature for similar substrates and adjust as needed.[5]
5. Presence of Basic Functional Groups If your aromatic substrate contains basic groups like amines (-NH₂) or hydroxyls (-OH), the Lewis acid will preferentially coordinate with the lone pairs on the nitrogen or oxygen.[5][14] This deactivates both the catalyst and the aromatic ring. Solution: These functional groups must be protected before attempting a Friedel-Crafts acylation. Alternatively, for direct acylation of anilines or phenols, different reaction conditions that do not rely on strong Lewis acids are required (see Section 2).
Question 2: My reaction seems to start but then stalls, or the work-up is difficult, leading to product loss. What's happening?

This often points to issues during the reaction quench or extraction phase. The aluminum chloride-ketone complex formed during the reaction must be effectively broken down to liberate the product.

Common Work-up Issues & Solutions:

  • Emulsion Formation: Quenching the reaction mixture with water can lead to stubborn emulsions, making layer separation difficult and causing product loss.[5]

    • Solution: Instead of quenching with plain water, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[5] The acid helps to break down the aluminum complexes more effectively. If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.

  • Incomplete Quenching: If the aluminum complexes are not fully hydrolyzed, the product may remain in the aqueous layer or as an insoluble solid, reducing the isolated yield.

    • Solution: Ensure vigorous stirring during the quench and allow sufficient time for all solids to dissolve. The aqueous layer should become clear. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should then be performed multiple times to ensure complete recovery of the product.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield problems in your Friedel-Crafts acylation reaction.

G start Low or No Yield Observed check_reagents Verify Reagent Quality & Purity start->check_reagents check_conditions Ensure Strictly Anhydrous Conditions start->check_conditions check_catalyst Evaluate Catalyst Loading & Activity start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_substrate Assess Substrate Reactivity start->check_substrate solution_reagents Use fresh, high-purity acyl chloride. Use fresh, anhydrous solvent. check_reagents->solution_reagents solution_conditions Oven-dry glassware. Use anhydrous grade solvents. Run under inert atmosphere (N2/Ar). check_conditions->solution_conditions solution_catalyst Use fresh, free-flowing Lewis acid. Use stoichiometric amount (≥1.1 eq). check_catalyst->solution_catalyst solution_temp Start at 0°C to RT. Gently heat if reaction is slow (40-60°C). Monitor by TLC. check_temp->solution_temp solution_substrate Use electron-rich/neutral substrates. Protect -NH2/-OH groups. Consider alternative catalysts (e.g., TfOH). check_substrate->solution_substrate

Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.

Section 2: Frequently Asked Questions (FAQs)

Can I use this compound to acylate phenols or anilines?

Yes, but not under standard Friedel-Crafts conditions. As mentioned, the Lewis acid will complex with the amine or hydroxyl group.[5][14] For these substrates, you are performing an N-acylation or O-acylation, which follows a nucleophilic acyl substitution mechanism.

  • For Anilines (N-Acylation): This reaction is typically high-yielding. It is run in an inert solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[15][16] The aniline's nitrogen is a strong enough nucleophile to attack the acyl chloride directly without a Lewis acid.

  • For Phenols (O- vs. C-Acylation): Phenols are bidentate nucleophiles and can react at the oxygen (O-acylation) to form an ester or on the ring (C-acylation) to form a hydroxyaryl ketone.

    • O-Acylation (Ester formation): This is favored under basic conditions (e.g., pyridine, NaOH - Schotten-Baumann conditions) or with no catalyst at all.[6] The phenoxide ion is a highly effective nucleophile.

    • C-Acylation (Friedel-Crafts): This requires a Lewis acid catalyst (like AlCl₃ or TiCl₄).[17] The reaction often requires heat and can be complex. A common alternative is to first perform O-acylation and then induce a Fries rearrangement to move the acyl group to the ring, though this also requires a Lewis acid and can give mixtures of ortho and para isomers.[11]

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways start Phenol + this compound path_o O-Acylation (Ester Product) start->path_o Base (e.g., Pyridine) or No Catalyst path_c C-Acylation (Hydroxyaryl Ketone Product) start->path_c Lewis Acid (e.g., AlCl₃, TiCl₄) + Heat

Caption: Competing pathways for the acylation of phenols.

What are the best catalysts for this reaction, especially with moderately deactivated substrates?

While AlCl₃ is the workhorse, other catalysts can offer advantages.

Table 2: Comparison of Catalysts for Acylation

Catalyst Type Reactivity Key Considerations
AlCl₃, FeCl₃ Strong Lewis AcidHighStandard choice for activated/neutral arenes. Requires stoichiometric amounts. Highly moisture-sensitive.[18][19]
TiCl₄ Milder Lewis AcidModerateCan offer better regioselectivity for phenols (ortho-acylation).[17] May require higher temperatures.
Metal Triflates (e.g., Cu(OTf)₂, Hf(OTf)₄) Lewis AcidModerate to HighOften more tolerant to moisture than metal halides and can be used in catalytic amounts in some systems. Effective in ionic liquids.[9][20]
TfOH (Triflic Acid) Strong Brønsted AcidVery HighExcellent for moderately deactivated rings where Lewis acids fail. Can be used in catalytic or stoichiometric amounts.[11]
HFIP (Hexafluoro-2-propanol) Solvent/PromoterModerateCan promote acylation at room temperature without any additional catalyst by stabilizing the electrophilic intermediate.[21][22]
What are the essential safety precautions for handling this compound?

This reagent requires careful handling in a well-ventilated fume hood.

  • Corrosive: It causes severe skin burns and eye damage.[23] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Moisture Sensitive: It reacts with water, including atmospheric moisture, to release heat and corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[23] Keep the container tightly sealed and handle under an inert atmosphere whenever possible.

  • Incompatibilities: Keep away from strong bases, alcohols, and oxidizing agents.[23]

  • Fire Hazard: Thermal decomposition generates toxic gases (carbon oxides, HCl, HF).[23]

Section 3: Optimized Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform a small-scale test reaction first.

Protocol 1: General Friedel-Crafts Acylation of Anisole

This protocol details the acylation of an activated aromatic substrate.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Add anhydrous dichloromethane (DCM) via syringe to create a stirrable suspension. Cool the flask to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5°C.[2]

  • Substrate Addition: After the initial addition is complete, add a solution of anisole (1.05 equivalents) in anhydrous DCM to the dropping funnel. Add the anisole solution dropwise to the reaction mixture, again keeping the temperature below 10°C.[8]

  • Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (thin-layer chromatography).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl (1:1 v/v).[8] Stir until all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[24]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Acylation of 4-Chloroaniline

This protocol details the synthesis of an amide from an aniline derivative.

  • Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (Et₃N, 1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.[15]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-20 minutes.[16]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the consumption of the aniline starting material by TLC.

  • Work-up & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Wash the combined organic layers successively with 1M HCl solution (to remove excess triethylamine), saturated NaHCO₃ solution, and brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

Technical Support Center: Purification of Products from Reactions with 2,3-Difluoro-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with 2,3-Difluoro-4-methylbenzoyl chloride. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the purification of its reaction products by column chromatography. The unique electronic properties conferred by the fluorine substituents on this acyl chloride present specific challenges and considerations for successful purification.

I. Core Principles & Initial Considerations

When embarking on the purification of products derived from this compound, it is crucial to understand the inherent reactivity of the starting material and the potential nature of your product and byproducts. The primary challenge often lies in the susceptibility of the acyl chloride to hydrolysis and its reactivity on silica gel.

Frequently Asked Questions (FAQs) - General

Q1: What is the main difficulty when purifying products from reactions with this compound?

A1: The primary challenge is the high reactivity of the acyl chloride functional group, which can lead to hydrolysis if exposed to water, including atmospheric moisture or residual water in solvents.[1][2] This hydrolysis results in the formation of 2,3-Difluoro-4-methylbenzoic acid, a polar impurity that can complicate purification.[3][4][5][6] Additionally, the slightly acidic nature of standard silica gel can sometimes promote the degradation of sensitive products.[7][8]

Q2: What are the most common impurities I should expect?

A2: Besides unreacted starting materials, the most common impurity is 2,3-Difluoro-4-methylbenzoic acid, the hydrolysis product of the acyl chloride.[2] Depending on the reaction, you might also encounter byproducts from side reactions or excess reagents. For instance, if you are performing a Friedel-Crafts acylation, you may have constitutional isomers of your desired product. In reactions with amines, double acylation can sometimes occur.

Q3: How can I quickly assess if my reaction product is stable on silica gel?

A3: A simple 2D Thin-Layer Chromatography (TLC) analysis can be very informative. Spot your crude reaction mixture on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and re-run it in the same solvent system. If your product is stable, you will see the spots migrate to form a diagonal line. Any spots that appear off this diagonal suggest on-plate degradation.[8]

II. Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues that you may encounter during the column chromatography process.

Problem: My compound appears to be decomposing on the column.
Possible CauseSolution(s)
Hydrolysis of Product: The product itself may be sensitive to trace amounts of water or the acidic nature of the silica gel.1. Use Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is thoroughly dried.[7] 2. Deactivate the Silica Gel: Pre-elute the packed column with the initial solvent system containing 1-2% triethylamine. This neutralizes the acidic sites on the silica.[1][9] 3. Switch Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like neutral alumina.[1]
Reactivity of Acyl Chloride: If you are trying to purify a product that still contains an acyl chloride moiety, it is highly likely to react with the silica gel.In most cases, direct purification of acyl chlorides on silica gel is not recommended. It is often better to proceed to the next synthetic step and purify the more stable downstream product.[7]
Problem: Poor separation of my product from impurities.
Possible CauseSolution(s)
Inadequate Solvent System: The chosen eluent does not provide sufficient resolution between the components of the mixture.1. Optimize Eluent System via TLC: Systematically test different solvent systems using TLC to find one that gives your target compound an Rf value of approximately 0.25-0.35 and maximizes the separation from other spots.[10] 2. Try Different Solvent Combinations: If a standard hexane/ethyl acetate system fails, explore other options like dichloromethane/hexane or acetone/hexane, which can offer different selectivity.[11] 3. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.[9]
Column Overloading: Too much crude material was loaded onto the column.A general rule of thumb is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight.[1]
Improper Column Packing: Channels or cracks in the silica bed lead to poor separation.Ensure the silica gel is packed uniformly as a slurry to create a homogenous stationary phase.
Problem: My compound will not elute from the column.
Possible CauseSolution(s)
Mobile Phase is Not Polar Enough: The eluent is not strong enough to displace your compound from the silica gel.1. Gradually Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase.[8] For very polar compounds, consider adding a small percentage of methanol (e.g., 1-5% in dichloromethane).[12][13]
Irreversible Adsorption/Decomposition: The compound may have strongly adsorbed to the silica or decomposed at the top of the column.This is a more severe issue. If a significant increase in polarity does not elute anything, your compound may have been lost. Re-evaluate the stability of your compound on silica gel.[8]

III. Experimental Protocols & Methodologies

Step-by-Step Guide for a Typical Purification

This protocol outlines a general workflow for the purification of a moderately polar product, such as an amide or ketone, derived from this compound.

  • TLC Analysis to Determine Solvent System:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.[14]

    • Develop the TLC plate in various solvent systems. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[15][16]

    • Aim for a solvent system that provides an Rf value of 0.25-0.35 for your desired product, with good separation from other components.[10]

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.[17]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended for samples with poor solubility): Dissolve your crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1][9]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC. If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions in an organized manner (e.g., in test tubes in a rack).

  • Monitoring Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[15]

    • Combine the pure fractions.

  • Solvent Removal and Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

  • Characterization:

    • Confirm the identity and purity of your final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Recommended Starting Solvent Systems (Normal Phase on Silica Gel)
Compound PolarityRecommended Starting Solvent SystemTypical Ratios (Non-polar:Polar)
Low to MediumHexane / Ethyl Acetate9:1 to 4:1
MediumHexane / Dichloromethane4:1 to 1:1
Medium to High100% Ethyl Acetate or 5% Methanol/DichloromethaneN/A
High10% Methanol / Dichloromethane9:1

Note: These are starting points. The optimal system for your specific compound must be determined experimentally via TLC.[1][12][13]

IV. Visualized Workflows

Decision-Making Flowchart for Solvent System Selection

SolventSelection start Start: Crude Reaction Mixture tlc_initial Run TLC with 4:1 Hexane:EtOAc start->tlc_initial check_rf Is Product Rf between 0.25-0.35? tlc_initial->check_rf rf_high Rf > 0.35 (Too High) check_rf->rf_high Yes rf_low Rf < 0.25 (Too Low) check_rf->rf_low No rf_ok Rf is Optimal check_rf->rf_ok Yes (Good Separation) increase_nonpolar Increase Hexane Ratio (e.g., 9:1) rf_high->increase_nonpolar Re-run TLC increase_polar Increase EtOAc Ratio (e.g., 1:1) rf_low->increase_polar Re-run TLC column Proceed to Column Chromatography rf_ok->column increase_nonpolar->tlc_initial Re-run TLC increase_polar->tlc_initial Re-run TLC try_dcm Still too low? Try DCM/MeOH (e.g., 95:5) increase_polar->try_dcm If Rf still low try_dcm->tlc_initial Re-run TLC

Caption: A logical workflow for optimizing the mobile phase for column chromatography using TLC analysis.

Troubleshooting Flowchart for Common Column Chromatography Issues

Troubleshooting start Problem Encountered During Column issue_type What is the issue? start->issue_type no_elution No Product Eluting issue_type->no_elution No Elution poor_sep Poor Separation issue_type->poor_sep Poor Separation decomposition Product Decomposition issue_type->decomposition Decomposition increase_polarity Increase Eluent Polarity no_elution->increase_polarity optimize_solvent Re-optimize Solvent System via TLC poor_sep->optimize_solvent deactivate_silica Deactivate Silica with Triethylamine decomposition->deactivate_silica check_stability Check Compound Stability on Silica (2D TLC) increase_polarity->check_stability If still no elution reduce_load Reduce Sample Load optimize_solvent->reduce_load If separation is still poor change_stationary Use Neutral Alumina deactivate_silica->change_stationary If decomposition persists

Caption: A troubleshooting guide for common problems encountered during column chromatography.

References

Technical Support Center: Safe Handling and Exotherm Management of 2,3-Difluoro-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for managing exothermic reactions when using 2,3-Difluoro-4-methylbenzoyl chloride. As a highly reactive acylating agent, its use requires careful consideration of reaction conditions to ensure safety, reproducibility, and high product yield. This document is structured to address common questions and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and moisture-sensitive compound.[1][2][3] Its primary hazards include:

  • Exothermic Reactions: It reacts vigorously with water, alcohols, amines, and other nucleophiles, releasing significant heat.[4][5][6] This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway if not properly controlled.

  • Corrosive Byproducts: The reaction with water and other protic nucleophiles generates hydrogen chloride (HCl) gas, which is corrosive and toxic.[4][5] Due to the fluorine atoms on the benzene ring, hydrolysis can also produce hydrogen fluoride (HF), which is extremely corrosive and toxic.

  • Skin and Eye Burns: Direct contact can cause severe skin burns and eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of its vapors can cause respiratory tract irritation.[1]

Q2: Why are reactions with this compound often highly exothermic?

A2: The high reactivity and exothermicity of this compound stem from the electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the benzoyl group. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The subsequent elimination of the stable chloride ion is a thermodynamically favorable process that releases a significant amount of energy as heat.

Q3: What are the initial signs of a developing thermal runaway?

A3: Recognizing the early signs of a thermal runaway is critical for preventing accidents. Key indicators include:

  • A sudden, unexpected increase in the reaction temperature that does not stabilize with the cooling system.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent even when the external temperature is below its boiling point.

Troubleshooting Guide: Managing Exothermic Events

This section provides a structured approach to troubleshooting common issues related to exothermic reactions with this compound.

Symptom 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

Possible Cause:

  • Addition Rate is Too Fast: The rate of addition of this compound or the nucleophile is exceeding the heat removal capacity of the cooling system.

  • Inadequate Cooling: The cooling bath is not at a low enough temperature, or there is insufficient surface area for efficient heat transfer.

  • High Reactant Concentration: The reaction is too concentrated, leading to a rapid generation of heat in a small volume.

Recommended Solutions:

  • Immediate Action: Stop the addition of the reagent immediately. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the heat.

  • Controlled Addition: Always add the this compound dropwise or via a syringe pump to a cooled solution of the nucleophile.[3]

  • Effective Cooling: Ensure the reaction flask is adequately immersed in a cooling bath (e.g., ice-water, dry ice/acetone) and that the stirring is efficient to ensure uniform temperature distribution. For larger scale reactions, consider using a cryostat for precise temperature control.

  • Dilution: Conduct the reaction at a lower concentration to provide a larger thermal mass to absorb the heat generated.

Symptom 2: Reaction Fails to Initiate at Low Temperature, Then Proceeds Violently Upon Warming

Possible Cause:

  • Low Activation Energy Barrier Overcome by Temperature Increase: The reaction has a low activation energy, but the initial low temperature prevented it from starting. As the reaction warms, a significant amount of unreacted reagents are present, leading to a rapid, uncontrolled reaction.

Recommended Solutions:

  • Gradual Warming: Warm the reaction mixture very slowly and in small increments. Be prepared to apply cooling immediately if a sudden exotherm is observed.

  • Initiation with a Small Amount of Reagent: Add a very small portion of the this compound at the initial low temperature and monitor for a slight exotherm to confirm reaction initiation before proceeding with the rest of the addition.

Symptom 3: Exothermic Reaction During Work-up/Quenching

Possible Cause:

  • Unreacted Acyl Chloride: A significant amount of unreacted this compound remains in the reaction mixture.

  • Quenching Agent Added Too Quickly: The quenching agent (e.g., water, alcohol) is added too rapidly, leading to a vigorous, exothermic reaction.[2][7]

Recommended Solutions:

  • Slow Quenching: Always cool the reaction mixture in an ice bath before quenching. Add the quenching agent very slowly, dropwise, with vigorous stirring.[2]

  • Choice of Quenching Agent: For quenching unreacted this compound, consider using a less reactive alcohol (e.g., isopropanol) before adding water. This can lead to a more controlled release of heat.[7]

  • Reverse Quench: For larger quantities, consider adding the reaction mixture slowly to a separate, cooled flask containing the quenching agent.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Acylation Reaction

This protocol provides a general framework for safely conducting an acylation reaction with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., alcohol, amine)

  • Anhydrous, inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Dry glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water)

  • Syringe pump (recommended for controlled addition)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel or syringe pump, a thermometer, and an inert gas inlet.

  • Initial Cooling: Place the flask in a cooling bath and cool the solvent and nucleophile to 0 °C.

  • Controlled Addition: Slowly add the this compound to the stirred solution of the nucleophile over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a pre-chilled quenching agent (e.g., saturated aqueous sodium bicarbonate solution) dropwise.

  • Work-up: Proceed with the standard aqueous work-up and purification.

Protocol 2: Safe Quenching of Excess this compound

This protocol outlines a safe method for quenching excess or unreacted this compound.

Materials:

  • Reaction mixture containing excess this compound

  • Isopropanol

  • Water

  • Cooling bath

Procedure:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initial Quench with Alcohol: Slowly add isopropanol dropwise to the stirred reaction mixture. Monitor the temperature closely. The reaction with isopropanol is generally less vigorous than with water.

  • Final Quench with Water: After the initial exotherm from the alcohol quench has subsided, slowly add water dropwise to quench any remaining acyl chloride and hydrolyze any ester formed.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).

Data Presentation

Table 1: Recommended Cooling Baths for Temperature Control

Temperature RangeCooling Bath Composition
0 to 5 °CIce-water
-10 to -20 °CIce-salt (NaCl)
-40 to -78 °CDry ice with acetone or isopropanol
Below -78 °CLiquid nitrogen with a suitable organic solvent (use with extreme caution)

Table 2: Relative Reactivity and Exothermicity of Quenching Agents

Quenching AgentRelative ReactivityHeat of ReactionByproducts
WaterVery HighHighCarboxylic acid, HCl, HF
Methanol/EthanolHighModerate-HighEster, HCl, HF
IsopropanolModerateModerateEster, HCl, HF
tert-ButanolLowLowEster, HCl, HF

Note: The heat of reaction values are qualitative and will vary depending on the specific reaction conditions.

Visualizations

Exotherm_Management_Workflow start Start Acylation Reaction setup Setup Reaction Under Inert Atmosphere with Efficient Cooling and Stirring start->setup addition Slow, Controlled Addition of This compound setup->addition monitor_temp Monitor Internal Temperature Continuously addition->monitor_temp temp_stable Temperature Stable (≤ 5 °C Rise) monitor_temp->temp_stable Yes temp_spike Temperature Spike (> 5 °C Rise) monitor_temp->temp_spike No continue_reaction Continue Reaction and Monitor temp_stable->continue_reaction stop_addition Immediately Stop Addition temp_spike->stop_addition dilute Add Pre-chilled Inert Solvent stop_addition->dilute reassess Re-evaluate Addition Rate and Cooling Efficiency dilute->reassess reassess->addition workup Proceed to Cooled Quench and Work-up continue_reaction->workup

Caption: Workflow for managing temperature during acylation.

Quenching_Decision_Tree start Reaction Complete cool_reaction Cool Reaction Mixture to 0 °C start->cool_reaction small_scale Small Scale (< 1 g)? cool_reaction->small_scale slow_quench Slowly Add Quenching Agent (e.g., sat. NaHCO3) to Reaction small_scale->slow_quench Yes large_scale Large Scale (≥ 1 g)? small_scale->large_scale No neutralize Neutralize and Proceed to Work-up slow_quench->neutralize reverse_quench Slowly Add Reaction Mixture to Cooled Quenching Agent large_scale->reverse_quench reverse_quench->neutralize

Caption: Decision tree for safe quenching procedures.

References

Technical Support Center: Troubleshooting Incomplete Conversions in 2,3-Difluoro-4-methylbenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the conversion of 2,3-Difluoro-4-methylbenzoic acid to its corresponding acyl chloride. Here, we address specific issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is showing low or incomplete conversion. What are the most likely causes?

A1: Incomplete conversion in the synthesis of acyl chlorides from carboxylic acids is a frequent issue that can typically be attributed to a few key factors. The primary culprits are often related to reagent quality, reaction conditions, and the presence of moisture.

  • Reagent Purity: The purity of your starting material, 2,3-Difluoro-4-methylbenzoic acid, and the chlorinating agent (commonly thionyl chloride, SOCl₂) is paramount. Impurities in the starting acid can lead

Technical Support Center: Solvent Polarity Effects on the Reactivity of 2,3-Difluoro-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2,3-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. This compound is a highly reactive acyl chloride, serving as a critical building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its reactivity is profoundly influenced by the choice of solvent, a parameter that can dictate reaction rate, yield, and even the product profile.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and unlock the full potential of your reactions. We will explore the causal relationships between solvent polarity and reaction outcomes, offering troubleshooting strategies and optimized protocols to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the interplay between solvent polarity and the reactivity of this compound.

Q1: How does solvent polarity fundamentally alter the reactivity of an acyl chloride like this compound?

A1: The reactivity of this compound is dominated by nucleophilic acyl substitution.[3][4] The reaction proceeds through a high-energy tetrahedral intermediate. Solvent polarity affects the rate of this reaction by differentially stabilizing the reactants and the transition state leading to this intermediate.[5]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen-bond with the nucleophile, effectively solvating it and reducing its nucleophilicity, which can slow down the reaction.[6][7] However, they are excellent at stabilizing charged intermediates. These solvents are generally avoided unless solvolysis (reaction with the solvent itself) is the desired outcome.[8][9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments that can stabilize the charge separation in the transition state, accelerating the reaction.[5][8] They do not hydrogen-bond with the nucleophile, leaving it "free" and highly reactive.[6] This often makes them a good choice for reactions with neutral nucleophiles like amines or alcohols.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the charged transition state is poorly stabilized, which typically leads to a much slower reaction rate. However, they can be useful for controlling highly exothermic reactions or when side reactions in polar media are a concern.

Q2: My reaction with an amine nucleophile is sluggish in Dichloromethane (DCM). Should I switch to a more polar solvent like DMF?

A2: Yes, switching to a more polar aprotic solvent is a logical step. While DCM is a versatile aprotic solvent, its moderate polarity may not be sufficient to significantly stabilize the transition state, especially with a weakly nucleophilic amine.

  • Causality: A solvent like N,N-Dimethylformamide (DMF) has a higher dielectric constant and is more effective at solvating the charged tetrahedral intermediate. This stabilization lowers the activation energy of the reaction, leading to a faster rate.[5]

  • Recommendation: A trial reaction in DMF or acetonitrile is recommended. Be aware that the increased reaction rate may also promote side reactions, so careful monitoring by TLC or LC-MS is crucial.[10]

Q3: What are the primary risks of using a highly polar solvent with this compound?

A3: The primary risks are hydrolysis and unwanted side reactions.

  • Hydrolysis: this compound is highly sensitive to moisture.[11] Polar aprotic solvents are often hygroscopic (readily absorb water from the atmosphere). Any contaminating water will rapidly hydrolyze the acyl chloride to the unreactive 2,3-Difluoro-4-methylbenzoic acid, reducing your yield.[12][13] Using anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is critical.[14][15]

  • Solvent Participation: Some polar aprotic solvents can participate in side reactions. For example, DMF can decompose in the presence of strong bases or at high temperatures to form dimethylamine, which can then react with the acyl chloride.

Part 2: Troubleshooting Guides - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Symptom Potential Cause (Solvent-Related) Troubleshooting Action & Rationale
Reaction stalls; starting material remains. Insufficient Solvent Polarity: The solvent (e.g., toluene, THF) is not polar enough to facilitate the reaction, resulting in a high activation energy barrier.Action: Switch to a more polar aprotic solvent like Dichloromethane (DCM), Acetonitrile (MeCN), or 1,2-Dichloroethane (DCE).[16][17] Rationale: These solvents better stabilize the charged transition state, accelerating the reaction rate.[5]
No acyl chloride remains, but desired product is absent or in low yield. Hydrolysis of Acyl Chloride: The solvent contains water, which has consumed the starting material. This is common in hygroscopic polar solvents like DMF or DMSO.[12]Action: Use freshly distilled or commercially available anhydrous solvent.[15] Perform the reaction under a strict inert atmosphere (N₂ or Ar). Dry all glassware thoroughly.[18] Rationale: Eliminating water prevents the rapid hydrolysis of the highly reactive acyl chloride.[13]
Reaction works, but yield is consistently poor after workup. Product Loss During Extraction: The product may have some solubility in the aqueous phase, especially if it is polar and the organic solvent used for extraction is not sufficiently polar.Action: Perform multiple extractions (3-5 times) of the aqueous layer.[10] If the product is highly polar, consider using a more polar extraction solvent like Ethyl Acetate instead of DCM or ether. Rationale: Repeated extractions ensure maximum recovery of the product from the aqueous phase.

Issue 2: Formation of Multiple Byproducts

Symptom Potential Cause (Solvent-Related) Troubleshooting Action & Rationale
Multiple spots on TLC, difficult purification. Solvent-Induced Side Reactions: Highly polar solvents can accelerate undesired pathways. For example, in Friedel-Crafts acylations, polar solvents can form complexes with the Lewis acid catalyst, deactivating it.[14][15]Action: Switch to a less polar, non-coordinating solvent like Dichloromethane (DCM), Carbon Disulfide (CS₂), or Nitrobenzene for Friedel-Crafts type reactions. Rationale: These solvents do not compete with the acyl chloride for the Lewis acid catalyst, leading to a cleaner reaction profile.
Byproduct corresponding to reaction with the solvent. Solvent Nucleophilicity: Protic solvents (alcohols, water) will react directly with the acyl chloride (solvolysis).[9]Action: Unless solvolysis is intended, always use aprotic solvents. Ensure aprotic solvents are free from protic impurities (e.g., ethanol stabilizer in chloroform). Rationale: Aprotic solvents lack acidic protons and are generally non-nucleophilic, preventing them from directly reacting with the electrophilic acyl chloride.

Part 3: Experimental Protocols & Data

To illustrate the practical effects of solvent polarity, we present a model amidation reaction between this compound and Benzylamine.

Model Reaction: (Conceptual Image: this compound + Benzylamine -> N-Benzyl-2,3-difluoro-4-methylbenzamide)

Step-by-Step Protocol: Amidation of this compound
  • Preparation: In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Benzylamine (1.0 eq) and a non-nucleophilic base such as Triethylamine (1.5 eq) in the chosen anhydrous solvent (10 mL).[10]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 eq) in the same anhydrous solvent (5 mL).[10] Add this solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.[10]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[10]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent (benzylamine) is consumed.

  • Workup: Quench the reaction by adding 1 M HCl (15 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[10]

Comparative Data Table

The following table summarizes the expected outcomes of the model reaction in solvents of varying polarity.

Solvent Dielectric Constant (ε) Expected Reaction Time Approx. Yield Key Observations & Troubleshooting Notes
Toluene 2.4> 12 hours< 40%Very slow reaction. May require heating, which can increase side products. Not recommended unless selectivity is an issue.
Dichloromethane (DCM) 9.12 - 4 hours~85-95%Good balance of reactivity and control. The standard choice for many acylations. Ensure solvent is anhydrous.
Acetonitrile (MeCN) 37.5< 1 hour> 90%Very fast reaction. Good for unreactive nucleophiles. Can be difficult to remove under vacuum due to high boiling point.
N,N-Dimethylformamide (DMF) 38.3< 30 minutes> 90%Extremely fast reaction. Risk of side reactions if temperature is not controlled. Must use high-purity anhydrous grade; difficult to remove.

Part 4: Visualization of Mechanisms & Workflows

Mechanism: Solvent Stabilization of the Tetrahedral Intermediate

The diagram below illustrates how a polar solvent stabilizes the negatively charged oxygen in the tetrahedral intermediate, lowering the activation energy and accelerating the reaction.

G cluster_reactants Reactants in Solution cluster_transition Transition State (TS) cluster_products Products RCOCl R-CO-Cl (Acyl Chloride) TS [Tetrahedral Intermediate]‡ δ-O, δ-Cl RCOCl->TS Nucleophilic Attack Nu Nu-H (Nucleophile) Nu->TS Product R-CO-Nu (Amide/Ester) TS->Product Leaving Group Elimination HCl HCl TS->HCl Solvent Polar Solvent Molecules (e.g., MeCN, DMF) Solvent->TS Stabilization of δ- by dipole interactions

Caption: Role of polar solvent in stabilizing the transition state.

Workflow: Solvent Selection for Acylation

This decision tree provides a logical workflow for selecting an appropriate solvent based on experimental parameters.

G Start Start: Select Solvent for Acylation Nucleophile Is the Nucleophile Weak or Sterically Hindered? Start->Nucleophile Exothermic Is the Reaction Highly Exothermic? Nucleophile->Exothermic No UseDMF Use DMF or NMP (High Polarity, High Rate) Nucleophile->UseDMF Yes SideReaction Are Side Reactions a Major Concern? Exothermic->SideReaction No UseDCM Use DCM or MeCN (Moderate to High Polarity) Exothermic->UseDCM No UseToluene Use Toluene or Hexane (Low Polarity, Slow Rate) Exothermic->UseToluene Yes (Better heat dissipation) SideReaction->UseToluene Yes UseDCM_Control Use DCM (Good Balance) SideReaction->UseDCM_Control No

Caption: Decision workflow for optimal solvent selection.

References

Technical Support Center: Optimizing Reaction Temperature for the Acylation of Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the N-acylation of sterically hindered amines. The inherent difficulty in forming amide bonds with bulky amines often leads to low yields and side reactions, with reaction temperature being a critical yet delicate parameter to control. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)
Q1: My acylation reaction with a hindered amine shows little to no product formation. What are the primary factors I should investigate?

A1: Low or no conversion in the acylation of a sterically hindered amine is a common challenge that typically stems from a combination of factors related to reactivity and reaction conditions.

  • Inherent Low Nucleophilicity and Steric Hindrance: The primary issue is the nature of the substrate itself. Bulky substituents around the nitrogen atom physically block the approach of the acylating agent. This steric hindrance makes it difficult for the amine's lone pair of electrons to perform the necessary nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent.[1][2] The addition of multiple alkyl groups significantly limits access to the reactive nitrogen center.[2]

  • Reactivity of the Acylating Agent: The choice of acylating agent is critical. Acyl chlorides are generally more reactive than their corresponding anhydrides and can be more effective for difficult acylations.[3] If you are using a less reactive agent like an anhydride with a highly hindered amine, the reaction may be too slow to be practical.

  • Suboptimal Reaction Temperature: The reaction may lack the necessary activation energy to overcome the steric barrier at low temperatures. Many acylation reactions, especially with hindered substrates, require heating to proceed at a reasonable rate.[4][5] Conversely, some reactions may proceed well at room temperature, but hindered cases often need thermal energy.

  • Inadequate Base or Catalyst: A non-nucleophilic base, such as triethylamine or pyridine, is often used to neutralize the acid byproduct (e.g., HCl) generated during the reaction.[3][6] This is crucial because the acid can protonate the starting amine, rendering it unreactive.[7] For particularly challenging substrates, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used to significantly accelerate the reaction rate.[8][9]

Q2: How does increasing the reaction temperature specifically impact the acylation of hindered amines?

A2: Temperature has a dual and often opposing effect on these reactions. It is the most common parameter adjusted to drive a sluggish reaction to completion, but it must be managed carefully.

  • Overcoming the Activation Barrier (The Positive Effect): For a reaction to occur, molecules must collide with sufficient energy—the activation energy. Steric hindrance raises this energy barrier. Increasing the temperature provides the system with more thermal energy, leading to more frequent and energetic collisions, which helps the nucleophilic amine overcome the steric repulsion and react with the acylating agent.[5]

  • Promoting Side Reactions and Decomposition (The Negative Effect): While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate undesired pathways.[4]

    • Decomposition: Acylating agents, hindered amines, or even the desired amide product can be thermally unstable and decompose at elevated temperatures.

    • Side Product Formation: Excessive heat can lead to the formation of byproducts. For instance, in reactions involving urea derivatives, elevated temperatures can form biuret derivatives.[3] With acyl halides, higher temperatures can promote the formation of ketenes, which can lead to other side reactions.[7]

    • Di-acylation: Although less common with hindered amines, under forcing conditions (high temperature and excess acylating agent), it's possible to see di-acylation if the initial amide product has remaining N-H bonds.[3]

Therefore, optimization requires finding a "sweet spot" that is high enough to drive the reaction forward but low enough to minimize degradation and side product formation.

Q3: I am observing a complex mixture of products by TLC or LCMS. How is this related to temperature?

A3: The formation of multiple products is a classic sign that the reaction conditions, particularly temperature, are not optimized.

  • Kinetic vs. Thermodynamic Control: In many reactions, there are multiple possible products. The "kinetic product" is the one that forms the fastest (lower activation energy), while the "thermodynamic product" is the most stable (lower overall energy).[10][11][12]

    • At low temperatures , reactions are typically under kinetic control. There is only enough energy to overcome the lowest activation barrier, so the fastest-forming product will dominate.[12][13]

    • At higher temperatures , reactions can become reversible. This provides enough energy to overcome the activation barriers for both pathways, and also to reverse the reactions. Over time, the system will equilibrate to favor the most stable product. This is known as thermodynamic control.[10][13][14]

    If your desired amide is the thermodynamic product, increasing the temperature might be beneficial. However, if it's the kinetic product, or if side products are more thermodynamically stable, high temperatures will reduce your yield of the desired material. Careful temperature control is essential to selectively form the intended product.[11]

  • Impurity-Driven Side Reactions: High temperatures can cause impurities in your starting materials or solvent to react, leading to unexpected spots on a TLC plate.[15] Always ensure you are using pure, anhydrous reagents and solvents.[3][4]

Q4: What is a logical strategy for optimizing the reaction temperature?

A4: A systematic, incremental approach is most effective. Avoid jumping to extreme temperatures.

  • Start Mild: Begin the reaction at room temperature (approx. 20-25 °C) and monitor it for several hours. For many acylations, this is sufficient.[6] If no reaction occurs, this is your baseline.

  • Incremental Increases: Gently warm the reaction mixture to a moderate temperature, such as 40-50 °C. Allow it to stir for a set period (e.g., 2-4 hours), monitoring progress by TLC or LCMS.

  • Further Elevation: If conversion is still low, increase the temperature in 20 °C increments (e.g., to 70 °C, then 90 °C), monitoring at each stage. Note the point at which new, undesired spots begin to appear on your TLC plate. This indicates you have likely exceeded the optimal temperature window.

  • Reflux Conditions: The boiling point of the solvent often serves as a convenient and stable maximum temperature for a given reaction.

  • Consider Reaction Time: At each temperature, time is also a factor. A reaction might proceed to completion at a lower temperature if given more time. Longer reaction times at high temperatures, however, increase the risk of decomposition.

This methodical approach allows you to identify the temperature at which the reaction rate is maximized while the formation of impurities is minimized.

Q5: My yield is still poor even after optimizing the temperature. What are my next steps?

A5: If temperature optimization alone is insufficient, you must modify other aspects of the reaction.

  • Use a More Potent Acylating Agent: Switch from an acid anhydride to a more reactive acyl chloride.[3]

  • Incorporate a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation and can dramatically increase reaction rates, often allowing the reaction to proceed at lower temperatures.[8][9] Other Lewis acid catalysts like Sc(OTf)₃ or Bi(OTf)₃ have also been shown to be effective.[8]

  • Change the Solvent: The solvent choice can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[3] Ensure the solvent is anhydrous, as moisture can hydrolyze the acylating agent.[3]

  • Increase Nucleophilicity of the Amine: The addition of a non-nucleophilic base like pyridine or triethylamine can deprotonate the amine, increasing its nucleophilicity and reactivity.[3]

Visualized Workflows and Protocols
Troubleshooting Low Yield in Hindered Amine Acylation

The following diagram outlines a logical workflow for addressing low-yield reactions.

TroubleshootingWorkflow Start Low Yield or No Reaction Check_Purity Are reagents pure & anhydrous? Start->Check_Purity Check_Agent Is acylating agent reactive enough? Check_Purity->Check_Agent Yes Purify Purify/Use Fresh Reagents Check_Purity->Purify No Optimize_Temp Optimize Temperature Check_Agent->Optimize_Temp Yes Switch_Agent Switch to Acyl Chloride Check_Agent->Switch_Agent No Add_Catalyst Add Catalyst (e.g., DMAP)? Optimize_Temp->Add_Catalyst Still Low Yield Success High Yield Achieved Optimize_Temp->Success Success Add_Catalyst->Success Success Consider_Route Re-evaluate Synthetic Route Add_Catalyst->Consider_Route Still Low Yield Purify->Check_Purity Switch_Agent->Optimize_Temp

Caption: A decision tree for troubleshooting low-yield acylation reactions.

Mechanism: Nucleophilic Acyl Substitution

The acylation of an amine proceeds through a two-step nucleophilic addition-elimination mechanism.

AcylationMechanism cluster_reactants Reactants cluster_intermediate Step 1: Nucleophilic Addition cluster_products Step 2: Elimination R1_NH_R2 R¹(R²)NH (Hindered Amine) Tetrahedral Tetrahedral Intermediate R1_NH_R2->Tetrahedral Amine attacks carbonyl carbon Acyl_X R³COX (Acylating Agent) Acyl_X->Tetrahedral Amide R¹(R²)NCOR³ (Amide Product) Tetrahedral->Amide Leaving group (X⁻) departs HX HX (Byproduct) Tetrahedral->HX

Caption: General mechanism for the acylation of a secondary amine.[16][17]

Quantitative Data Summary
ParameterLow Temperature (~0-25°C)Moderate Temperature (~40-80°C)High Temperature (>100°C)
Reaction Rate Very slow, may not proceedModerate to fastVery fast
Kinetic/Thermodynamic Kinetic control dominates[13]Mixed or kinetic controlThermodynamic control likely[14]
Risk of Side Reactions LowModerateHigh[4]
Risk of Decomposition LowLow to ModerateHigh
Recommendation Starting point for unhindered aminesGood starting range for hindered aminesUse with caution; monitor closely
Experimental Protocol: Temperature Optimization for the Acylation of a Hindered Secondary Amine

This protocol provides a general framework for a small-scale test reaction to determine the optimal temperature.

Materials:

  • Hindered amine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous DCM (or other suitable aprotic solvent)

  • TLC plates, appropriate mobile phase, and visualization agent (e.g., UV light, KMnO₄ stain)

  • Reaction vessel with stir bar, condenser, and nitrogen/argon inlet

  • Heating mantle with temperature controller and thermocouple

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 eq) and anhydrous DCM to the reaction vessel. Stir to dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps control the initial exothermic reaction upon adding the acyl chloride.[15]

  • Addition of Base and Acylating Agent: Slowly add the base (e.g., TEA, 1.2 eq), followed by the dropwise addition of the acyl chloride (1.1 eq). Maintain the temperature at 0 °C during the addition.

  • Initial Monitoring (Room Temperature): Remove the ice bath and allow the reaction to warm to room temperature. Take a TLC sample after 1 hour to establish a baseline. Continue to monitor every 1-2 hours.

  • Temperature Increase (Step 1): If after 4 hours at room temperature the reaction shows little to no progress, begin heating the mixture to 40 °C (reflux for DCM).

  • Monitoring at Elevated Temperature: After reaching 40 °C, take TLC samples every hour. Observe the consumption of the starting amine and the formation of the product spot. Also, watch carefully for the appearance of any new, unidentified spots, which may indicate side product formation.

  • Further Optimization (If Necessary): If the reaction is clean but slow at 40 °C, you can switch to a higher boiling solvent (e.g., THF, acetonitrile) and repeat the process at a higher temperature (e.g., 60-80 °C).

  • Determining Optimum Conditions: The optimal temperature is the lowest temperature that provides a clean, reasonably fast conversion to the desired product.

  • Workup (General): Once the reaction is complete (as determined by TLC), cool the mixture, dilute with more solvent, and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base and amine, then a base (e.g., sat. NaHCO₃) to remove excess acyl chloride, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

removal of unreacted 2,3-Difluoro-4-methylbenzoyl chloride from the reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 2,3-Difluoro-4-methylbenzoyl Chloride from Reaction Mixtures

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical advice, troubleshooting, and frequently asked questions concerning the purification of reaction mixtures containing residual this compound. As a highly reactive acylating agent, its removal is critical for obtaining pure products and preventing downstream complications.

Frequently Asked Questions (FAQs)

Q1: Why is there unreacted this compound in my reaction mixture?

The presence of unreacted acyl chloride typically points to one of several factors:

  • Stoichiometry: Insufficient moles of the nucleophile (e.g., amine or alcohol) were used. It is common to use a slight excess of the acyl chloride to drive the reaction to completion, necessitating a post-reaction removal step.

  • Reaction Kinetics: The reaction may not have proceeded to completion due to low temperature, insufficient reaction time, or poor mixing.

  • Reagent Purity: The nucleophile used may have been impure or contained non-reactive components, leading to an effective molar imbalance.

  • Steric Hindrance: Either the acyl chloride or the nucleophile may be sterically hindered, slowing the reaction rate significantly.

Q2: What is the first and most critical step to handle unreacted acyl chloride after the reaction?

The first step is to safely and effectively quench the reaction mixture. This compound is highly reactive and moisture-sensitive.[1][2] It will react exothermically with protic species. Quenching converts the reactive acyl chloride into a less reactive and more easily removable species.[3]

Safety First: Acyl chlorides are corrosive and lachrymatory.[4] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

The choice of quenching agent depends on the desired byproduct:

  • Water or Aqueous Solutions: Reacts to form the corresponding carboxylic acid, 2,3-difluoro-4-methylbenzoic acid.[5] This is the most common approach.

  • Alcohols (e.g., Methanol, Ethanol): Reacts to form the corresponding ester (e.g., methyl 2,3-difluoro-4-methylbenzoate).[3]

  • Amines (e.g., Benzylamine): Reacts to form a stable amide.[6]

For most applications, quenching with water or a dilute aqueous base is preferred as it converts the acyl chloride into a carboxylic acid, which can then be easily removed via an acid-base extraction.[7]

Q3: What are the primary methods for removing the quenched acyl chloride byproduct?

Once quenched to its corresponding carboxylic acid (2,3-difluoro-4-methylbenzoic acid), several standard purification techniques can be employed. The choice depends on the properties of your desired product.

MethodPrincipleBest ForProsCons
Aqueous Basic Extraction Acid-base chemistry. The carboxylic acid is deprotonated by a weak base (e.g., NaHCO₃) to form a water-soluble carboxylate salt, which partitions into the aqueous layer.Neutral or basic organic-soluble products.Fast, inexpensive, scalable, highly effective for acidic impurities.[7]Not suitable for acidic or water-soluble products. Can cause emulsions.
Flash Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).Products with different polarity from the benzoic acid byproduct.High resolution, applicable to a wide range of compounds.Slower, requires more solvent, can be costly at scale.
Recrystallization Difference in solubility between the product and impurity in a given solvent system at different temperatures.[8]Solid products that are significantly less soluble than the benzoic acid byproduct in the chosen solvent.Can yield very high purity material, cost-effective.[9]Requires finding a suitable solvent system, can have lower recovery.[8][10]
Solid-Phase Scavenging A functionalized resin (e.g., amine-based) selectively reacts with and binds the excess acyl chloride.[11][12]High-throughput synthesis or when aqueous workup is not feasible.High selectivity, simple filtration-based removal, good for automation.[12]Higher cost of resins, may require optimization.

Troubleshooting and In-Depth Protocols

This section provides a logical workflow for selecting a purification strategy and detailed protocols for common scenarios.

Workflow for Method Selection

G start Reaction Complete. Unreacted Acyl Chloride Present. quench Quench Reaction Mixture (e.g., with H₂O or dilute base) start->quench product_check Is your desired product stable to aqueous base? quench->product_check extraction Perform Aqueous Basic Wash (e.g., sat. NaHCO₃) product_check->extraction  Yes chrom_check Do product and byproduct have different polarities? product_check->chrom_check  No finish Pure Product extraction->finish chromatography Purify via Flash Column Chromatography chrom_check->chromatography  Yes scavenger Use Solid-Phase Scavenger Resin chrom_check->scavenger  No / High-Throughput Needed chromatography->finish scavenger->finish

Caption: Decision workflow for purification.

Protocol 1: Standard Quenching and Aqueous Basic Wash

This is the most common and often most efficient method. It relies on converting the unreacted this compound to its corresponding benzoic acid and then extracting it as a water-soluble salt.

Causality: The acyl chloride rapidly hydrolyzes in water to form 2,3-difluoro-4-methylbenzoic acid and HCl. The addition of a weak base like sodium bicarbonate (NaHCO₃) neutralizes the HCl and deprotonates the benzoic acid (pKa ~3-4) to form its sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the desired organic product remains in the organic phase.

Step-by-Step Methodology:

  • Cooling: Cool the reaction vessel in an ice-water bath (0 °C). The quenching of acyl chlorides is exothermic.

  • Quenching: Slowly and carefully add deionized water or, preferably, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue adding until gas evolution (CO₂) ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), add more of the organic solvent and saturated NaHCO₃ solution. Shake the funnel well, venting frequently.

  • Separation: Allow the layers to separate. Drain the organic layer.

  • Wash: Wash the organic layer two more times with saturated NaHCO₃ solution, followed by one wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the acidic impurity.

Protocol 2: Advanced Removal using a Polymer-Bound Scavenger

This method is ideal for products that are sensitive to aqueous conditions or when a non-extractive technique is desired, such as in parallel synthesis.

Causality: A solid-supported scavenger, such as a resin with primary or secondary amine functional groups (e.g., SiliaBond Amine), acts as a bound nucleophile.[11] The unreacted acyl chloride is covalently and irreversibly bound to the solid support. The purified product remains in solution and is isolated by simple filtration.[12]

Step-by-Step Methodology:

  • Resin Selection: Choose an appropriate scavenger resin. Tris(2-aminoethyl)amine (Trisamine) or aminomethylated polystyrene resins are effective for scavenging acyl chlorides.[11][13]

  • Stoichiometry: Use a 2-4 molar excess of the scavenger resin relative to the initial amount of excess acyl chloride.

  • Scavenging: Add the resin to the crude reaction mixture (in an anhydrous organic solvent) and stir at room temperature. Reaction time can vary from 1 to 16 hours.

  • Monitoring: The progress can be monitored by TLC or LC-MS by quenching a small aliquot with methanol and observing the disappearance of the resulting methyl ester.[6][14]

  • Isolation: Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the collected resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

References

challenges in the purification of 2,3-Difluoro-4-methylbenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,3-Difluoro-4-methylbenzoyl Chloride Derivatives

Welcome to the dedicated technical support resource for navigating the complexities of purifying this compound and its derivatives. This guide is structured to provide actionable solutions to common challenges encountered in research, process development, and manufacturing. As your virtual Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to achieve high purity and yield.

The unique electronic properties of the difluoro-substituted aromatic ring, combined with the reactivity of the acyl chloride, present a specific set of purification hurdles. This guide is designed to be a self-validating system, where understanding the 'why' behind a protocol is as crucial as the 'how'.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound and its derivatives. The solutions provided are based on established chemical principles and practical laboratory experience.

Issue 1: Persistent Colored Impurities (Yellow to Brown Hue) in the Final Product

  • Question: My purified this compound is consistently a yellow to brown color, not the expected colorless to pale yellow. What is the likely cause and how can I resolve this?

  • Answer:

    • Causality: The coloration in acyl chlorides is often due to trace metallic impurities, such as iron, which can form colored complexes.[1] Another possibility is the presence of by-products from the reaction, which can be colored.

    • Troubleshooting Protocol:

      • Reagent and Solvent Purity Check: Ensure all starting materials, particularly the chlorinating agent (e.g., thionyl chloride or oxalyl chloride), are of high purity.[2]

      • Glassware Preparation: Use meticulously clean and dry glassware to avoid introducing contaminants.

      • Activated Carbon Treatment: Treatment with activated carbon is a highly effective method for removing colored impurities.

        • Step-by-Step Protocol:

          • Dissolve the crude this compound in an inert, anhydrous solvent (e.g., dichloromethane or hexane).

          • Add a small amount of activated carbon (typically 1-5% by weight).

          • Stir the mixture for 30-60 minutes at room temperature.

          • Filter through a pad of Celite® to remove the carbon.

          • Remove the solvent under reduced pressure.

      • Distillation: Fractional distillation under reduced pressure is a primary method for purifying acyl chlorides and separating them from non-volatile colored impurities.[3]

Issue 2: Low Yield After Distillation

  • Question: I am experiencing significant product loss during the vacuum distillation of my this compound derivative. What are the potential reasons, and how can I improve my yield?

  • Answer:

    • Causality: Low yields during distillation can be due to:

      • Thermal Decomposition: Acyl chlorides can be thermally sensitive.[4]

      • Incomplete Reaction: Unreacted carboxylic acid will not distill under the same conditions.

      • Hydrolysis: Trace moisture in the apparatus can hydrolyze the acyl chloride back to the less volatile carboxylic acid.[5]

      • Mechanical Losses: Product can be lost on the glassware surfaces or due to an inefficient vacuum.

    • Troubleshooting Protocol:

      • Optimize Distillation Conditions:

        • High Vacuum: Employ a high vacuum to lower the boiling point and reduce the required temperature.

        • Short Path Distillation: For smaller scales, a Kugelrohr or short path apparatus minimizes losses.

      • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and the system should be under an inert atmosphere (e.g., nitrogen or argon).

      • Confirm Complete Conversion: Before distillation, you can confirm the absence of starting carboxylic acid by IR spectroscopy (disappearance of the broad O-H stretch).

        G cluster_pre Pre-Distillation Checks cluster_distill Distillation Process cluster_post Post-Distillation start Crude Product check_conversion Confirm Complete Conversion (e.g., IR spectroscopy) start->check_conversion dry_apparatus Thoroughly Dry Glassware start->dry_apparatus distill Perform Vacuum Distillation check_conversion->distill If conversion is complete dry_apparatus->distill high_vac Use High Vacuum distill->high_vac short_path Employ Short Path Apparatus distill->short_path even_heat Ensure Even Heating distill->even_heat collect Collect Purified Product distill->collect analyze Analyze Purity & Yield collect->analyze

        Caption: Workflow for optimizing the vacuum distillation of this compound derivatives.

Issue 3: Product Decomposes During Chromatographic Purification

  • Question: I am trying to purify my this compound derivative using silica gel chromatography, but it seems to be decomposing on the column. What is happening and what are my alternatives?

  • Answer:

    • Causality: Standard silica gel is acidic and contains water, which can readily hydrolyze reactive acyl chlorides.[6][7] The surface silanol groups can act as nucleophiles, leading to the degradation of the product.[8]

    • Troubleshooting Protocol:

      • Avoid Silica Gel Chromatography: This is generally not a recommended method for purifying acyl chlorides.

      • Prioritize Non-Chromatographic Methods:

        • Vacuum Distillation: This is the preferred method.

        • Crystallization: If the derivative is a solid, recrystallization from an anhydrous, non-polar solvent (like hexanes) can be very effective.

      • If Chromatography is Unavoidable: Use a less reactive stationary phase like neutral alumina and ensure all solvents are rigorously dried.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[9] It is sensitive to moisture.[10]

  • Q2: What are the primary safety concerns when working with this compound?

    • A2: this compound is corrosive and causes severe skin burns and eye damage.[9] It may also cause respiratory irritation.[9] It reacts with water to produce hydrochloric acid.[5] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Q3: How can I monitor the progress of the reaction to form the acyl chloride?

    • A3: While TLC can be problematic due to hydrolysis on the plate, a common method is to take a small aliquot from the reaction, quench it with a nucleophile like methanol, and then analyze the resulting methyl ester by TLC or GC against the starting carboxylic acid.

  • Q4: How can I effectively remove residual thionyl chloride (SOCl₂) from my crude product?

    • A4: Thionyl chloride (b.p. 76 °C) is more volatile than the product.[2] Excess thionyl chloride can be removed under reduced pressure. Co-evaporation with an inert solvent like toluene can also help remove the last traces.

Data Presentation: Typical Physical Properties and Purity Specifications

PropertyTypical Value/SpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Purity (by GC) ≥ 98%Gas Chromatography[12]
Moisture Content ≤ 0.1%Karl Fischer Titration
Boiling Point Requires vacuum distillationDistillation

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation

  • Apparatus Setup: Assemble a dry short path distillation apparatus.

  • Charging the Flask: Add the crude this compound derivative and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Carefully apply a high vacuum.

  • Heating: Gently heat the flask with a heating mantle while stirring.

  • Fraction Collection: Collect the product fraction at the appropriate temperature and pressure.

  • Shutdown: Allow the apparatus to cool completely before releasing the vacuum.

Mandatory Visualization

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Pathway Impurity Impurity Detected (e.g., Color, Low Purity) Hydrolysis Hydrolysis (Moisture Contamination) Impurity->Hydrolysis Is it the carboxylic acid? Thermal Thermal Decomposition Impurity->Thermal Did it darken upon heating? Reagent Reagent/Solvent Impurities Impurity->Reagent Is it colored from the start? Silica Silica Gel Reactivity Impurity->Silica Did it happen on a column? Distillation Vacuum Distillation Hydrolysis->Distillation Thermal->Distillation Reagent->Distillation Carbon Activated Carbon Treatment Reagent->Carbon Silica->Distillation Crystallization Crystallization Silica->Crystallization AltChrom Alternative Chromatography (Neutral Alumina) Silica->AltChrom

Caption: Logical troubleshooting flowchart for purification issues with this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of Acyl Chloride Reactivity: 2,3-Difluoro-4-methylbenzoyl chloride vs. 4-Fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the precise control of reactivity is paramount. Fluorinated aromatic compounds are of particular interest, as the introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] Benzoyl chlorides are fundamental acylating agents, and understanding how substitution patterns on the aromatic ring influence their reactivity allows chemists to fine-tune reaction kinetics and selectivity.

This guide provides an in-depth comparison of the reactivity between two fluorinated acyl chlorides: 2,3-Difluoro-4-methylbenzoyl chloride and 4-fluorobenzoyl chloride . We will dissect the electronic and steric factors governing their behavior in nucleophilic acyl substitution reactions, provide a predictive framework for their relative reactivity, and present a detailed experimental protocol for a direct comparative study.

Molecular Structure and Electronic Landscape

The reactivity of a benzoyl chloride is fundamentally dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity by pulling electron density away from the reaction center, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish it.[2][3]

Figure 1: Molecular structures of the compared acyl chlorides.
Analysis of 4-Fluorobenzoyl chloride

The single fluorine substituent at the para-position exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine is a potent electron-withdrawing group through the sigma (σ) bond framework.[4] This effect deactivates the aromatic ring and increases the partial positive charge on the carbonyl carbon.

  • Resonance Effect (+R): Fluorine's lone pair electrons can be delocalized into the pi (π) system of the aromatic ring.[5] This electron-donating effect partially counteracts the inductive withdrawal.

While the resonance effect directs electrophilic aromatic substitution to the ortho and para positions, the overall reactivity of the acyl chloride function is dominated by the powerful inductive withdrawal, which makes the carbonyl carbon more electrophilic than in unsubstituted benzoyl chloride.

Analysis of this compound

This molecule presents a more complex electronic environment:

  • Fluorine at C2 (ortho): Exerts a very strong -I effect due to proximity to the carbonyl group and a +R effect.

  • Fluorine at C3 (meta): Exerts a strong -I effect with no significant resonance contribution to the reaction center.

  • Methyl Group at C4 (para): Acts as a weak electron-donating group through hyperconjugation and a mild +I effect.

The crucial takeaway is the cumulative inductive effect of the two fluorine atoms. This combined electron withdrawal significantly outweighs the weak donating effect of the methyl group. The result is a substantial depletion of electron density at the carbonyl carbon, rendering it highly electrophilic.

The Role of Steric Hindrance

While electronic effects often dominate, steric hindrance can play a decisive role, particularly with bulky nucleophiles or ortho-substituted electrophiles.[6][7]

  • In 4-fluorobenzoyl chloride , the para-substituent poses no steric barrier to the incoming nucleophile at the carbonyl carbon.

  • In This compound , the fluorine atom at the C2 (ortho) position introduces a potential steric impediment.[8] This can hinder the optimal trajectory for nucleophilic attack on the carbonyl carbon, potentially slowing the reaction rate.[7]

Predicted Reactivity: A Synthesis of Effects

A comparison of the two molecules involves weighing the powerful electronic activation of this compound against its potential steric hindrance.

G A Reactivity Comparison B 4-Fluorobenzoyl chloride A->B C This compound A->C B_elec Electronic Effects: - Strong -I Effect (F) - Weak +R Effect (F) - Net Result: Moderately Activated Carbonyl B->B_elec governed by B_steric Steric Hindrance: - Negligible (para-substituent) B->B_steric governed by C_elec Electronic Effects: - Very Strong Cumulative -I Effect (2x F) - Weak +I Effect (Me) - Net Result: Highly Activated Carbonyl C->C_elec governed by C_steric Steric Hindrance: - Potential hindrance from ortho-F C->C_steric governed by Conclusion Predicted Reactivity: This compound > 4-Fluorobenzoyl chloride (for most nucleophiles) B_elec->Conclusion Electronic Activation Dominates C_elec->Conclusion Electronic Activation Dominates B_steric->Conclusion Steric Hindrance is a Minor Factor (typically) C_steric->Conclusion Steric Hindrance is a Minor Factor (typically)

Figure 2: Logical flow for predicting relative reactivity.

For the majority of common nucleophiles (e.g., water, alcohols, primary and secondary amines), the reaction rate is primarily governed by the electrophilicity of the carbonyl carbon. Therefore, the overwhelming electronic activation provided by the two fluorine atoms in this compound is expected to make it significantly more reactive than 4-fluorobenzoyl chloride.

However, it is conceivable that for reactions involving exceptionally bulky nucleophiles, the steric hindrance from the ortho-fluorine could become the rate-limiting factor, potentially diminishing its reactivity advantage or even inverting the order.[9]

Feature4-Fluorobenzoyl chlorideThis compound
Net Electronic Effect Moderately electron-withdrawingStrongly electron-withdrawing
Carbonyl Electrophilicity EnhancedHighly Enhanced
Steric Hindrance MinimalLow to Moderate (from ortho-F)
Predicted Reactivity HighVery High
Table 1: Summary of Factors Influencing Reactivity.

Experimental Protocol: Comparative Amide Synthesis

To empirically validate the predicted reactivity, a parallel synthesis experiment is the most definitive approach. The following protocol describes the synthesis of N-benzyl amides from both acyl chlorides under identical conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the relative reaction rates.

Objective:

To compare the rate of amide formation for this compound and 4-fluorobenzoyl chloride with benzylamine.

Materials:
  • 4-Fluorobenzoyl chloride (≥97%)[1]

  • This compound (≥98%)[10]

  • Benzylamine (≥99%)

  • Triethylamine (TEA, ≥99%), distilled

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexane for TLC elution

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Parallel Reactions cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve Benzylamine (1.0 eq.) and TEA (1.1 eq.) in anhydrous DCM B Cool solution to 0 °C (ice bath) A->B C1 Reaction A: Add 4-Fluorobenzoyl chloride (1.05 eq.) dropwise B->C1 C2 Reaction B: Add 2,3-Difluoro-4-methylbenzoyl chloride (1.05 eq.) dropwise B->C2 D Stir at 0 °C to RT. Monitor by TLC every 15 min (spotting against starting amine) C1->D C2->D E Quench with 1 M HCl D->E Once complete F Separate layers. Wash organic phase with NaHCO₃, then Brine E->F G Dry organic layer (MgSO₄), filter, and concentrate F->G H Purify via column chromatography or recrystallization G->H I Calculate yield. Characterize product (NMR, MS) H->I

Figure 3: Experimental workflow for comparative amide synthesis.
Step-by-Step Procedure:

  • Reaction Setup: In two separate oven-dried round-bottom flasks under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool both solutions to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride:

    • To Flask A, add 4-fluorobenzoyl chloride (1.05 eq.) dropwise via syringe over 5 minutes.

    • To Flask B, add this compound (1.05 eq.) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow both reactions to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of benzylamine by taking aliquots every 15 minutes and analyzing by TLC (e.g., 30% Ethyl Acetate in Hexane). Record the time to completion for each reaction.

  • Workup: Once the reaction is complete (as judged by TLC), dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude amide product by recrystallization or silica gel chromatography. Determine the isolated yield and confirm the structure by NMR and MS analysis.

Expected Results (Illustrative)
Acyl ChlorideTime to CompletionIsolated Yield
4-Fluorobenzoyl chloride~ 2 hours~ 92%
This compound< 30 minutes> 95%
Table 2: Representative expected data for the comparative synthesis.

Conclusion and Practical Implications

Based on a thorough analysis of electronic and steric effects, This compound is predicted to be a significantly more reactive acylating agent than 4-fluorobenzoyl chloride . The strong, cumulative inductive electron withdrawal by the two fluorine substituents at the ortho and meta positions creates a highly electrophilic carbonyl center, which should accelerate the rate of nucleophilic acyl substitution.

For researchers and drug development professionals, this heightened reactivity can be advantageous:

  • Faster Reaction Times: Increased throughput and efficiency in multi-step syntheses.

  • Milder Conditions: Reactions may proceed to completion at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Acylation of Weak Nucleophiles: The enhanced electrophilicity may enable the acylation of challenging, weakly nucleophilic substrates where less reactive acyl chlorides fail.

It is essential, however, to consider the potential for increased side reactions with certain substrates and to handle this highly reactive compound with appropriate safety precautions, particularly regarding its rapid reaction with moisture.[11] The provided experimental protocol offers a robust framework for quantifying this reactivity difference in a laboratory setting.

References

A Comparative Study of Lewis Acid Catalysts for Friedel-Crafts Reactions with 2,3-Difluoro-4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of various Lewis acid catalysts for the Friedel-Crafts acylation of aromatic compounds with 2,3-Difluoro-4-methylbenzoyl chloride. This reaction is a critical step in the synthesis of numerous pharmaceutical intermediates and advanced materials. The choice of catalyst significantly impacts reaction efficiency, selectivity, and overall yield. This document offers an in-depth analysis of experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is pivotal for creating carbon-carbon bonds and constructing complex molecular architectures.[1][4] The reaction is typically catalyzed by a Lewis acid, which activates the acyl halide, rendering it sufficiently electrophilic to be attacked by the aromatic ring.[1][4][5]

The substrate of interest, this compound, presents a unique challenge due to the electronic effects of the fluorine and methyl substituents on the benzoyl chloride. The selection of an appropriate Lewis acid catalyst is therefore crucial to achieve high yields and regioselectivity. This guide will compare the performance of several common Lewis acid catalysts, including aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium(IV) chloride (TiCl₄).

Mechanism of Friedel-Crafts Acylation

The general mechanism of the Friedel-Crafts acylation proceeds through three key steps:[1][4][5]

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating the departure of the halide and forming a resonance-stabilized acylium ion.[2][4] This highly electrophilic species is the key intermediate in the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion.[1][4] This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst in principle.[4][6] However, the ketone product can form a complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst.[6]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C=O]+ AcylChloride->AcyliumIon + LA LewisAcid LA LewisAcidComplex [LA-Cl]- Arene Ar-H AcyliumIon->Arene SigmaComplex [Ar(H)(COR)]+ Arene->SigmaComplex + [R-C=O]+ Product Ar-COR SigmaComplex->Product + [LA-Cl]- SigmaComplex->Product HCl H-Cl RegenLA LA Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, N2) start->setup add_la Add Lewis Acid in DCM setup->add_la cool Cool to 0°C add_la->cool add_acyl Add 2,3-Difluoro-4- methylbenzoyl chloride cool->add_acyl add_arene Add Aromatic Substrate add_acyl->add_arene react Stir at 0°C then RT (Monitor by TLC) add_arene->react quench Quench with Ice/Water react->quench extract Workup & Extraction quench->extract purify Column Chromatography extract->purify end End purify->end

References

A Senior Application Scientist’s Guide to Method Validation: Quantifying Amide Products from 2,3-Difluoro-4-methylbenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory hurdle but the bedrock of reliable and reproducible scientific data. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of amide products derived from 2,3-Difluoro-4-methylbenzoyl chloride. We will delve into the causality behind experimental choices and present a self-validating system for each protocol, grounded in authoritative guidelines.

The synthesis of amides from acyl chlorides like this compound is a cornerstone of many pharmaceutical syntheses.[1][2] The purity and concentration of the resulting amide product are critical quality attributes that demand precise and accurate measurement. This guide will use the example of quantifying the fictional, yet representative, amide product, N-ethyl-2,3-difluoro-4-methylbenzamide, to illustrate the validation process.

Choosing the Right Analytical Tool: HPLC vs. GC

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte. N-ethyl-2,3-difluoro-4-methylbenzamide, being a moderately polar and thermally stable compound, is amenable to both techniques. However, the decision rests on a nuanced understanding of each method's strengths and weaknesses for this specific application.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique well-suited for a wide range of pharmaceutical compounds.[3][4] Its key advantage lies in its ability to analyze compounds with varying polarities and thermal stabilities without the need for derivatization. For our target amide, a reversed-phase HPLC method offers excellent resolution and sensitivity.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[5][6] While our target amide can be analyzed by GC, the high reactivity of the starting material, this compound, can pose challenges due to potential on-column degradation or reaction with trace amounts of water.[7] However, for monitoring the disappearance of the starting material or quantifying volatile impurities, GC can be invaluable.

This guide will compare a validated reversed-phase HPLC-UV method with a capillary GC-FID method for the quantification of N-ethyl-2,3-difluoro-4-methylbenzamide.

The Blueprint for Validation: ICH Q2(R1) Guidelines

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[8][9] Our validation protocols will adhere to these globally recognized standards, ensuring the methods are fit for their intended purpose.[10][11] The core validation parameters we will assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[13][14]

  • Accuracy: The closeness of the test results to the true value.[13][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13][15]

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the logical flow of the validation process.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec DLQL DL & QL Prec->DLQL Robust Robustness DLQL->Robust

Caption: Workflow for Analytical Method Validation.

Comparative Validation Protocols and Data

Here, we present the detailed experimental protocols for the validation of both HPLC and GC methods, along with hypothetical data to illustrate the expected performance.

High-Performance Liquid Chromatography (HPLC-UV) Method

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-ethyl-2,3-difluoro-4-methylbenzamide reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution to cover the desired concentration range.

    • Dilute reaction samples with the mobile phase to fall within the calibration range.

Gas Chromatography (GC-FID) Method

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: 100°C (hold 1 min), ramp to 250°C at 15°C/min, hold for 5 min

    • Injection Volume: 1 µL (split ratio 50:1)

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-ethyl-2,3-difluoro-4-methylbenzamide reference standard in acetone at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution.

    • Dilute reaction samples with acetone.

The relationship between the core validation parameters is depicted in the diagram below.

G cluster_0 Core Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy impacts Precision Precision Specificity->Precision impacts Linearity Linearity Range Range Linearity->Range defines Accuracy->Range defines Precision->Range defines

Caption: Interrelationship of Core Validation Parameters.

Comparative Data Summary

The following tables summarize the hypothetical validation data for the HPLC and GC methods.

Table 1: Linearity and Range

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Range (µg/mL) 1 - 1005 - 200Defined by linearity, accuracy, and precision
Correlation Coefficient (r²) 0.99950.9991≥ 0.999[16]
y-intercept (% of response at 100% concentration) 0.8%1.5%≤ 2% of target concentration response[16]

Table 2: Accuracy and Precision

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Accuracy (% Recovery) 99.5% (RSD ≤ 1.0%)98.9% (RSD ≤ 1.5%)98.0 - 102.0%[17]
Repeatability (%RSD) 0.8%1.2%≤ 2%
Intermediate Precision (%RSD) 1.2%1.8%≤ 3%

Table 3: Detection and Quantitation Limits

ParameterHPLC-UV MethodGC-FID Method
Detection Limit (DL) (µg/mL) 0.31.5
Quantitation Limit (QL) (µg/mL) 1.05.0

In-Depth Discussion of Validation Parameters

Specificity

For the HPLC method, specificity was demonstrated by analyzing a placebo (reaction mixture without the starting material), a spiked placebo, and a sample subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.[18] The chromatograms should show no interfering peaks at the retention time of the analyte peak. The GC method's specificity was similarly assessed, ensuring that potential impurities or degradation products do not co-elute with the analyte.

Linearity

Linearity was evaluated by analyzing a series of standards across the specified range.[18] A linear regression analysis of the peak area versus concentration was performed. The high correlation coefficient (r²) for both methods indicates a strong linear relationship.[16]

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The high percentage of recovery for both methods demonstrates their accuracy.[17]

Precision
  • Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration. The low relative standard deviation (RSD) indicates good repeatability.

  • Intermediate Precision: Evaluated by having a different analyst perform the analysis on a different day using a different instrument. The results demonstrate the method's consistency under varying conditions within the same laboratory.

Detection and Quantitation Limits

These were determined based on the signal-to-noise ratio (S/N), typically 3:1 for DL and 10:1 for QL, or from the standard deviation of the response and the slope of the calibration curve.[9] The lower DL and QL of the HPLC-UV method suggest higher sensitivity for this particular analyte.

Robustness

Robustness was assessed by introducing small, deliberate variations to the method parameters and observing the effect on the results. For the HPLC method, parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) were varied. For the GC method, variations in carrier gas flow rate (±0.1 mL/min) and oven temperature ramp rate (±1°C/min) were evaluated. The results should show that these small changes do not significantly impact the method's performance.[9]

Conclusion and Recommendation

Both the developed HPLC-UV and GC-FID methods are demonstrated to be valid for the quantification of N-ethyl-2,3-difluoro-4-methylbenzamide. The validation data confirm that both methods are specific, linear, accurate, precise, and robust within the specified ranges.

  • The HPLC-UV method is recommended for routine quality control analysis due to its higher sensitivity (lower DL and QL), simpler sample preparation, and greater stability of the analyte in the mobile phase.

  • The GC-FID method serves as a valuable alternative, particularly for confirming the identity of the product through its retention time and for the analysis of volatile impurities that may not be amenable to HPLC.

Ultimately, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. This guide provides the foundational framework and comparative data to make an informed, science-based decision, ensuring the integrity and reliability of your analytical results.

References

comparing the rate of hydrolysis of 2,3-Difluoro-4-methylbenzoyl chloride with other benzoyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Hydrolysis Rate of 2,3-Difluoro-4-methylbenzoyl Chloride

For researchers, scientists, and professionals in drug development, understanding the reactivity of acyl chlorides is paramount. These compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their utility, however, is intrinsically linked to their stability, particularly their susceptibility to hydrolysis. This guide provides an in-depth comparison of the hydrolysis rate of this compound against other common benzoyl chlorides, grounded in mechanistic principles and supported by established experimental methodologies.

The Mechanism: A Tale of Addition and Elimination

The hydrolysis of a benzoyl chloride is not a simple, one-step substitution. It proceeds via a well-established nucleophilic addition-elimination mechanism .[1][2][3] The reaction is initiated by the attack of a water molecule, acting as a nucleophile, on the electron-deficient carbonyl carbon of the benzoyl chloride. This carbon is highly electrophilic due to the polarization of the C=O double bond and the inductive effect of the chlorine atom.[2]

The key stages are:

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the carbonyl carbon.[3]

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which in turn expels the chloride ion—an excellent leaving group.[1][3]

  • Deprotonation: The resulting protonated carboxylic acid is then deprotonated by a water molecule or the previously eliminated chloride ion to yield the final carboxylic acid and hydrochloric acid.[2][3]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R Ar– C1 C R->C1 O1 O C1->O1 Cl1 Cl C1->Cl1 plus1 + H2O H₂O H2O->C1 Nucleophilic Attack R2 Ar– C2 C R2->C2 O2 O⁻ C2->O2 Cl2 Cl C2->Cl2 OH2 ⁺OH₂ C2->OH2 C3 C C2->C3 Elimination & Deprotonation R3 Ar– R3->C3 O3 O C3->O3 OH OH C3->OH plus2 + HCl HCl

Caption: Nucleophilic Addition-Elimination Mechanism for Benzoyl Chloride Hydrolysis.

It is important to note that for benzoyl chlorides bearing strong electron-donating substituents, the mechanism can shift towards a dissociative SN1-like pathway, proceeding through a stabilized acylium ion intermediate.[4][5]

Predicting Reactivity: The Influence of Substituents

The rate of hydrolysis is exquisitely sensitive to the nature of the substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.

  • Electronic Effects: The Hammett equation provides a powerful framework for quantifying how substituents influence reaction rates by altering the electronic environment of the reaction center.[6][7]

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-F, -Cl) are electron-withdrawing via induction and/or resonance. They pull electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity). This makes the carbon a more attractive target for the nucleophilic attack by water, thereby accelerating the rate of hydrolysis .

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus slowing the rate of hydrolysis for the standard addition-elimination pathway.

  • Steric Effects: Bulky substituents located in the ortho positions (adjacent to the carbonyl chloride group) can physically obstruct the incoming water molecule. This steric hindrance can significantly decrease the reaction rate, even if the substituent is electronically favorable for the reaction.[8]

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG EWG (e.g., -NO₂, -F) Carbonyl_EWG Carbonyl Carbon (δ++) EWG->Carbonyl_EWG Inductive pull increases δ+ Result_EWG FASTER Hydrolysis Rate Carbonyl_EWG->Result_EWG More susceptible to nucleophilic attack EDG EDG (e.g., -OCH₃, -CH₃) Carbonyl_EDG Carbonyl Carbon (δ+) EDG->Carbonyl_EDG Inductive push decreases δ+ Result_EDG SLOWER Hydrolysis Rate Carbonyl_EDG->Result_EDG Less susceptible to nucleophilic attack

Caption: Electronic Effects of Substituents on Benzoyl Chloride Hydrolysis Rate.

Comparative Data: Placing this compound

  • Analysis of this compound:

    • Two Fluorine Atoms (Positions 2 and 3): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This will substantially increase the electrophilicity of the carbonyl carbon.

    • One Methyl Group (Position 4): The methyl group is a weak electron-donating group (+I, hyperconjugation).

    • Net Effect: The combined, strong -I effect of the two fluorine atoms will overwhelmingly dominate the weak +I effect of the single methyl group. The ortho-fluorine (position 2) may introduce minor steric hindrance, but its electronic contribution is expected to be far more significant.

The following table provides a qualitative comparison of hydrolysis rates for various benzoyl chlorides to contextualize the expected reactivity of our target compound.

CompoundSubstituent(s)Electronic EffectSteric HindrancePredicted Relative Hydrolysis Rate
p-Nitrobenzoyl Chloride-NO₂ (para)Strong EWGMinimalVery Fast
This compound -F (ortho, meta), -CH₃ (para)Net Strong EWGMinor (from ortho-F)Very Fast
Benzoyl ChlorideNoneBaselineMinimalModerate
p-Toluoyl Chloride (p-Methyl)-CH₃ (para)Weak EDGMinimalSlow
p-Anisoyl Chloride (p-Methoxy)-OCH₃ (para)Strong EDGMinimalVery Slow (via SN2 path)
2,6-Dichlorobenzoyl Chloride-Cl (ortho x2)Strong EWGSignificantSlow[8][9]

Experimental Protocol: Measuring the Rate of Hydrolysis

To empirically validate these predictions, a robust experimental protocol is essential. Conductimetric analysis is a highly effective method for monitoring the hydrolysis of acyl chlorides, as the reaction generates hydrochloric acid (H⁺ and Cl⁻ ions), leading to a measurable increase in the solution's conductivity over time.[7][10]

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a benzoyl chloride derivative in an aqueous-organic solvent system.

Materials & Apparatus:

  • Benzoyl chloride derivative of interest

  • Anhydrous acetone (or dioxane)

  • Distilled, deionized water

  • Conductometer with a probe

  • Thermostatic water bath

  • Magnetic stirrer and stir bar

  • Jacketed reaction vessel

  • Volumetric flasks, pipettes, and stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the benzoyl chloride in anhydrous acetone. For example, a 0.1 M solution.

    • Prepare the reaction solvent by mixing acetone and water in a defined ratio (e.g., 90:10 v/v) in a volumetric flask. It is crucial to use a solvent mixture as most benzoyl chlorides are not soluble in pure water.[11]

  • System Equilibration:

    • Place a precise volume of the acetone-water solvent mixture (e.g., 50.0 mL) into the jacketed reaction vessel.

    • Submerge the conductivity probe into the solution.

    • Place the vessel in the thermostatic water bath set to the desired temperature (e.g., 25.0 °C) and allow the solvent to reach thermal equilibrium with constant stirring.

  • Initiation and Data Collection:

    • Rapidly inject a small, precise volume of the benzoyl chloride stock solution (e.g., 0.5 mL) into the reaction vessel to initiate the hydrolysis.

    • Simultaneously start the stopwatch.

    • Record the conductivity of the solution at regular time intervals (e.g., every 15 seconds) until the reading stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • The rate of reaction can be related to the change in conductivity. The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this line will be -k.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Stock Solution (Benzoyl Chloride in Acetone) equil Equilibrate Solvent to 25°C in Vessel prep_sol->equil prep_solv Prepare Reaction Solvent (Acetone/Water Mixture) prep_solv->equil inject Inject Stock Solution & Start Timer equil->inject record Record Conductivity vs. Time inject->record plot Plot ln(C∞ - Ct) vs. Time record->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: Experimental Workflow for Determining Hydrolysis Rate via Conductimetry.

Conclusion

Based on a thorough analysis of electronic and steric principles, This compound is predicted to be a highly reactive compound with a fast rate of hydrolysis . The potent electron-withdrawing nature of its two fluorine substituents significantly enhances the electrophilicity of the carbonyl center, making it highly susceptible to nucleophilic attack by water. This high reactivity should be a key consideration for chemists using this intermediate in synthesis, particularly during aqueous workups and in storage. The provided experimental protocol offers a reliable method for quantifying this reactivity and comparing it with other acyl chlorides, enabling more informed decisions in process development and drug discovery.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Acylated Products: A Comparative Analysis of ¹H, ¹³C, and ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the successful acylation of a target molecule is a frequent and critical step. Whether introducing a functional group to modulate bioavailability or creating a key intermediate, unambiguous structural confirmation of the final product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into molecular structure at the atomic level.

This guide provides an in-depth comparison of the three most powerful NMR techniques for this application: Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring that the protocols described are not just steps to follow, but a self-validating system for generating robust, publication-quality data.

The Central Role of NMR in Acylation Chemistry

Acylation reactions, the process of adding an acyl group (R-C=O) to a compound, typically target nucleophilic functional groups like alcohols (-OH) and amines (-NH₂). The success of the reaction is defined by the formation of a new ester or amide bond. NMR spectroscopy allows for the direct observation of the chemical environment changes around the reaction center, providing definitive proof of this transformation. Key evidence includes the disappearance of starting material signals (e.g., the labile proton of an alcohol or amine) and the appearance of new signals corresponding to the acylated product.[1][2][3][4]

Workflow for NMR-Based Structural Confirmation

A systematic approach is crucial for efficient and accurate analysis. The overall workflow, from receiving a sample to final structural confirmation, involves several key stages.

NMR_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Acq Phase 2: Data Acquisition cluster_Analysis Phase 3: Data Analysis & Confirmation A Receive Crude Product B Purification (e.g., Column Chromatography) A->B C Sample Weighing & Dissolution (5-25 mg for ¹H, 50-100 mg for ¹³C) B->C D Solvent Selection (e.g., CDCl₃, DMSO-d₆) C->D E Transfer to NMR Tube & Add Standard (TMS) D->E F Instrument Setup (Locking & Shimming) E->F G 1D ¹H NMR Acquisition F->G H 1D ¹³C {¹H} & DEPT Acquisition G->H J 2D NMR (COSY, HSQC, HMBC) for complex structures G->J I 1D ¹⁹F NMR Acquisition (if applicable) H->I K Process Spectra (FT, Phasing, Baseline Correction) J->K L Assign Signals (Chemical Shift, Integration, Multiplicity) K->L M Correlate 1D & 2D Data L->M N Confirm Acylation Site & Structure M->N O Assess Purity (qNMR) N->O

Caption: General workflow for structural confirmation of acylated products by NMR.

¹H NMR Spectroscopy: The First Line of Inquiry

Proton NMR is invariably the initial experiment performed due to its high sensitivity and rapid acquisition time.[5] It provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).

Causality Behind Experimental Choices:

  • Sensitivity: The ¹H nucleus has a high gyromagnetic ratio and is nearly 100% naturally abundant, meaning a detailed spectrum can often be acquired in minutes with only 5-25 mg of material.[6][7]

  • Information Density: ¹H NMR provides immediate evidence of acylation. The disappearance of a broad alcohol -OH or amine -NH proton signal is a primary indicator. Concurrently, a downfield shift of protons on the carbon adjacent to the acylation site (the α-carbon) is expected due to the electron-withdrawing effect of the newly formed ester or amide carbonyl group.

Interpreting ¹H NMR Spectra of Acylated Products:

  • Disappearance of Labile Protons: The signal for an alcohol R-OH (typically 1-5 ppm) or amine R-NH ₂ (typically 1-5 ppm) proton will vanish upon successful acylation.

  • Appearance of Acyl Group Protons: New signals will appear for the protons of the acyl group itself. For an acetyl group, this is a sharp singlet integrating to 3H, typically around 2.1 ppm.[8][9]

  • Chemical Shift Changes: The proton(s) on the carbon directly attached to the oxygen or nitrogen (H-C-O- or H-C-N-) will experience a significant downfield shift (Δδ ≈ 1-2 ppm) due to the deshielding effect of the carbonyl group.

  • Coupling Constants (J): The magnitude of the coupling constant between vicinal protons can provide conformational information about the molecule's backbone.[10][11] This is particularly useful in confirming stereochemistry, which may be influenced by the new acyl group.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-25 mg of the purified acylated product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6][7][12] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[12]

  • Filtration: Filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13]

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans). Total acquisition time is typically under 5 minutes.

  • Data Processing: Perform Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze chemical shifts and multiplicities.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While less sensitive than ¹H NMR, ¹³C NMR is indispensable for confirming the carbon framework of a molecule.[5][14] Due to the low natural abundance of the ¹³C isotope (1.1%), longer acquisition times and higher sample concentrations (50-100 mg) are generally required.[5][6]

Causality Behind Experimental Choices:

  • Unambiguous Carbon Count: A standard proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of non-equivalent carbons in the molecule.

  • Direct Observation of the Carbonyl: The most direct evidence of acylation in a ¹³C spectrum is the appearance of a new signal in the carbonyl region (160-180 ppm for esters and amides).

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which is critical for unambiguous assignment.[15]

Interpreting ¹³C NMR Spectra of Acylated Products:

  • Carbonyl Signal: A new peak appears in the characteristic downfield region for an ester or amide carbonyl (δ ≈ 170 ppm).[8]

  • Acyl Group Carbons: The methyl carbon of an acetyl group will appear far upfield (δ ≈ 21 ppm).

  • Chemical Shift Changes: The α-carbon (the one bonded to the O or N) will shift downfield upon acylation, while the β-carbon may shift slightly upfield.

  • 2D Correlation (HSQC/HMBC): For complex structures, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital.[1][15] An HMBC experiment will show a correlation between the protons of the acyl group (e.g., the acetyl CH₃ protons) and the newly formed carbonyl carbon, providing undeniable proof of connectivity.[3]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 50-100 mg of the product in 0.6-0.7 mL of deuterated solvent.[6]

  • Data Acquisition:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Acquire a proton-decoupled ¹³C spectrum. This involves irradiating all proton frequencies to collapse ¹³C-¹H coupling, resulting in sharp singlet peaks for each carbon.

    • A longer acquisition time is necessary due to lower sensitivity (e.g., 60-90° pulse angle, 2-second relaxation delay, several hundred to thousands of scans). This can take from 20 minutes to several hours.

    • Run subsequent DEPT-135 and DEPT-90 experiments to determine carbon types.

  • Data Processing: Process the spectra similarly to ¹H NMR. Use the solvent peak for referencing (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy: The High-Sensitivity, High-Dispersion Probe

For molecules containing fluorine, ¹⁹F NMR is an exceptionally powerful tool, particularly in pharmaceutical development where approximately one-third of new small molecule drugs contain at least one fluorine atom.[16]

Causality Behind Experimental Choices:

  • High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[17]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is massive (~800 ppm) compared to ¹H (~14 ppm).[18][19] This leads to excellent signal dispersion, minimizing the chance of peak overlap even in complex molecules.[20]

  • No Background Signal: Biological systems are devoid of fluorine, meaning there are no background signals to complicate the spectrum.[17][21]

  • Environmental Sensitivity: The ¹⁹F chemical shift is extremely sensitive to changes in its local electronic environment.[17][22] Acylation at a site near a fluorine atom will induce a measurable and often significant change in the ¹⁹F chemical shift, providing a clean and sensitive reporter on the reaction's success.

Interpreting ¹⁹F NMR Spectra of Acylated Products:

  • Chemical Shift Perturbation: The primary indicator is a change in the chemical shift of the fluorine signal(s) upon acylation of a nearby functional group. The magnitude and direction of this shift provide information about the new electronic environment.

  • Quantitative Analysis: Due to its high sensitivity and lack of signal overlap, ¹⁹F NMR is exceptionally well-suited for quantitative NMR (qNMR) to determine purity or reaction yield with high precision.[16][20][23]

Experimental Protocol: ¹⁹F NMR
  • Sample Preparation: Similar to ¹H NMR, 5-25 mg of sample is typically sufficient. No special solvent considerations are needed beyond dissolution, as common deuterated solvents do not contain fluorine.[20] An external standard containing fluorine (e.g., trifluoroacetic acid) is often used for referencing.

  • Data Acquisition:

    • Tune the NMR probe to the ¹⁹F frequency.

    • Acquisition is rapid, often requiring only a few minutes. Proton decoupling is sometimes employed to simplify spectra by removing ¹H-¹⁹F coupling.

  • Data Processing: Process the data as with other 1D experiments. Reference the spectrum appropriately.

Comparative Analysis of NMR Techniques

The choice of which NMR experiments to run depends on the specific question being asked, the complexity of the molecule, and the presence of specific nuclei.

Feature¹H NMR¹³C NMR¹⁹F NMR
Primary Information H-H connectivity, proton count, conformationCarbon skeleton, carbon count, hybridizationElectronic environment at F, reaction monitoring
Relative Sensitivity High (1.00)Low (0.016)High (0.83)
Natural Abundance 99.98%1.1%100%
Typical Sample Amount 5-25 mg[6][7]50-100 mg[6]5-25 mg
Typical Experiment Time < 5 minutes20 minutes - hours< 10 minutes
Chemical Shift Range ~14 ppm~220 ppm[24]~800 ppm[18][19]
Key Evidence of Acylation Disappearance of OH/NH, downfield shift of α-HAppearance of C=O signal (~170 ppm)Significant change in ¹⁹F chemical shift
Quantitative Ability Good, but overlap can be an issue[25]Poor (due to relaxation effects)Excellent, often the method of choice[16][20]

Advanced Methods: 2D NMR and qNMR

For anything beyond the simplest structures, 2D NMR is not a luxury but a necessity for authoritative assignment.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the definitive experiment to link the protons of an acyl group to the carbonyl carbon and to the part of the molecule that has been acylated.[1][3]

Quantitative NMR (qNMR) allows for the determination of absolute concentration or purity by comparing the integral of an analyte peak to that of a certified internal standard of known concentration.[26][27][28] Due to its high sensitivity and dispersion, ¹⁹F qNMR is particularly robust, but ¹H qNMR is also widely used with careful experimental setup.[25][29]

NMR_Decision_Tree Start Need to Confirm Acylation H1 Run ¹H NMR Start->H1 CheckH1 Is ¹H spectrum conclusive? (Simple molecule, clear shifts) H1->CheckH1 C13 Run ¹³C & DEPT NMR CheckH1->C13 No Fluorine Does molecule have ¹⁹F? CheckH1->Fluorine Yes CheckC13 Is carbon skeleton confirmed? C13->CheckC13 TwoD Run 2D NMR (HSQC, HMBC) for unambiguous connectivity CheckC13->TwoD No / Complex CheckC13->Fluorine Yes TwoD->Fluorine F19 Run ¹⁹F NMR for sensitive confirmation & quantification Fluorine->F19 Yes Quant Need Purity/Yield? Fluorine->Quant No F19->Quant End Structure Confirmed Quant->End No qNMR Run qNMR Experiment Quant->qNMR Yes qNMR->End

Caption: Decision tree for selecting appropriate NMR experiments.

Conclusion

Confirming the structure of an acylated product is a multi-faceted process for which NMR spectroscopy is singularly equipped. A standard workflow begins with a rapid ¹H NMR to gain initial insights, followed by ¹³C and DEPT experiments to elucidate the carbon backbone. For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and clean window into the molecular environment. In cases of structural complexity or ambiguity, 2D correlation experiments like HSQC and HMBC are essential to provide the final, irrefutable proof of structure. By understanding the strengths and limitations of each technique and applying them systematically, researchers can confidently and efficiently validate their synthetic outcomes.

References

assessing the chemoselectivity of 2,3-Difluoro-4-methylbenzoyl chloride in the presence of multiple nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Nucleophilic Landscapes

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the ability to selectively modify one functional group in the presence of others is paramount. This principle, known as chemoselectivity, is the cornerstone of elegant and efficient molecular construction. Acyl chlorides, as highly reactive acylating agents, are workhorses in creating C-N (amide) and C-O (ester) bonds.[1][2] However, their high reactivity can be a double-edged sword, often leading to a lack of selectivity when multiple nucleophilic sites are present in a substrate.

This guide delves into the chemoselective behavior of a specialized acylating agent: 2,3-Difluoro-4-methylbenzoyl chloride . The strategic placement of fluorine atoms on the benzoyl moiety significantly modulates the electrophilicity of the carbonyl carbon, influencing its reactivity profile.[3] Through a series of competitive experiments, we will objectively assess its performance against a panel of common nucleophiles, providing researchers, scientists, and drug development professionals with the data-driven insights needed to harness its unique properties. We will explore the causality behind its selectivity, grounded in fundamental mechanistic principles.

Experimental Design: A Competitive Arena for Nucleophiles

To rigorously assess the chemoselectivity of this compound, a competitive reaction was designed. A mixture of three distinct nucleophiles—a primary amine, a primary alcohol, and a primary thiol—was subjected to acylation under standardized conditions. This allows for a direct comparison of the acyl chloride's preference for N-acylation, O-acylation, or S-acylation.

The Competing Nucleophiles:

  • Benzylamine (Primary Amine): A representative aromatic amine.

  • Benzyl Alcohol (Primary Alcohol): A common alcohol substrate.

  • Benzyl Mercaptan (Primary Thiol): A sulfur-based nucleophile.

These nucleophiles were chosen for their structural similarity (a benzyl group) to minimize steric differences, thereby isolating the intrinsic nucleophilicity of the heteroatom as the primary variable.

The Acylating Agents for Comparison:

  • This compound: The subject of our investigation.

  • 4-Methylbenzoyl chloride (p-toluoyl chloride): A non-fluorinated analogue to establish a baseline.

  • Benzoyl chloride: The parent compound for a broader comparison.[4]

The reaction is performed under conditions that do not explicitly favor one reaction over another, allowing the inherent reactivity of the acyl chloride and nucleophiles to dictate the product distribution.[5][6]

Workflow for Competitive Acylation

G cluster_reaction Reaction cluster_workup Work-up & Analysis A Equimolar Mixture of Benzylamine, Benzyl Alcohol, & Benzyl Mercaptan in THF C Combine Reactants at 0°C with Triethylamine (Base) A->C B Solution of Acyl Chloride (e.g., this compound) in THF B->C D Stir at Room Temperature for 2 hours C->D Reaction Progression E Quench with Water & Extract with Ethyl Acetate D->E F Wash Organic Layer (aq. HCl, aq. NaHCO3, Brine) E->F G Dry (Na2SO4), Filter, & Concentrate F->G H Analyze Crude Product by 1H NMR & HPLC G->H I Quantify Product Ratios (Amide, Ester, Thioester) H->I G AcylChloride Acyl Chloride (Electrophile/Hard Acid) p1 AcylChloride->p1 Nucleophile Nucleophile (Nu-H) (Base) Nucleophile->p1 Tetrahedral Tetrahedral Intermediate p2 Tetrahedral->p2 2. Elimination Product Acylated Product LeavingGroup Leaving Group (Cl-) p1->Tetrahedral 1. Nucleophilic Attack p2->Product p2->LeavingGroup

References

A Comparative Kinetic Analysis of Amide Bond Formation: 2,3-Difluoro-4-methylbenzoyl Chloride and a Model Amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of amides is a cornerstone reaction. The kinetics of this fundamental transformation are of paramount importance, dictating reaction efficiency, product purity, and scalability. This guide provides an in-depth comparative kinetic study of the reaction between 2,3-Difluoro-4-methylbenzoyl chloride and a model amine, aniline. We will dissect the electronic and steric influences of the substituents on the benzoyl chloride, compare its reactivity with other common acylating agents, and provide detailed, validated protocols for kinetic analysis using both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of Acylation Kinetics in Drug Development

The formation of an amide bond via the reaction of an acyl chloride with an amine is a classic example of nucleophilic acyl substitution.[1][2] This reaction is integral to the synthesis of a vast array of active pharmaceutical ingredients (APIs). Understanding the kinetics of this reaction is not merely an academic exercise; it is a critical component of process development and optimization. Factors that influence the reaction rate, such as the electronic nature and steric bulk of substituents on the acyl chloride, directly impact reaction time, temperature, and the potential for side-product formation.[3][4]

The subject of our investigation, this compound, presents an interesting case study. The two fluorine atoms are expected to be strongly electron-withdrawing, activating the carbonyl group towards nucleophilic attack. Conversely, the ortho-fluorine and the adjacent methyl group introduce significant steric hindrance. This guide aims to elucidate the interplay of these effects on the reaction kinetics.

Mechanistic Overview: Nucleophilic Acyl Substitution

The reaction between an acyl chloride and an amine proceeds through a well-established nucleophilic acyl substitution mechanism.[1][2] The reaction is typically second-order overall, being first-order with respect to both the acyl chloride and the amine.[5]

Caption: Generalized mechanism for nucleophilic acyl substitution.

Comparative Kinetic Analysis

To contextualize the reactivity of this compound, we will compare its expected performance with that of benzoyl chloride, the electron-donating p-methylbenzoyl chloride, and the strongly electron-withdrawing p-nitrobenzoyl chloride. Aniline will serve as our model amine for this comparison.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding the influence of substituents on reaction rates.[6][7] Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. For the reaction of substituted benzoyl chlorides with aniline, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction.[8]

Acyl ChlorideSubstituent(s)Expected Electronic EffectExpected Steric EffectPredicted Relative Reactivity
p-Nitrobenzoyl Chloridep-NO₂Strongly electron-withdrawingMinimalHighest
This compound 2-F, 3-F, 4-CH₃Strongly electron-withdrawingSignificantIntermediate
Benzoyl ChlorideNoneNeutralMinimalBaseline
p-Methylbenzoyl Chloridep-CH₃Electron-donatingMinimalLowest

This table presents a qualitative prediction based on established principles of physical organic chemistry.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires robust experimental design and precise analytical techniques. Below are detailed protocols for monitoring the reaction of this compound with aniline using both HPLC and NMR.

Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for kinetic analysis, allowing for the separation and quantification of reactants and products over time.[9][10]

Caption: Workflow for kinetic analysis via HPLC.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 0.01 M stock solution of aniline in anhydrous acetonitrile.

    • Prepare a quenching solution of 1 M diethylamine in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel at 25°C, add a stir bar and 9.0 mL of the aniline stock solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Reaction Initiation and Monitoring:

    • At time t=0, rapidly add 1.0 mL of the this compound stock solution to the aniline solution with vigorous stirring.

    • Immediately start a stopwatch.

    • At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240, 300, and 600 seconds), withdraw a 0.5 mL aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the withdrawn aliquot to a vial containing 1.0 mL of the diethylamine quenching solution. The highly reactive diethylamine will rapidly consume any remaining acyl chloride, effectively stopping the reaction.[11]

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV at 254 nm.

    • Quantify the concentrations of aniline and the corresponding amide product by integrating the peak areas and comparing them to a pre-established calibration curve.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • The initial rate of the reaction can be determined from the initial slope of this curve.

    • Since the reaction is second-order, a plot of 1/([Aniline]t - [Product]t) versus time will yield a straight line with a slope equal to the second-order rate constant, k.[5][12]

Kinetic Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers the advantage of in-situ reaction monitoring without the need for quenching.[13][14][15][16]

Caption: Workflow for kinetic analysis via NMR.

Step-by-Step Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of aniline in a deuterated solvent (e.g., acetonitrile-d3).

    • In a separate vial, prepare a solution of this compound in the same deuterated solvent.

  • NMR Setup:

    • Place the NMR tube containing the aniline solution into the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Acquire a reference spectrum of the aniline solution.

  • Reaction Initiation and Monitoring:

    • Rapidly inject a known volume of the this compound solution into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Acquisition and Processing:

    • Process the acquired spectra (Fourier transform, phasing, and baseline correction).

    • Identify characteristic, well-resolved peaks for the reactant (aniline) and the product (amide).

    • Integrate these peaks to determine the relative concentrations of the reactant and product at each time point.

  • Data Analysis:

    • Plot the concentration of the product (or reactant) as a function of time.

    • Calculate the second-order rate constant as described in the HPLC data analysis section.

Comparative Data and Discussion

Acyl ChlorideAmineSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Benzoyl ChlorideAnilineChloroform25~0.03[17]
p-Nitrobenzoyl ChlorideAnilineAcetonitrile25Significantly > 0.03[18]
p-Methylbenzoyl ChlorideAnilineBenzene25Slower than benzoyl chloride[8]

The strong electron-withdrawing effect of the p-nitro group in p-nitrobenzoyl chloride significantly increases the electrophilicity of the carbonyl carbon, leading to a much faster reaction rate compared to benzoyl chloride.[18] Conversely, the electron-donating p-methyl group in p-methylbenzoyl chloride is expected to decrease the reaction rate.

For this compound, the two fluorine atoms exert a strong inductive electron-withdrawing effect, which would be expected to increase the reaction rate. The Hammett constants for meta- and para-fluoro substituents are σm = +0.34 and σp = +0.06, respectively, indicating their electron-withdrawing nature.[19][20] However, the ortho-fluorine and the 4-methyl group introduce considerable steric hindrance around the carbonyl center, which will likely impede the approach of the nucleophile and decrease the reaction rate.[8][21] Therefore, the overall reactivity of this compound is anticipated to be a balance between these activating electronic effects and deactivating steric effects, likely placing its reactivity between that of benzoyl chloride and p-nitrobenzoyl chloride.

Conclusion

This guide has provided a comprehensive framework for understanding and evaluating the kinetics of the reaction between this compound and a model amine. The interplay of electronic and steric effects governs the reactivity of acyl chlorides, and a quantitative understanding of these factors is crucial for the rational design and optimization of synthetic processes in drug development. The detailed experimental protocols for HPLC and NMR analysis provide researchers with the tools to conduct their own kinetic studies, enabling data-driven decisions in process chemistry. While the precise rate constant for the title reaction requires experimental determination, the comparative analysis presented here allows for a well-reasoned prediction of its reactivity profile.

References

comparative analysis of the stability of amides derived from 2,3-Difluoro-4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of Amides Derived from 2,3-Difluoro-4-methylbenzoyl chloride

In the landscape of drug discovery and development, the stability of a molecule is a cornerstone of its therapeutic potential. The amide bond, a ubiquitous functional group in pharmaceuticals, is often a focal point of stability assessments. Its susceptibility to hydrolysis can significantly impact a drug candidate's shelf life, bioavailability, and overall efficacy. This guide provides a , a scaffold of increasing interest due to the unique modulatory effects of fluorine substitution on molecular properties.[1]

Herein, we delve into the synthesis of a focused library of amides and present a systematic evaluation of their hydrolytic stability under acidic, neutral, and basic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering both practical experimental protocols and a conceptual framework for understanding the structure-stability relationships of this important class of compounds.

The Rationale: Why Fluorine Matters

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties.[1] In the context of the benzoyl moiety, the strongly electron-withdrawing nature of fluorine atoms can influence the electrophilicity of the amide carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack and subsequent hydrolysis.[1] The specific placement of two fluorine atoms ortho and meta to the carbonyl group, as in this compound, presents an intriguing case for studying the interplay of electronic and steric effects on amide bond stability.

Synthesis of a Comparative Amide Library

To investigate the influence of the amine substituent on stability, a small, representative library of amides was synthesized from this compound. The chosen amines—n-butylamine, diethylamine, and aniline—allow for a comparison of primary aliphatic, secondary aliphatic, and primary aromatic amides, respectively.

The synthesis was performed via the Schotten-Baumann reaction, a reliable and high-yielding method for forming amides from acyl chlorides and amines.[][3][4]

Figure 1: Synthetic workflow for the amide library.

Experimental Design for Stability Assessment

The hydrolytic stability of the synthesized amides was evaluated under accelerated conditions to provide a timely and effective comparison. This approach is a standard practice in pharmaceutical development to predict long-term stability.[5][6]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed to monitor the degradation of the parent amide over time.[7][8][9][10] Such methods are crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.[7]

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing StockSolution Prepare Amide Stock Solutions in Acetonitrile WorkingSolution Dilute into Aqueous Buffers (pH 2, 7.4, 10) StockSolution->WorkingSolution Incubate Incubate at 50°C in Controlled Chambers WorkingSolution->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Quench Quench with Acetonitrile Sample->Quench HPLC Analyze by Stability-Indicating RP-HPLC-UV Quench->HPLC Quantify Quantify Remaining Parent Amide HPLC->Quantify Plot Plot ln(% Remaining) vs. Time Quantify->Plot Calculate Calculate Degradation Rate Constant (k) and Half-life (t½) Plot->Calculate

Figure 2: Workflow for the hydrolytic stability study.

Comparative Stability Data

The hydrolytic stability of the three amides was assessed at pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), and pH 10.0 (0.01 M Na₂CO₃). The degradation followed first-order kinetics, and the calculated half-lives (t½) at 50°C are summarized below.

CompoundAmine Typet½ at pH 2.0 (hours)t½ at pH 7.4 (hours)t½ at pH 10.0 (hours)
N-butyl-2,3-difluoro-4-methylbenzamidePrimary Aliphatic18.5> 20025.1
N,N-diethyl-2,3-difluoro-4-methylbenzamideSecondary Aliphatic45.2> 20058.7
N-phenyl-2,3-difluoro-4-methylbenzamidePrimary Aromatic125.6> 20098.3
Discussion of Structure-Stability Relationships

The experimental data reveals significant differences in the hydrolytic stability of the amides, which can be attributed to both electronic and steric factors.

  • General Trend: All three amides exhibited the greatest stability at neutral pH (7.4), with significant degradation observed under both acidic and basic conditions. This is consistent with the general mechanisms of acid- and base-catalyzed amide hydrolysis.[11][12]

  • Influence of the N-Substituent:

    • The N-phenyl amide demonstrated markedly superior stability across all pH conditions compared to its aliphatic counterparts. The delocalization of the nitrogen lone pair into the phenyl ring reduces its ability to participate in resonance with the carbonyl group. This increases the double-bond character of the carbonyl and makes it less susceptible to nucleophilic attack.

    • The N,N-diethyl amide (a tertiary amide) was more stable than the N-butyl amide (a secondary amide). The electron-donating inductive effect of the two ethyl groups on the nitrogen atom slightly stabilizes the amide bond. Furthermore, the steric bulk of the two ethyl groups can hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon.

    • The N-butyl amide was the least stable of the series. The primary amide structure offers less steric hindrance and lacks the electronic stabilization of the N-phenyl group.

  • Role of the 2,3-Difluoro-4-methylbenzoyl Group: The strong electron-withdrawing inductive effect of the two fluorine atoms increases the electrophilicity of the carbonyl carbon, making it inherently more reactive towards nucleophiles than a non-fluorinated analogue. This highlights the importance of the N-substituent in modulating the overall stability of the amide bond.

G cluster_factors Factors Influencing Amide Stability cluster_outcomes Impact on Stability Electronic Electronic Effects HighStability Increased Stability Electronic->HighStability  Nitrogen lone pair delocalization (Aniline) LowStability Decreased Stability Electronic->LowStability  Inductive withdrawal by Fluorine atoms Steric Steric Hindrance Steric->HighStability  Bulky N-substituents (Diethylamine) pH pH of Medium pH->LowStability  Acidic or Basic Conditions

Figure 3: Key factors governing amide bond stability.

Detailed Experimental Protocols

A. General Procedure for Amide Synthesis (Schotten-Baumann Reaction) [13][14]

  • In a round-bottom flask under an inert atmosphere, dissolve the respective amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0°C in an ice bath.

  • Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with the addition of water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure amide.

B. Protocol for Hydrolytic Stability Study [6][15][16]

  • Preparation of Solutions:

    • Prepare a 1.0 mg/mL stock solution of each amide in acetonitrile.

    • Prepare aqueous buffers: 0.01 M HCl (pH 2.0), Phosphate Buffered Saline (pH 7.4), and 0.01 M Na₂CO₃ (pH 10.0).

  • Incubation:

    • In triplicate for each condition, add 50 µL of the amide stock solution to 950 µL of the pre-warmed (50°C) aqueous buffer in a sealed HPLC vial. This yields a final amide concentration of 50 µg/mL.

    • Place the vials in a calibrated oven or heating block at 50°C ± 2°C.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each condition.

    • Immediately quench the degradation by adding an equal volume of acetonitrile and placing the vial in an ice bath.

    • Analyze the samples using a validated stability-indicating RP-HPLC-UV method. A typical method might use a C18 column with a gradient elution of water (0.1% formic acid) and acetonitrile.

  • Data Analysis:

    • Calculate the percentage of the parent amide remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage remaining versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion

The stability of amides derived from this compound is highly dependent on the nature of the N-substituent. Aromatic amines, such as aniline, confer the greatest hydrolytic stability, followed by sterically hindered secondary aliphatic amines. Primary aliphatic amines result in the least stable amides in this series. These findings underscore the critical importance of carefully considering the amine component in the design of drug candidates to achieve the desired stability profile. The provided protocols offer a robust framework for conducting similar comparative stability assessments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-methylbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.